Esmolol
Description
Properties
IUPAC Name |
methyl 3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO4/c1-12(2)17-10-14(18)11-21-15-7-4-13(5-8-15)6-9-16(19)20-3/h4-5,7-8,12,14,17-18H,6,9-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNDDEOPVVGCPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
81161-17-3 (Hydrochloride) | |
| Record name | Esmolol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081147924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4022995 | |
| Record name | Esmolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Esmolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014333 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Very soluble as hydrochloride salt, 1.44e-01 g/L | |
| Record name | Esmolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00187 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Esmolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014333 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
81147-92-4, 103598-03-4 | |
| Record name | Esmolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81147-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Esmolol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081147924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Esmolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00187 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Esmolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3[4-[2-Hydroxy-3-(Isopropylamino)Propoxy]Phenyl] Propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ESMOLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MDY902UXSR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Esmolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014333 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Esmolol mechanism of action on cardiac myocytes.
An In-depth Technical Guide on the Core Mechanism of Action of Esmolol on Cardiac Myocytes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is an ultra-short-acting, cardioselective beta-1 adrenergic receptor antagonist used clinically to control ventricular rate in various tachyarrhythmias and to manage perioperative hypertension and tachycardia.[1][2] Its primary mechanism of action at therapeutic concentrations involves competitive antagonism of beta-1 adrenergic receptors on cardiac myocytes, thereby inhibiting the downstream signaling cascade typically initiated by catecholamines like epinephrine and norepinephrine.[1] This results in negative chronotropic, inotropic, and dromotropic effects. However, at higher, millimolar concentrations, often used in the context of cardioplegia, this compound exhibits direct inhibitory effects on key cardiac ion channels, a mechanism that is independent of its beta-blocking properties.[3][4] This guide provides a detailed exploration of these dual mechanisms, summarizes key quantitative data from experimental studies, outlines the methodologies used in this research, and visualizes the involved pathways and workflows.
Primary Mechanism: Beta-1 Adrenergic Receptor Blockade
Under physiological stress or stimulation, the sympathetic nervous system releases catecholamines which bind to beta-1 adrenergic receptors on the surface of cardiac myocytes. This initiates a signaling cascade that increases heart rate, contractility, and conduction velocity.[1] this compound exerts its primary therapeutic effect by competitively blocking these receptors.[2]
The Beta-1 Adrenergic Signaling Pathway
The binding of an agonist (e.g., norepinephrine) to the beta-1 adrenergic receptor, a G-protein coupled receptor (GPCR), triggers a conformational change that activates the associated heterotrimeric Gs protein. The activated Gs-alpha subunit then stimulates adenylyl cyclase, an enzyme that converts ATP to cyclic adenosine monophosphate (cAMP).[5]
cAMP acts as a second messenger, activating Protein Kinase A (PKA). PKA, in turn, phosphorylates several key intracellular proteins that regulate cardiac function:
-
L-type Calcium Channels (LTCCs): Phosphorylation of LTCCs increases their opening probability, leading to a greater influx of Ca2+ into the myocyte during the plateau phase of the action potential. This is a major contributor to the positive inotropic (increased contractility) effect of beta-adrenergic stimulation.
-
Phospholamban (PLN): In its unphosphorylated state, PLN inhibits the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA2a). PKA phosphorylation of PLN relieves this inhibition, accelerating Ca2+ reuptake into the sarcoplasmic reticulum (SR) during diastole. This enhances relaxation (lusitropy) and increases the SR Ca2+ load for subsequent contractions.
-
Troponin I (TnI): Phosphorylation of TnI by PKA decreases the sensitivity of the myofilaments to Ca2+, which facilitates the dissociation of Ca2+ from Troponin C and contributes to faster relaxation.
This compound, by blocking the initial receptor activation step, prevents this entire cascade. This leads to a decrease in intracellular cAMP and PKA activity, resulting in reduced Ca2+ influx, slower heart rate, and decreased contractility.[1][2]
Signaling Pathway Diagram
Caption: this compound's blockade of the beta-1 adrenergic receptor signaling cascade.
Direct Effects on Ion Channels (Beyond Beta-Blockade)
At millimolar concentrations, which are significantly higher than those used for heart rate control, this compound induces diastolic arrest, an effect utilized in cardioplegia during cardiac surgery.[3] This action is not shared by all beta-blockers (e.g., atenolol) and is attributed to direct inhibition of cardiac ion channels.[4]
-
Inhibition of L-type Ca2+ Current (I_Ca,L): Studies have shown that this compound directly inhibits L-type Ca2+ channels, significantly reducing the influx of calcium into the myocyte.[3][6] This is the primary mechanism behind the profound negative inotropic effect seen at these high concentrations, leading to a decrease in myocyte contraction.[4][6]
-
Inhibition of Fast Na+ Current (I_Na): this compound also blocks the fast sodium channels responsible for the rapid depolarization (Phase 0) of the cardiac action potential.[3][7][8] This action becomes more pronounced at higher concentrations and is likely responsible for the suppression of action potential conduction observed in the intact heart.[3] The inhibition is concentration-dependent, voltage-dependent, and frequency-dependent, with this compound showing a preferential interaction with the inactivated state of the sodium channel.[7][8]
-
Inhibition of Inward Rectifier K+ Current (I_K1): Some evidence suggests that this compound can also inhibit the I_K1 current, which may contribute to alterations in the action potential duration.[9]
Direct Ion Channel Interaction Diagram
Caption: Direct inhibitory effects of high-concentration this compound on myocyte ion channels.
Quantitative Data Summary
Experimental studies using isolated rat and guinea pig ventricular myocytes have quantified the direct inhibitory effects of this compound.
| Parameter | Species | Value | Effect | Reference |
| IC50 for I_Ca,L Inhibition | Rat | 0.45 ± 0.05 mmol/L | Inhibition of L-type Ca2+ current | [3][4] |
| IC50 for I_Na Inhibition | Rat | 0.17 ± 0.025 mmol/L | Inhibition of fast Na+ current | [3][4] |
| IC50 for I_Na Inhibition | Rat | 74.2 ± 0.60 µmol/L | Concentration-dependent inhibition of Na+ current | [7][8] |
| Sarcomere Shortening | Rat | 72% decrease with 0.3 mmol/L this compound | Reduced myocyte contraction | [3][6] |
| Calcium Transient (Ca_tr) | Rat | 47% decrease with 0.3 mmol/L this compound | Reduced intracellular Ca2+ release | [6] |
| Action Potential Duration (APD) | Guinea Pig | Concentration-dependent shortening | Altered repolarization | [9] |
Note: The discrepancy in IC50 values for I_Na inhibition may be due to different experimental conditions, such as the holding potential used in the voltage-clamp experiments.[3][7]
Experimental Protocols
The data summarized above were generated using established electrophysiological and cell imaging techniques.
Isolation of Adult Ventricular Myocytes
-
Heart Excision: The heart is rapidly excised from a heparinized and anaesthetized animal (e.g., Wistar rat) and immediately cannulated via the aorta.
-
Langendorff Perfusion: The heart is mounted on a Langendorff apparatus and retrogradely perfused with a Ca2+-free Tyrode's solution to stop contraction and wash out blood.
-
Enzymatic Digestion: The perfusate is switched to a solution containing digestive enzymes, typically collagenase and protease, to break down the extracellular matrix holding the cells together.
-
Cell Dissociation and Collection: Once the heart becomes flaccid, the ventricular tissue is minced and gently agitated to release individual myocytes. The cells are then filtered and washed in solutions with gradually increasing Ca2+ concentrations to restore calcium tolerance.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the flow of ions through specific channels in the cell membrane.
-
Cell Plating: Isolated myocytes are placed in a recording chamber on the stage of an inverted microscope.
-
Pipette Positioning: A glass micropipette with a tip diameter of ~1 µm, filled with a specific intracellular solution, is precisely positioned against the cell membrane using a micromanipulator.
-
Seal Formation: Gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: A further pulse of suction ruptures the patch of membrane under the pipette, establishing electrical and diffusive access to the cell's interior.
-
Voltage Clamp: The membrane potential is held at a specific voltage (holding potential). Command potentials are then applied in predefined steps or ramps to elicit and measure specific ion currents (e.g., I_Na, I_Ca,L). The composition of the intracellular (pipette) and extracellular (bath) solutions can be manipulated to isolate the current of interest.
Experimental Workflow Diagram
Caption: A typical experimental workflow for whole-cell patch-clamp studies on isolated myocytes.
Conclusion
The mechanism of action of this compound on cardiac myocytes is twofold and concentration-dependent. At therapeutic doses, it functions as a classic cardioselective beta-1 adrenergic antagonist, attenuating the effects of sympathetic stimulation by blocking the cAMP-PKA signaling pathway. At the much higher concentrations used for cardioplegia, its dominant effect is a direct, beta-receptor-independent inhibition of L-type calcium and fast sodium channels. This dual action underscores its versatility, providing precise heart rate and blood pressure control at lower doses and inducing safe, reversible diastolic arrest at higher doses. A thorough understanding of these distinct mechanisms is critical for the effective clinical application of this compound and for the development of future cardiovascular therapeutics.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound cardioplegia: the cellular mechanism of diastolic arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modeling the Effects of β1-Adrenergic Receptor Blockers and Polymorphisms on Cardiac Myocyte Ca2+ Handling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. This compound inhibits Na+ current in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Portico [access.portico.org]
- 9. Direct effects of this compound, ultra-short-acting β-blockers, on cardiac function, ion channels, and coronary arteries in guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
The Intricacies of Esmolol: A Deep Dive into its Pharmacokinetics and Pharmacodynamics in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of esmolol, an ultra-short-acting, cardioselective beta-1 adrenergic receptor antagonist, as observed in various animal models. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and preclinical studies.
Pharmacokinetics: A Comparative Analysis
This compound is characterized by its rapid onset and short duration of action, a result of its unique metabolic pathway. It is primarily hydrolyzed by esterases in the cytosol of red blood cells, leading to a very short elimination half-life.[1][2] This rapid metabolism is independent of renal or hepatic function. The primary metabolite is an acid metabolite with significantly less pharmacological activity (1/1500th the activity of this compound).[1]
Below is a summary of key pharmacokinetic parameters of this compound observed in various animal models.
| Animal Model | Dosing Regimen | T 1/2 (min) | Total Body Clearance (ml/min/kg) | Volume of Distribution (Vd) | Onset of Action | Duration of Action | Citation |
| Dog | 500 µg/kg/min for 60 sec (loading), then 12.5, 25, or 50 µg/kg/min (maintenance) | < 15 | - | - | 15 seconds | < 15 minutes | [3] |
| Dog | 25 and 250 µg/kg/min IV infusion | - | - | - | - | Reversal within 20 min post-infusion | [4] |
| Dog | 90, 300, 600, 1000, 2000 µg/kg/min (racemic) / 45, 150, 300, 500, 1000 µg/kg/min (S-enantiomer) | - | - | - | - | - | [5] |
| Pig | 250 µg/kg/min continuous infusion | - | - | - | 60 seconds (reaches steady state in 6 min) | - | [6] |
| Rat | 10 mg/kg/hr and 20 mg/kg/hr continuous infusion | - | - | - | - | - | [7] |
Pharmacodynamics: Unraveling the Mechanism and Effects
This compound is a cardioselective beta-1 adrenergic receptor blocker.[2][8] Its primary mechanism of action involves competitive antagonism of beta-1 adrenergic receptors, which are predominantly located in cardiac tissue.[2][8] This blockade leads to a decrease in heart rate (negative chronotropic effect), reduced myocardial contractility (negative inotropic effect), and slowed atrioventricular nodal conduction (negative dromotropic effect).[2] At higher doses, some minor beta-2 adrenergic blockade may occur.[8]
Hemodynamic Effects
The pharmacodynamic effects of this compound have been extensively studied in various animal models, demonstrating its potent ability to modulate cardiovascular parameters.
| Animal Model | Dosing Regimen | Effect on Heart Rate | Effect on Blood Pressure | Other Hemodynamic Effects | Citation |
| Dog | 25 and 250 µg/kg/min IV infusion | Dose-dependent reduction of isoprenaline-induced increase | Slight effect on isoprenaline-induced reduction in diastolic BP | Dose-dependent reduction of isoprenaline-induced increase in left ventricular dp/dtmax | [4] |
| Dog | 90-2000 µg/kg/min (racemic) / 45-1000 µg/kg/min (S-enantiomer) | S-enantiomer provides all of the heart rate control | Racemic this compound lowered BP by 3-38 mmHg; S-enantiomer lowered BP by 2-16 mmHg | Racemic this compound decreased left ventricular developed pressure, LVdP/dt+max, and cardiac output | |
| Pig | Titrated to a heart rate <90/min | Significant decrease | - | Significant decrease in cardiac output and increase in systemic vascular resistance | |
| Pig (Endotoxemic Shock) | Titrated to decrease heart rate by 20% | Decreased by 20% | - | - | [9] |
| Rat (Sepsis) | 10 and 20 mg/kg/hr | - | - | Higher cardiac output and cardiac efficiency | [7] |
| Rat (Spontaneously Hypertensive) | 48h treatment | Pronounced decrease | Pronounced decrease in systolic blood pressure | - | [10] |
Signaling Pathway of this compound's Action
This compound exerts its effects by blocking the beta-1 adrenergic signaling cascade. This pathway is crucial in regulating cardiac function.
Experimental Protocols: A Methodological Overview
The administration of this compound in animal models typically involves intravenous infusion to mimic its clinical use. The following provides a generalized workflow for such experiments.
Animal Preparation and Anesthesia
Animals are typically fasted overnight with free access to water. Anesthesia is induced and maintained using appropriate anesthetic agents, and the animals are often mechanically ventilated to ensure stable respiratory function.
Ischemia/Reperfusion Model in Pigs
A common model to study the cardioprotective effects of this compound involves the following steps:
-
Surgical Preparation: A thoracotomy is performed to expose the heart.
-
Coronary Artery Occlusion: The left anterior descending (LAD) coronary artery is occluded for a defined period (e.g., 40 minutes) to induce ischemia.
-
This compound Infusion: this compound (e.g., 250 µg/kg/min) or a vehicle control is infused intravenously, often starting before or during the ischemic period and continuing into the reperfusion phase.[6]
-
Reperfusion: The occlusion of the LAD is removed, allowing blood flow to be restored to the ischemic tissue.
-
Monitoring and Analysis: Hemodynamic parameters are continuously monitored. Infarct size and cardiac function are assessed at various time points post-reperfusion using techniques like cardiac magnetic resonance (CMR).[6]
Sepsis Model in Rats
To investigate the effects of this compound in a septic state, a cecal ligation and perforation (CLP) model is often employed:
-
Induction of Sepsis: A laparotomy is performed, and the cecum is ligated and punctured to induce peritonitis and subsequent sepsis.
-
This compound Administration: Following the CLP procedure, rats are randomly assigned to receive a continuous intravenous infusion of this compound (e.g., 10 or 20 mg/kg/hr) or a control solution.[7]
-
Sample Collection and Analysis: Blood samples are collected to measure markers of sepsis and organ dysfunction (e.g., lactate, TNF-α).[7]
-
Isolated Heart Preparation: After a set period, the hearts are excised and perfused in a Langendorff or working heart apparatus to assess cardiac function independent of systemic influences. Parameters such as cardiac output, myocardial oxygen consumption, and cardiac efficiency are measured.[7]
Conclusion
The data from animal models consistently demonstrate that this compound is a potent, titratable, and cardioselective beta-1 adrenergic antagonist with a favorable pharmacokinetic profile characterized by rapid onset and short duration of action. Its pharmacodynamic effects, primarily the reduction of heart rate and myocardial contractility, have shown therapeutic potential in various preclinical settings, including myocardial ischemia and sepsis. The detailed experimental protocols outlined in this guide provide a foundation for designing future studies to further elucidate the therapeutic applications of this compound. This in-depth understanding of this compound's properties in animal models is crucial for its continued development and clinical application.
References
- 1. Pharmacology and pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. Pharmacodynamics and onset of action of this compound in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: effects on isoprenaline- and exercise-induced cardiovascular stimulation in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An enantiomerically pure formulation of this compound attenuates hypotension and preserves heart rate control in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardioprotective effect of the short-acting beta-blocker this compound in experimental ischemia/reperfusion - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 7. Infusion of the beta-adrenergic blocker this compound attenuates myocardial dysfunction in septic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Maintenance over Time of the Effect Produced by this compound on the Structure and Function of Coronary Arteries in Hypertensive Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Esmolol Hydrochloride: A Technical Guide to its Chemical Properties and Solubility
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core chemical properties and solubility profile of esmolol hydrochloride. The information is presented to support research, development, and formulation activities involving this short-acting beta-1 adrenergic receptor antagonist.
Core Chemical Properties
This compound hydrochloride is a white to off-white crystalline powder. A summary of its key chemical and physical properties is provided in Table 1.
Table 1: Chemical and Physical Properties of this compound Hydrochloride
| Property | Value | References |
| Molecular Formula | C₁₆H₂₆ClNO₄ | [1][2][3] |
| Molecular Weight | 331.83 g/mol | [1][2][4] |
| Appearance | White to off-white crystalline powder | [1][3][5] |
| Melting Point | 48 - 92°C | [1][6][7][8] |
| pKa | 9.5 - 9.67 | [1][9] |
| LogP (Octanol/Water) | 1.7 - 2.72 | [6][9][10][11] |
| Partition Coefficient (Octanol/Water) at pH 7.0 | 0.42 | [5] |
Solubility Profile
This compound hydrochloride is characterized as a relatively hydrophilic compound.[5] Its solubility in various solvents is summarized in Table 2. It is noteworthy that there are some discrepancies in the reported quantitative solubility values in the literature.
Table 2: Solubility of this compound Hydrochloride
| Solvent | Qualitative Solubility | Quantitative Solubility | References |
| Water | Very Soluble | ≥104.8 mg/mL; approx. 0.144 mg/mL at 25°C | [3][5][12][13] |
| Ethanol | Freely Soluble | 350 mg/L; approx. 25 mg/mL; 59 mg/mL; ≥102.4 mg/mL | [1][3][5][13] |
| Methanol | Soluble | - | [8] |
| Dimethyl Sulfoxide (DMSO) | Soluble | ≥16.6 mg/mL; approx. 25 mg/mL; 59 mg/mL | [8] |
| Dimethylformamide (DMF) | Soluble | approx. 25 mg/mL | |
| Phosphate Buffered Saline (PBS), pH 7.2 | Soluble | approx. 10 mg/mL |
Experimental Protocols
The following sections detail generalized experimental methodologies for determining the key chemical properties of a substance like this compound hydrochloride.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a common technique for determining the equilibrium solubility of a compound in a specific solvent.
-
Preparation: An excess amount of this compound hydrochloride is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.
-
Equilibration: The container is agitated at a constant temperature (e.g., 25°C) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: An aliquot of the clear supernatant is carefully removed and diluted. The concentration of this compound hydrochloride in the diluted sample is then determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). The solubility is calculated from the measured concentration and the dilution factor.
Melting Point Determination (Capillary Method)
The melting point is determined as a range, from the temperature at which the substance begins to collapse to the temperature at which it is completely molten.
-
Sample Preparation: A small amount of dry, powdered this compound hydrochloride is packed into a capillary tube to a height of 2.5-3.5 mm.
-
Instrumentation: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a controlled rate. For a known substance, the apparatus is typically preheated to a temperature about 5°C below the expected melting point, and then the temperature is ramped at approximately 1°C per minute.
-
Observation: The temperatures at the onset of melting and at the completion of melting are recorded to define the melting range.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a widely used method for determining the dissociation constant (pKa) of ionizable compounds.
-
Solution Preparation: A precise amount of this compound hydrochloride is dissolved in a known volume of purified water.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, known increments.
-
pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the this compound hydrochloride has been neutralized.
LogP Determination (HPLC Method)
The partition coefficient (LogP) can be determined chromatographically, which is often faster than the traditional shake-flask method.
-
System Preparation: An HPLC system is equipped with a nonpolar stationary phase (e.g., C18 column) and a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.
-
Calibration: A series of standard compounds with known LogP values are injected into the HPLC system, and their retention times are recorded. A calibration curve is constructed by plotting the known LogP values against the logarithm of the retention factors (log k').
-
Sample Analysis: this compound hydrochloride is injected into the same HPLC system under identical conditions, and its retention time is measured.
-
Calculation: The retention factor for this compound hydrochloride is calculated, and its LogP value is determined by interpolation from the calibration curve.
Visualized Workflow
The following diagram illustrates a generalized workflow for the characterization of a pharmaceutical substance like this compound hydrochloride.
Caption: Workflow for Physicochemical Characterization of this compound HCl.
References
- 1. ijpsr.com [ijpsr.com]
- 2. thinksrs.com [thinksrs.com]
- 3. thinksrs.com [thinksrs.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. uspnf.com [uspnf.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. This compound Hydrochloride | USP-NF [uspnf.com]
- 9. ijpsr.com [ijpsr.com]
- 10. ijacskros.com [ijacskros.com]
- 11. youtube.com [youtube.com]
- 12. This compound Hydrochloride [doi.usp.org]
- 13. High-performance liquid chromatographic method for the determination of this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Esmolol's Beta-1 Selective Adrenergic Antagonism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the beta-1 selective adrenergic antagonist activity of esmolol. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into its mechanism of action, quantitative pharmacological data, and the experimental protocols used for its characterization.
Introduction
This compound is an ultra-short-acting, cardioselective beta-1 adrenergic receptor antagonist.[1] Its rapid onset and short duration of action make it a valuable tool in clinical settings requiring precise and titratable beta-blockade, such as in the management of supraventricular tachycardia, perioperative tachycardia, and hypertension.[1][2] This guide delves into the core pharmacological principles that underpin the therapeutic utility of this compound, with a focus on its selective interaction with the beta-1 adrenergic receptor.
Mechanism of Action
This compound exerts its pharmacological effects through competitive antagonism of beta-1 adrenergic receptors, which are predominantly located in the cardiac tissue.[3][4] By blocking these receptors, this compound prevents the binding of endogenous catecholamines, such as epinephrine and norepinephrine. This blockade leads to a cascade of downstream effects, primarily impacting the cardiovascular system.
The binding of an agonist (like norepinephrine) to the beta-1 adrenergic receptor, a G-protein coupled receptor (GPCR), typically activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[5] cAMP then acts as a second messenger, activating Protein Kinase A (PKA), which phosphorylates various intracellular proteins, leading to increased heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy). This compound, by competitively inhibiting the initial step of this cascade, effectively attenuates these downstream effects.[4]
At higher doses, this compound can also exhibit some antagonist activity at beta-2 adrenergic receptors, though its affinity for beta-1 receptors is significantly higher.[6]
Quantitative Pharmacological Data
The selectivity of this compound for the beta-1 adrenergic receptor over the beta-2 adrenergic receptor has been quantified through various in vitro assays. The following tables summarize key quantitative data regarding this compound's binding affinity and its clinical effects on cardiovascular parameters.
| Parameter | Receptor | Value | Selectivity (β2/β1) |
| Ki (nM) | Beta-1 | 194[7] | ~30 |
| Beta-2 | 5800[7] |
Table 1: this compound Binding Affinity (Ki)
| Indication | Dosage | Effect on Heart Rate | Effect on Blood Pressure | Clinical Study Highlights |
| Supraventricular Tachycardia | Loading dose: 500 mcg/kg over 1 min, followed by 50 mcg/kg/min infusion, titrated up to 300 mcg/kg/min.[1] | Rapid control of ventricular rate. | May cause hypotension.[1] | Effective in achieving target heart rate.[1] |
| Perioperative Tachycardia and Hypertension | Bolus: 1000 mcg/kg over 30 sec, followed by 150 mcg/kg/min infusion.[1] | Attenuates tachycardia induced by surgical stimuli. | Manages hypertensive episodes. | |
| Acute Coronary Syndrome (Off-Label) | Loading dose: 500 mcg/kg over 1 min, followed by 50-300 mcg/kg/min infusion.[1] | Reduces myocardial oxygen demand. | ||
| Aortic Dissection (Off-Label) | Loading dose: 500 mcg/kg over 2-5 min, followed by 10-20 mcg/kg/min infusion.[1] | Controls heart rate to reduce aortic wall stress. | ||
| Hypertensive Emergency (Off-Label) | Loading dose: 500-1000 mcg/kg over 1 min, followed by 50-200 mcg/kg/min infusion.[1] | Lowers blood pressure. |
Table 2: Clinical Efficacy of this compound on Heart Rate and Blood Pressure
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the beta-1 selective adrenergic antagonist activity of this compound.
Radioligand Binding Assay for Determining Binding Affinity (Ki)
This protocol describes a competitive radioligand binding assay to determine the inhibition constant (Ki) of this compound for beta-1 and beta-2 adrenergic receptors expressed in a model cell line, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells.
Objective: To quantify the binding affinity of this compound for beta-1 and beta-2 adrenergic receptors.
Materials:
-
Cell Culture: CHO or HEK293 cells stably transfected with and expressing human beta-1 or beta-2 adrenergic receptors.
-
Membrane Preparation: Homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4), protease inhibitors.
-
Radioligand: [3H]-Dihydroalprenolol (DHA), a non-selective beta-adrenergic antagonist.
-
Competitor: this compound hydrochloride.
-
Non-specific binding control: Propranolol (a high-affinity, non-selective beta-blocker).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Filtration: Glass fiber filters (e.g., Whatman GF/C), vacuum filtration manifold.
-
Scintillation Counting: Scintillation cocktail, scintillation counter.
Procedure:
-
Membrane Preparation:
-
Harvest cultured cells expressing either beta-1 or beta-2 adrenergic receptors.
-
Homogenize the cells in ice-cold homogenization buffer containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with homogenization buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).
-
-
Competitive Binding Assay:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of this compound concentrations (e.g., 10-10 M to 10-3 M).
-
Total Binding wells: Add a fixed concentration of [3H]-DHA (typically at its Kd concentration) and the membrane preparation.
-
Non-specific Binding wells: Add [3H]-DHA, the membrane preparation, and a high concentration of propranolol (e.g., 10 µM) to saturate all specific binding sites.
-
This compound competition wells: Add [3H]-DHA, the membrane preparation, and varying concentrations of this compound.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a vacuum manifold to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
-
cAMP Assay for Functional Antagonist Activity
This protocol outlines a method to assess the functional antagonist activity of this compound by measuring its ability to inhibit agonist-induced cyclic AMP (cAMP) production in cells expressing beta-1 adrenergic receptors.
Objective: To determine the potency of this compound in blocking beta-1 adrenergic receptor-mediated signaling.
Materials:
-
Cell Culture: HEK293 cells stably expressing the human beta-1 adrenergic receptor.
-
Agonist: Isoproterenol (a non-selective beta-adrenergic agonist).
-
Antagonist: this compound hydrochloride.
-
cAMP Assay Kit: A commercially available cAMP assay kit (e.g., based on HTRF, AlphaScreen, or ELISA technology).
-
Cell Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) or other suitable buffer, often supplemented with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Lysis Buffer: Provided with the cAMP assay kit.
Procedure:
-
Cell Preparation:
-
Seed HEK293 cells expressing the beta-1 adrenergic receptor into a 96-well or 384-well plate and grow to a suitable confluency.
-
On the day of the assay, aspirate the growth medium and wash the cells with stimulation buffer.
-
-
Antagonist Incubation:
-
Add varying concentrations of this compound (or vehicle control) to the wells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
Agonist Stimulation:
-
Add a fixed concentration of isoproterenol (typically the EC80 concentration, which elicits 80% of the maximal response) to all wells except the basal control wells.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C to allow for cAMP production.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the instructions provided with the cAMP assay kit.
-
Perform the cAMP detection assay following the kit's protocol. This typically involves adding detection reagents that generate a signal (e.g., fluorescence, luminescence, or colorimetric) that is inversely proportional to the amount of cAMP produced.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP provided in the kit.
-
Determine the concentration of cAMP in each experimental well by interpolating from the standard curve.
-
Plot the percentage of inhibition of the isoproterenol-induced cAMP response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the agonist-induced cAMP production.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway affected by this compound and the workflows of the experimental protocols described above.
Caption: this compound's Mechanism of Action at the Beta-1 Adrenergic Receptor.
Caption: Workflow for Radioligand Binding Assay to Determine this compound's Ki.
Caption: Workflow for cAMP Assay to Determine this compound's Functional Antagonism.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. [this compound in anesthesiology: pharmacology and indications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Esmolol metabolism by red blood cell esterases.
An In-depth Technical Guide to the Metabolism of Esmolol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolism of this compound, an ultra-short-acting beta-adrenergic blocker. This compound's unique pharmacokinetic profile is defined by its rapid hydrolysis, a topic of evolving scientific understanding. This document details the metabolic pathways, presents key quantitative data, outlines relevant experimental protocols, and visualizes the core concepts for enhanced clarity.
Executive Summary
This compound is characterized by its rapid onset and very short duration of action, which is attributed to its swift metabolism via the hydrolysis of its ester linkage.[1][2] This process yields a significantly less active acid metabolite and methanol.[3][4] For years, it was widely reported that this hydrolysis was primarily mediated by esterases located within the cytosol of red blood cells (RBCs).[1][3][5] However, more recent and detailed investigations have challenged this view, indicating that while some metabolism occurs in blood, esterases in other blood components and tissues, particularly human carboxylesterase 1 (hCE1) in white blood cells and the liver, are the main drivers of this compound's rapid clearance.[6][7][8] This guide synthesizes both the foundational knowledge and the latest findings in the field.
Metabolic Pathway and Key Enzymes
The primary metabolic pathway for this compound is a one-step hydrolysis reaction. The ester bond in the this compound molecule is cleaved, resulting in the formation of its primary acid metabolite, ASL-8123, and a molecule of methanol.[1][9] The acid metabolite has approximately 1/1500th the beta-blocking activity of the parent compound, rendering it clinically insignificant.[3][4][9]
While initially attributed to non-specific esterases in the RBC cytosol[4][5], recent evidence points to specific enzymes being responsible:
-
Human Carboxylesterase 1 (hCE1): Now considered the main enzyme responsible for this compound hydrolysis, with high activity found in the liver and white blood cells.[6][7]
-
Acyl Protein Thioesterase 1 (APT1): Also shown to be involved in the cytosolic hydrolysis of this compound in the liver.[6][7]
-
Esterase D: This is the sole cytosolic esterase in red blood cells, but it demonstrates poor hydrolytic activity towards this compound, suggesting RBCs are not the primary site of metabolism.[6][7][8]
Plasma cholinesterases and red blood cell membrane acetylcholinesterases are not involved in this compound's metabolism.[1][3][5]
Quantitative Pharmacokinetic Data
The rapid metabolism of this compound results in an extremely short half-life and high clearance, making it ideal for situations requiring precise, titratable beta-blockade. The following tables summarize key pharmacokinetic parameters for this compound and its primary metabolite.
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference(s) |
|---|---|---|
| Elimination Half-Life | ~9 minutes (Range: 4-16 min) | [1][3][4][10][11][12] |
| Distribution Half-Life | ~2 minutes | [1][3][4][11] |
| Total Body Clearance | 285 mL/min/kg (or ~20 L/kg/hr) | [4][12][13] |
| Apparent Volume of Distribution | 3.43 L/kg | [13] |
| Protein Binding | ~55% (to human plasma protein) | [3][9][10] |
| Unchanged in Urine | < 2% |[3] |
Table 2: Pharmacokinetic Parameters of ASL-8123 (Acid Metabolite)
| Parameter | Value | Reference(s) |
|---|---|---|
| Elimination Half-Life | ~3.7 hours | [3][10][13] |
| Protein Binding | ~10% | [3][9] |
| Recovery in Urine | 71% - 83% of this compound dose |[9][13][14] |
Evolution of Understanding: The Site of Metabolism
The understanding of where this compound is metabolized has evolved. The initial hypothesis focused exclusively on red blood cells. However, detailed fractionation studies revealed a more complex picture where other blood components and the liver play a more significant role.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Analysis of species-dependent hydrolysis and protein binding of this compound enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound. A review of its therapeutic efficacy and pharmacokinetic characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemical properties of blood this compound esterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Esterases Involved in the Rapid Bioconversion of this compound after Intravenous Injection in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Esterases Involved in the Rapid Bioconversion of this compound after Intravenous Injection in Humans [jstage.jst.go.jp]
- 8. Esterases Involved in the Rapid Bioconversion of this compound after Intravenous Injection in Humans [jstage.jst.go.jp]
- 9. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. youtube.com [youtube.com]
- 11. Pharmacokinetics of this compound in anesthetized patients receiving chronic beta blocker therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound hydrochloride: an ultrashort-acting, beta-adrenergic blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kinetics of this compound, an ultra-short-acting beta blocker, and of its major metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metabolism and urinary excretion of this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Esmolol as a Research Tool for Interrogating the Sympathetic Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esmolol is a cardioselective beta-1 adrenergic receptor blocker distinguished by its rapid onset and exceptionally short duration of action.[1][2] Marketed under the brand name Brevibloc, its unique pharmacokinetic profile, resulting from rapid hydrolysis by red blood cell esterases, gives it an elimination half-life of approximately nine minutes.[1][3] These characteristics make this compound an invaluable tool in clinical and research settings, providing precise, titratable, and rapidly reversible beta-blockade.[4][5] This guide provides an in-depth overview of the use of this compound for studying the sympathetic nervous system, detailing its mechanism, experimental protocols, and quantitative effects, to empower researchers in cardiovascular and autonomic neuroscience.
Core Mechanism of Action
This compound functions by competitively blocking the beta-1 (β1) adrenergic receptors, which are predominantly located in cardiac tissue.[4][6] These receptors are the primary targets of the sympathetic neurotransmitters epinephrine and norepinephrine.[1] By inhibiting the binding of these catecholamines, this compound exerts several key physiological effects:
-
Negative Inotropy: A reduction in myocardial contractility.[2][4]
-
Negative Dromotropy: A slowing of atrioventricular (AV) nodal conduction.[2][4]
Its cardioselectivity means it has a much lower affinity for beta-2 (β2) adrenergic receptors, which are found in bronchial and vascular smooth muscle. This minimizes the risk of bronchospasm and peripheral vasoconstriction at therapeutic doses.[4] However, this selectivity can diminish at higher doses.[4][7] this compound lacks intrinsic sympathomimetic activity (ISA) and membrane-stabilizing properties.[1][6]
Signaling Pathway of this compound Action
The following diagram illustrates the canonical β1-adrenergic receptor signaling pathway and the inhibitory action of this compound. Under normal sympathetic stimulation, catecholamines bind to the β1 receptor, a G-protein coupled receptor (GPCR). This activates adenylyl cyclase, leading to the production of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various intracellular targets to increase heart rate and contractility. This compound competitively blocks the initial binding of catecholamines, thus inhibiting this entire downstream cascade.
Caption: this compound's blockade of the β1-adrenergic signaling cascade.
Experimental Applications and Protocols
This compound's precise control over sympathetic cardiac influence makes it a versatile tool for a range of experimental applications.
Attenuation of Hemodynamic Responses to Surgical and Procedural Stimuli
A primary research application of this compound is to blunt the tachycardic and hypertensive responses to noxious stimuli, such as laryngoscopy, intubation, and surgical incision.[8][9] This allows researchers to isolate and study other physiological variables without the confounding effects of a catecholamine surge.
Experimental Protocol: Attenuating Intubation Response
This protocol is adapted from a study investigating the dose-related effects of this compound on hemodynamic responses following laryngoscopy and intubation.[8]
-
Subject Recruitment: Recruit ASA physical status I-II adult patients scheduled for elective surgery requiring general anesthesia and endotracheal intubation.[10][11]
-
Randomization: In a double-blind, prospective manner, randomize subjects into groups. For example:
-
Group 1: this compound 0.2 mg/kg
-
Group 2: this compound 0.4 mg/kg
-
Group 3: Saline Placebo[8]
-
-
Anesthesia Induction: Induce general anesthesia using a standardized protocol (e.g., propofol, fentanyl, and a neuromuscular blocking agent).
-
Drug Administration: Administer the assigned intravenous bolus of this compound or placebo just prior to laryngoscopy.[8][10]
-
Data Collection: Continuously monitor and record heart rate (HR) and mean arterial pressure (MAP) at baseline and at frequent intervals (e.g., every minute) for a set period post-intubation (e.g., 5-10 minutes).[8][10]
-
Analysis: Compare the changes in HR and MAP from baseline across the different groups to determine the efficacy of each this compound dose in blunting the hemodynamic response.
Caption: Workflow for studying this compound's effect on intubation response.
Investigation of Myocardial Ischemia and Cardioprotection
This compound is used to study the effects of beta-blockade on myocardial oxygen demand, infarct size, and the recovery of stunned myocardium post-ischemia.[5]
Experimental Protocol: Ischemia/Reperfusion in a Preclinical Model
This protocol is based on studies using a porcine model of myocardial infarction.[12][13]
-
Animal Model: Use a validated large animal model, such as male large-white pigs.[12]
-
Surgical Preparation: Anesthetize the animal and perform surgical preparations to expose the heart and a major coronary artery (e.g., the left anterior descending (LAD) artery).
-
Induction of Ischemia: Occlude the LAD artery for a defined period (e.g., 40 minutes) to induce myocardial ischemia.[12]
-
Treatment Groups:
-
This compound Group: During the ischemic period, administer a continuous intravenous infusion of this compound. A dose-response study may be needed to determine the optimal rate (e.g., 250 μg/kg/min to achieve a 10% heart rate reduction).[12]
-
Control Group: Administer a saline infusion.
-
-
Reperfusion: After the ischemic period, remove the occlusion to allow for reperfusion.
-
Endpoint Measurement: Assess the primary and secondary endpoints at set time points (e.g., 7 and 45 days post-reperfusion).[12]
-
Analysis: Compare infarct size and LVEF between the this compound and control groups to evaluate the cardioprotective effects of this compound.
Modulation of Autonomic Function and Baroreflex Sensitivity
By selectively blocking cardiac beta-1 receptors, this compound allows for the investigation of the sympathetic component of cardiovascular control and baroreflex sensitivity. Beta-blockers have been shown to potentiate baroreflex sensitivity.[14]
Experimental Protocol: Assessing Autonomic Modulation with Heart Rate Variability (HRV)
This protocol is adapted from a study examining this compound's effects during desflurane anesthesia.[15][16]
-
Subject Population: Recruit healthy volunteers or a specific patient population.
-
Instrumentation: Record a continuous electrocardiogram (ECG) for HRV analysis.
-
Baseline Measurement: Record baseline ECG for 5-10 minutes under resting conditions.
-
Intervention: Administer an intravenous bolus of this compound (e.g., 0.5 mg/kg) or placebo.[16]
-
Stimulus (Optional): Apply a physiological or pharmacological stimulus known to alter autonomic function (e.g., rapid change in anesthetic concentration, orthostatic stress).[15]
-
Post-Intervention Measurement: Continue ECG recording during and after the intervention.
-
HRV Analysis: Process the ECG data to derive HRV metrics using time-frequency spectral analysis.[15]
-
High Frequency (HF) Power: Reflects parasympathetic (vagal) activity.
-
Low Frequency (LF) Power: Influenced by both sympathetic and parasympathetic activity.
-
LF/HF Ratio: Often interpreted as an index of sympathovagal balance.[15]
-
-
Analysis: Compare HRV parameters before and after this compound administration to quantify its effect on parasympathetic and sympathetic modulation of the heart. The study found that this compound pretreatment attenuates the heart rate increase and parasympathetic inhibition associated with rapid increases in desflurane concentration.[15][16]
Quantitative Data Presentation
The following tables summarize the quantitative effects of this compound on key hemodynamic parameters as reported in various research studies.
Table 1: Effect of this compound on Hemodynamic Response to Laryngoscopy and Intubation
| Group | Parameter | Pre-Intervention (Mean ± SEM) | Post-Intervention (Mean ± SEM) | Significance (vs. Placebo) | Reference |
| This compound (80mg bolus) | Heart Rate (bpm) | 107 ± 4 | 99 ± 4 (at 45 sec) | p < 0.05 | [10] |
| Placebo | Heart Rate (bpm) | 105 ± 4 | 106 ± 3 (at 45 sec) | - | [10] |
| This compound (0.4 mg/kg) | Mean Arterial Pressure (mmHg) | - | Significantly blunted increase | p < 0.05 | [8] |
| Placebo | Mean Arterial Pressure (mmHg) | - | Marked increase | - | [8] |
Table 2: Hemodynamic Effects in a Preclinical Myocardial Infarction Model
| Condition | Parameter | Control Value (Mean ± SD) | Post-MI Value (Mean ± SD) | Post-MI + this compound (Mean ± SD) | Reference |
| Porcine Model | Ejection Fraction (%) | - | 34.08 ± 6.40 | 30.75 ± 7.70 | [13] |
| dP/dtmax (mmHg/s) | - | 1.16 ± 0.32 | 0.93 ± 0.29 | [13] | |
| LV Systolic Pressure (mmHg) | - | 84.41 ± 11.39 | 76.28 ± 15.09 | [13] |
Table 3: Effects of Short-Term this compound Infusion in Spontaneously Hypertensive Rats (SHR)
| Group | Parameter | Value (Mean ± SEM) | Significance (vs. Untreated SHR) | Reference |
| SHR-Esmolol | Wall/Lumen Ratio | - | Improved (p < 0.05) | [17] |
| Endothelium-Dependent Relaxation | AUC = 201.2 ± 33 | p < 0.05 | [17] | |
| Superoxide Dismutase Activity | - | Increased (p < 0.001) | [17] | |
| Untreated SHR | Endothelium-Dependent Relaxation | AUC = 97.5 ± 21 | - | [17] |
Conclusion
This compound's distinctive pharmacological profile—rapid onset, short duration, and cardioselectivity—cements its role as a powerful and precise tool for investigating the sympathetic nervous system's influence on cardiovascular function. It enables researchers to reversibly block cardiac β1-adrenergic input, thereby isolating sympathetic pathways, studying hemodynamic control mechanisms, and exploring the pathophysiology of cardiovascular diseases like myocardial ischemia and hypertension. The detailed protocols and quantitative data presented in this guide serve as a foundational resource for scientists and drug development professionals aiming to leverage this compound in their research endeavors.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. Experimental and clinical observations on the efficacy of this compound in myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. m.youtube.com [m.youtube.com]
- 8. The dose-related effects of bolus this compound on heart rate and blood pressure following laryngoscopy and intubation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound and the adrenergic response to perioperative stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Use of this compound during anesthesia to treat tachycardia and hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound: a unique Beta-blocker in maintaining cardiovascular stability following neurosurgical procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cardioprotective effect of the short-acting beta-blocker this compound in experimental ischemia/reperfusion - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 13. sciencerepository.org [sciencerepository.org]
- 14. Beta-adrenergic blocking treatment and 24-hour baroreflex sensitivity in essential hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound pretreatment attenuates heart rate increase and parasympathetic inhibition during rapid increases in desflurane concentration: A preliminary randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound pretreatment attenuates heart rate increase and parasympathetic inhibition during rapid increases in desflurane concentration: A preliminary randomized study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Short-Term this compound Improves Coronary Artery Remodeling in Spontaneously Hypertensive Rats through Increased Nitric Oxide Bioavailability and Superoxide Dismutase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Esmolol's intricate dance with cardiac electrophysiology: A technical guide
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the role of esmolol in modulating cardiac electrophysiology. This whitepaper details the multifaceted mechanisms of this ultra-short-acting beta-blocker, presenting quantitative data, detailed experimental protocols, and novel visualizations of its signaling pathways.
This compound, a cardioselective beta-1 adrenergic receptor antagonist, is a cornerstone in the acute management of tachyarrhythmias. Its primary mechanism involves the competitive blockade of beta-1 adrenergic receptors in cardiomyocytes, leading to a decrease in heart rate, contractility, and conduction velocity.[1][2] However, its electrophysiological profile extends beyond this classic beta-blockade, exhibiting direct effects on key cardiac ion channels.
Delving into the core: this compound's impact on cardiac ion channels
This compound's modulation of cardiac electrophysiology is not solely dependent on its beta-blocking properties. Preclinical studies have revealed direct interactions with several crucial ion channels that govern the cardiac action potential.
The dance with sodium and calcium channels
At concentrations higher than those typically used for beta-blockade, this compound directly inhibits the fast sodium current (INa) and the L-type calcium current (ICa,L).[3] Inhibition of INa can slow the upstroke of the action potential, while blocking ICa,L reduces the plateau phase duration and decreases myocardial contractility.[3][4]
A nuanced effect on potassium currents
This compound's interaction with potassium channels appears to be more complex. Studies suggest that it can inhibit the inward rectifier potassium current (IK1), which is crucial for stabilizing the resting membrane potential and shaping the final phase of repolarization.[1] Interestingly, the delayed rectifier potassium currents (IKr and IKs), which are critical for action potential repolarization, seem to be largely unaffected by this compound at clinically relevant concentrations.[1]
Quantitative insights: A summary of this compound's ion channel affinity
The following table summarizes the available quantitative data on this compound's inhibitory effects on various cardiac ion channels, providing a clear comparison of its potency.
| Ion Channel | Species | Cell Type | IC50 | Reference |
| Fast Sodium Current (INa) | Rat | Ventricular Myocytes | 74.2 ± 0.60 µM | [4] |
| L-type Calcium Current (ICa,L) | Guinea Pig | Ventricular Myocytes | Not directly specified, but inhibition was observed. | [3] |
| Inward Rectifier Potassium Current (IK1) | Guinea Pig | Ventricular Myocytes | Inhibition observed, but IC50 not determined. | [1] |
| Rapid Delayed Rectifier Potassium Current (IKr) | Guinea Pig | Ventricular Myocytes | Hardly affected. | [1] |
| Slow Delayed Rectifier Potassium Current (IKs) | Guinea Pig | Ventricular Myocytes | Hardly affected. | [1] |
Visualizing the mechanisms: Signaling pathways and experimental workflows
To elucidate the complex interactions of this compound, the following diagrams, generated using the DOT language, provide a visual representation of its signaling pathways and a typical experimental workflow for its electrophysiological assessment.
Caption: this compound's dual mechanism of action on cardiac electrophysiology.
References
- 1. Direct effects of this compound and landiolol on cardiac function, coronary vasoactivity, and ventricular electrophysiology in guinea-pig hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Basic pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The negative inotropic effect of this compound on isolated cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits Na+ current in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Fleeting Beta-Blockade: A Technical Guide to the Discovery and Development of Esmolol
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Esmolol (marketed as Brevibloc®) stands as a testament to innovative drug design, a cardioselective beta-1 adrenergic receptor antagonist engineered for an ultra-short duration of action. Its rapid onset and offset of effect have carved a unique niche in critical care and perioperative medicine, where precise and titratable control of heart rate and blood pressure is paramount. This technical guide delves into the core scientific principles that underpinned the discovery and development of this compound, offering a comprehensive overview of its medicinal chemistry, pharmacology, and clinical evolution.
The Rationale and Discovery: Designing for Transience
The development of this compound was driven by the clinical need for a beta-blocker with a rapid onset and, more importantly, a very short duration of action.[1][2] Traditional beta-blockers, while effective, possess prolonged half-lives, making their use in hemodynamically unstable patients risky. An overdose or an adverse reaction could lead to sustained and dangerous bradycardia or hypotension. The central hypothesis behind this compound's design was the incorporation of a metabolically labile ester linkage into the molecule.[3][4] This "soft drug" approach aimed to create a compound that would be rapidly hydrolyzed by ubiquitous esterases in the blood to an inactive metabolite, thus ensuring a fleeting pharmacological effect.[3]
The structure of this compound is a strategic modification of the classical aryloxypropanolamine beta-blocker scaffold.[5][6] The key innovation was the introduction of a methyl propionate ester group on the para position of the phenyl ring.[4] This structural feature is the cornerstone of its unique pharmacokinetic profile.
Medicinal Chemistry and Synthesis
The synthesis of this compound involves a multi-step process, with several reported routes. A common approach involves the reaction of methyl 3-(4-hydroxyphenyl)propanoate with epichlorohydrin to form an epoxide intermediate. Subsequent reaction of this intermediate with isopropylamine opens the epoxide ring to yield this compound.[5][7][8]
A representative synthetic scheme is as follows:
-
Alkylation: Methyl 3-(4-hydroxyphenyl)propanoate is reacted with epichlorohydrin in the presence of a base to form methyl 3-(4-(oxiran-2-ylmethoxy)phenyl)propanoate.[5]
-
Amination: The resulting epoxide is then subjected to nucleophilic attack by isopropylamine to open the ring and form this compound.[5]
The final product is typically isolated and purified as the hydrochloride salt to improve its stability and aqueous solubility for intravenous administration.[8]
Mechanism of Action: Selective Beta-1 Blockade
This compound is a competitive antagonist of beta-1 adrenergic receptors, which are predominantly located in the cardiac tissue.[9][10] By blocking these receptors, this compound prevents the binding of endogenous catecholamines like epinephrine and norepinephrine.[3][10] This antagonism leads to a cascade of downstream effects, ultimately resulting in:
-
Negative Chronotropy: A decrease in heart rate.
-
Negative Inotropy: A reduction in the force of myocardial contraction.
-
Negative Dromotropy: A slowing of atrioventricular conduction.
At therapeutic doses, this compound exhibits cardioselectivity, meaning it has a higher affinity for beta-1 receptors than for beta-2 receptors, which are primarily found in bronchial and vascular smooth muscle.[9][10] This selectivity minimizes the risk of bronchoconstriction, a significant concern with non-selective beta-blockers, particularly in patients with reactive airway disease. However, this selectivity is relative and can be diminished at higher doses.[10]
Pharmacokinetics: The "Ultra-Short-Acting" Profile
The defining characteristic of this compound is its rapid metabolism.[11] It is hydrolyzed by esterases present in the cytosol of red blood cells to its primary, inactive metabolite, ASL-8123 (a carboxylic acid), and methanol.[9][10][12] This metabolic pathway is remarkably efficient and is not dependent on hepatic or renal function for the initial clearance of the parent drug.[11]
| Parameter | Value | Reference |
| Onset of Action | Within 2 minutes | [11] |
| Time to Peak Effect | ~5 minutes | [11] |
| Distribution Half-life (t½α) | ~2 minutes | [11] |
| Elimination Half-life (t½β) | ~9 minutes | [9][11] |
| Metabolism | Hydrolysis by red blood cell esterases | [9][10][12] |
| Primary Metabolite | ASL-8123 (acid metabolite, ~1/1500th the activity of this compound) | [9] |
| Protein Binding | ~55% | [9] |
| Total Body Clearance | ~20 L/kg/hr | [3] |
Table 1: Key Pharmacokinetic Parameters of this compound.
Experimental Protocols
Synthesis of this compound (Illustrative)
Materials: Methyl 3-(4-hydroxyphenyl)propanoate, epichlorohydrin, isopropylamine, a suitable base (e.g., sodium hydroxide), and solvents (e.g., methanol, ethyl acetate).
Procedure:
-
Epoxide Formation: Dissolve methyl 3-(4-hydroxyphenyl)propanoate in a suitable solvent. Add a base followed by the dropwise addition of epichlorohydrin at a controlled temperature. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. The product, methyl 3-(4-(oxiran-2-ylmethoxy)phenyl)propanoate, is then isolated and purified.
-
Ring Opening: The purified epoxide is dissolved in a solvent such as methanol. An excess of isopropylamine is added, and the mixture is refluxed for several hours. The reaction progress is monitored by TLC.
-
Purification and Salt Formation: Upon completion, the solvent and excess isopropylamine are removed under reduced pressure. The resulting crude this compound free base is purified, often by column chromatography. The purified base is then dissolved in a suitable solvent like ethyl acetate, and a solution of hydrochloric acid in the same solvent is added to precipitate this compound hydrochloride. The solid is collected by filtration, washed, and dried.
Note: This is a generalized procedure. Specific reaction conditions, including stoichiometry, temperature, and reaction times, would need to be optimized.
In Vitro Beta-1 Adrenergic Receptor Binding Assay
Objective: To determine the affinity of this compound for the beta-1 adrenergic receptor.
Materials: A cell line expressing human beta-1 adrenergic receptors (e.g., HEK293 cells), a radiolabeled beta-adrenergic antagonist (e.g., [³H]-CGP 12177), this compound, and a non-specific binding control (e.g., a high concentration of a non-radiolabeled antagonist like propranolol).
Procedure:
-
Membrane Preparation: Harvest the cells and prepare a membrane fraction by homogenization and centrifugation.
-
Binding Assay: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound in a suitable buffer. A parallel set of tubes containing the radioligand and an excess of the non-specific binding control is also prepared.
-
Separation and Counting: After incubation, separate the bound and free radioligand by rapid filtration. The radioactivity on the filters is then quantified using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data is then analyzed using non-linear regression to determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
In Vivo Evaluation in Animal Models
Objective: To assess the hemodynamic effects of this compound in a relevant animal model.
Model: Anesthetized dogs or rats instrumented for the measurement of heart rate, blood pressure, and cardiac output.
Procedure:
-
Instrumentation: Surgically implant catheters for drug administration and blood pressure monitoring. Anesthetize the animal and maintain a stable physiological state.
-
Baseline Measurements: Record baseline hemodynamic parameters.
-
Drug Administration: Administer a bolus dose of this compound followed by a continuous intravenous infusion at varying dose rates.
-
Hemodynamic Monitoring: Continuously record heart rate, arterial blood pressure, and other relevant cardiovascular parameters throughout the infusion and for a period after the infusion is stopped to assess the duration of action.
-
Data Analysis: Analyze the changes in hemodynamic parameters from baseline at each dose level and after cessation of the infusion.
Clinical Development and Therapeutic Applications
Clinical trials confirmed the efficacy and safety of this compound for the short-term management of supraventricular tachycardia (SVT), including atrial fibrillation and atrial flutter, and for the treatment of perioperative tachycardia and hypertension.[13]
| Indication | Typical Dosing Regimen | Reference |
| Supraventricular Tachycardia | Loading Dose: 500 mcg/kg over 1 minute, followed by a maintenance infusion of 50 mcg/kg/min. Titrate up to 200 mcg/kg/min as needed. | [14][15] |
| Perioperative Tachycardia and Hypertension | Loading Dose: 1 mg/kg over 30 seconds, followed by an infusion of 150 mcg/kg/min. Adjust as needed up to 300 mcg/kg/min. | [13][15] |
Table 2: Approved Indications and Typical Dosing for this compound.
The most common adverse effect observed with this compound is dose-related hypotension, which is typically transient and resolves quickly upon dose reduction or discontinuation of the infusion.[11]
Conclusion
The discovery and development of this compound represent a paradigm of rational drug design, where a deep understanding of pharmacology and drug metabolism was leveraged to address a specific clinical need. By incorporating a metabolically susceptible ester moiety, researchers successfully created an ultra-short-acting beta-blocker with a unique and highly desirable pharmacokinetic profile. This technical guide has provided an in-depth overview of the key scientific principles and experimental methodologies that were instrumental in bringing this important therapeutic agent from the laboratory to the bedside. The legacy of this compound continues to influence the design of novel drugs with tailored pharmacokinetic properties for enhanced safety and efficacy in critical care settings.
References
- 1. Esterases Involved in the Rapid Bioconversion of this compound after Intravenous Injection in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a novel cardioselective, titratable, intravenous beta-blocker with ultrashort half-life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 6. academic.oup.com [academic.oup.com]
- 7. A new synthesis method of this compound hydrochloride [yndxxb.ynu.edu.cn]
- 8. CN1217320A - Process for synthesizing and refining this compound hydrochloride - Google Patents [patents.google.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. This compound | C16H25NO4 | CID 59768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound. A review of its therapeutic efficacy and pharmacokinetic characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biochemical properties of blood this compound esterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinical pharmacokinetics and therapeutic efficacy of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. droracle.ai [droracle.ai]
A Technical Guide to the Pharmacogenomics of Esmolol Response in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esmolol is an ultra-short-acting, cardioselective beta-1 adrenergic receptor antagonist utilized primarily in acute care settings to control ventricular rate in supraventricular tachyarrhythmias and to manage perioperative hypertension and tachycardia.[1] Despite its widespread clinical use, there is a notable gap in the understanding of how genetic variation influences its efficacy and safety profile, particularly in preclinical models. While the pharmacogenetics of other beta-blockers, such as metoprolol, are well-documented, with significant contributions from polymorphisms in the ADRB1 (beta-1 adrenergic receptor) and CYP2D6 (cytochrome P450 2D6) genes, dedicated pharmacogenomic studies of this compound in preclinical settings are scarce.[2]
This technical guide aims to bridge this knowledge gap by providing a comprehensive framework for investigating the pharmacogenomics of this compound in preclinical models. It synthesizes data from existing preclinical studies on this compound's hemodynamic effects and extrapolates from human pharmacogenetic studies of beta-blockers to propose robust experimental designs. This document provides detailed methodologies, data presentation formats, and visual workflows to empower researchers to explore this critical area of cardiovascular pharmacology.
Key Genes Influencing Beta-Blocker Response
Based on extensive research on other beta-blockers, two primary candidate genes are hypothesized to significantly influence the response to this compound in preclinical models: Adrb1 and Cyp2d (the rat orthologs of human ADRB1 and CYP2D6).
Adrb1 (Adrenoceptor Beta 1)
The Adrb1 gene encodes the beta-1 adrenergic receptor, the primary target of this compound. Polymorphisms in this gene can alter the receptor's structure and function, thereby affecting drug binding and downstream signaling. A key polymorphism in the human ADRB1 gene is Arg389Gly (rs1801253), which has been shown to influence the heart rate response to this compound in healthy individuals.[3] The Arg389 variant is associated with enhanced receptor coupling to Gs protein and increased adenylyl cyclase activation, leading to a more pronounced response to beta-blockade. The rat Adrb1 gene also exhibits genetic variability, making it a critical target for investigation in preclinical pharmacogenomic studies.[4]
Cyp2d (Cytochrome P450 2D)
The Cyp2d family of enzymes in rats is homologous to the human CYP2D6, a key enzyme in the metabolism of many beta-blockers.[5] While this compound is primarily metabolized by red blood cell esterases, the contribution of hepatic metabolism, particularly by CYP enzymes, to the clearance of its metabolites and potential minor metabolic pathways cannot be entirely ruled out, especially in the context of genetic variations that could alter metabolic routes.[6] Polymorphisms in Cyp2d genes can lead to significant inter-individual differences in drug metabolism, affecting bioavailability and duration of action. Preclinical models with varying Cyp2d activity, such as different rat strains or genetically engineered models, would be invaluable in dissecting the role of this pathway in this compound's disposition.
Preclinical Models for this compound Pharmacogenomics
The selection of appropriate preclinical models is paramount for elucidating the genetic determinants of this compound response. The spontaneously hypertensive rat (SHR) and its normotensive control, the Wistar-Kyoto (WKY) rat, are well-established models for cardiovascular research and exhibit known genetic differences.[7][8]
Spontaneously Hypertensive Rat (SHR)
The SHR strain is a widely used model of essential hypertension and exhibits a distinct genetic profile compared to WKY rats.[9] Studies have already demonstrated that this compound can effectively reduce blood pressure and induce coronary artery remodeling in SHR rats.[10][11] Comparing the dose-response and molecular effects of this compound in SHR versus WKY rats can provide initial insights into how a hypertensive genetic background influences drug response.
Wistar-Kyoto (WKY) Rat
As the normotensive progenitor strain for SHR rats, the WKY rat serves as an ideal control.[7] Characterizing the baseline response to this compound in WKY rats is essential for interpreting data from hypertensive models and for identifying genetic variations that are independent of the hypertensive phenotype.
Genetically Engineered Models
The development of genetically engineered models, such as Adrb1 or Cyp2d knockout or humanized mice, would provide definitive evidence for the role of these genes in this compound's pharmacokinetics and pharmacodynamics.[12][13] While not yet reported for this compound, such models have been instrumental in understanding the pharmacogenomics of other drugs.
Quantitative Data from Preclinical Studies
The following tables summarize quantitative data from preclinical studies investigating the effects of this compound in rat models. These data provide a baseline for designing and interpreting future pharmacogenomic studies.
Table 1: Hemodynamic Effects of this compound in Spontaneously Hypertensive Rats (SHR) [14]
| Parameter | Control (SHR) | This compound-treated (SHR-E) | p-value |
| Systolic Arterial Pressure (mmHg) | 236 ± 1.5 | 149 ± 2 | < 0.001 |
| Heart Rate (beats/min) | 297 ± 1 | 183 ± 3 | < 0.001 |
Table 2: Effects of this compound on Coronary Artery Remodeling in SHR [10]
| Parameter | Control (SHR) | This compound-treated (SHR-E) | p-value |
| Wall Width (μm) | 18.3 ± 0.9 | 14.2 ± 0.5 | < 0.001 |
| Wall-to-Lumen Ratio | 0.28 ± 0.02 | 0.22 ± 0.01 | < 0.05 |
| Media Cross-Sectional Area (μm²) | 19754 ± 1234 | 14321 ± 876 | < 0.01 |
Table 3: Dose-Dependent Effects of this compound on Cardiac Function in a Rat Model of Sepsis [15]
| Parameter | Control | Low-Dose this compound (10 mg/kg/hr) | High-Dose this compound (20 mg/kg/hr) |
| Cardiac Output (mL/min) | Significantly lower than this compound groups | Significantly higher than control | Significantly higher than control |
| Cardiac Efficiency | Significantly lower than this compound groups | Significantly higher than control | Significantly higher than control |
| Tumor Necrosis Factor-alpha | Higher | Lower (p < 0.05 vs. control) | Lower (p < 0.05 vs. control) |
Detailed Experimental Protocols
The following are detailed protocols for conducting a preclinical pharmacogenomic study of this compound response.
Animal Handling and this compound Administration
-
Animal Models: Male SHR and WKY rats (14-16 weeks old) are used. Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water. All procedures should be approved by the institutional animal care and use committee.
-
This compound Preparation: this compound hydrochloride is dissolved in sterile 0.9% saline to the desired concentration.
-
Administration: this compound is administered via continuous intravenous infusion through a catheter implanted in the jugular vein. A typical dose used in rat studies is 300 µg/kg/min.[2][11] A vehicle control group receives a saline infusion.
Genotyping of Adrb1 in Rats
-
Tissue Collection: A small piece of tail tissue (approximately 2-5 mm) is collected from each rat under anesthesia.[1][16]
-
DNA Extraction: Genomic DNA is extracted from the tail tissue using a commercially available DNA extraction kit, following the manufacturer's instructions.
-
PCR Amplification: The region of the Adrb1 gene containing the polymorphism of interest (e.g., the region homologous to the human Arg389Gly polymorphism) is amplified using polymerase chain reaction (PCR). Specific primers for the rat Adrb1 gene should be designed.
-
Genotype Analysis: The PCR products are then analyzed to determine the genotype. This can be done by restriction fragment length polymorphism (RFLP) analysis if the polymorphism creates or abolishes a restriction site, or by direct DNA sequencing.
Hemodynamic Measurements
-
Blood Pressure and Heart Rate: A catheter is implanted in the carotid artery for direct measurement of arterial blood pressure and heart rate using a pressure transducer connected to a data acquisition system.[17]
-
Echocardiography: Transthoracic echocardiography can be performed to assess cardiac function, including left ventricular ejection fraction, fractional shortening, and cardiac output.
Signaling Pathway Analysis
-
Tissue Harvesting: At the end of the this compound or vehicle infusion, rats are euthanized, and heart tissue is rapidly excised and frozen in liquid nitrogen.
-
Adenylyl Cyclase Activity Assay: Myocardial membranes are prepared, and adenylyl cyclase activity is measured by quantifying the conversion of [α-³²P]ATP to [³²P]cAMP in the presence and absence of this compound and/or isoproterenol (a beta-agonist).[15][18]
-
Western Blotting: Protein levels of key signaling molecules (e.g., phosphorylated and total levels of PKA, ERK1/2, Akt) are quantified by Western blotting using specific antibodies.[17]
Visualization of Signaling Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the pharmacogenomics of this compound.
This compound Signaling Pathway in Cardiomyocytes
Caption: this compound's mechanism of action in cardiomyocytes.
Experimental Workflow for Preclinical Pharmacogenomic Study of this compound
Caption: Workflow for investigating this compound pharmacogenomics.
Conclusion
The investigation into the pharmacogenomics of this compound in preclinical models represents a significant opportunity to advance our understanding of beta-blocker therapy. By leveraging established preclinical models like the SHR and WKY rat, and by focusing on key candidate genes such as Adrb1 and Cyp2d, researchers can begin to unravel the genetic factors that contribute to the variability in this compound response. The experimental protocols and frameworks provided in this technical guide offer a clear path forward for conducting rigorous and informative studies. Ultimately, a deeper understanding of this compound's pharmacogenomics in preclinical models will be instrumental in the development of more personalized and effective cardiovascular therapies.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Early reversal cardiac with this compound in hypertensive rats: The role of subcellular organelle phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Correlation of ADRB1 rs1801253 Polymorphism with Analgesic Effect of Fentanyl After Cancer Surgeries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adrb1 adrenoceptor beta 1 [Rattus norvegicus (Norway rat)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Relative contribution of rat CYP isoforms responsible for stereoselective metabolism of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. mdpi.com [mdpi.com]
- 8. Elucidating a Complicated Enantioselective Metabolic Profile: A Study From Rats to Humans Using Optically Pure Doxazosin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes for Preclinical Cardiotoxicity Screening in Cardio-Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Short-term this compound improves coronary artery remodeling in spontaneously hypertensive rats through increased nitric oxide bioavailability and superoxide dismutase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Maintenance over Time of the Effect Produced by this compound on the Structure and Function of Coronary Arteries in Hypertensive Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. iPSC-cardiomyocytes in the preclinical prediction of candidate pharmaceutical toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Short-Term this compound Improves Coronary Artery Remodeling in Spontaneously Hypertensive Rats through Increased Nitric Oxide Bioavailability and Superoxide Dismutase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activation of adenylate cyclase system in the preconditioned rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A novel signaling pathway for beta-adrenergic receptor-mediated activation of phosphoinositide 3-kinase in H9c2 cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of low doses of this compound on cardiac and vascular function in experimental septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Alterations of rat cardiac adenylate cyclase activity with age - PubMed [pubmed.ncbi.nlm.nih.gov]
Basic research applications of esmolol in cardiovascular physiology.
An In-depth Examination of the Basic Research Applications of Esmolol for Researchers, Scientists, and Drug Development Professionals.
Introduction
This compound is a highly cardioselective, ultra-short-acting intravenous β1-adrenergic receptor antagonist.[1][2] Its rapid onset and short half-life of approximately 9 minutes make it a valuable tool in clinical settings for the acute management of tachycardia and hypertension.[2][3] These same pharmacokinetic and pharmacodynamic properties render this compound an invaluable asset in basic cardiovascular physiology research, allowing for precise and reversible control of β1-adrenergic signaling in a variety of experimental models. This technical guide provides an in-depth overview of the core applications of this compound in cardiovascular research, with a focus on its use in studies of myocardial ischemia-reperfusion injury, sepsis-induced cardiomyopathy, and hypertension, as well as its effects on cardiac electrophysiology and endothelial function.
Mechanism of Action
This compound functions as a competitive antagonist at β1-adrenergic receptors, which are predominantly located in cardiac tissue.[4] By blocking the binding of endogenous catecholamines, such as epinephrine and norepinephrine, to these receptors, this compound exerts several key physiological effects.[1][4] These include a reduction in heart rate (negative chronotropy), decreased myocardial contractility (negative inotropy), and slowed atrioventricular conduction (negative dromotropy).[1] At higher, millimolar concentrations, this compound has been shown to induce diastolic arrest by inhibiting L-type calcium channels and, to a lesser extent, fast sodium channels, an effect that is independent of its β-blocking activity.[5][6]
Below is a diagram illustrating the primary signaling pathway affected by this compound.
Caption: this compound competitively blocks β1-adrenergic receptors.
Applications in Myocardial Ischemia-Reperfusion Injury
This compound is frequently used in experimental models of myocardial ischemia-reperfusion (I/R) injury to investigate its cardioprotective effects. Studies have consistently demonstrated that this compound administration, either before ischemia or during reperfusion, can reduce myocardial infarct size and improve cardiac function.[2][7][8][9]
Quantitative Data from I/R Injury Studies
| Parameter | Animal Model | This compound Treatment | Control Group | This compound Group | Percentage Change | Reference |
| Infarct Size (% of Area at Risk) | Pig | Infusion during ischemia | 84.1 ± 9.4% | 64.4 ± 11.8% | -23.4% | [7] |
| Infarct Size (% of Area at Risk) | Mouse | Infusion during reperfusion (0.4 mg/kg/h) | 40.6 ± 3% | 24.3 ± 8% | -40.1% | [8][10] |
| Infarct Size (% of Area at Risk) | Dog | Infusion during reperfusion | 68% | 49% | -27.9% | [9] |
| Left Ventricular Ejection Fraction | Pig | Infusion during ischemia | 34.0 ± 6.2% (Day 7) | 39.7 ± 4.1% (Day 7) | +16.8% | [7] |
Experimental Protocol: Myocardial I/R Injury in Mice
This protocol is a synthesis of methodologies described in the literature.[8][10]
-
Animal Model: Male C57BL/6J mice are used.
-
Anesthesia: Anesthetize the mice with an appropriate agent (e.g., sodium pentobarbital) and maintain anesthesia throughout the procedure.
-
Surgical Preparation:
-
Intubate the mice and provide mechanical ventilation.
-
Perform a thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture to induce ischemia.
-
-
Ischemia and Reperfusion:
-
Maintain LAD occlusion for a period of 60 minutes.
-
Release the ligature to allow for reperfusion for 120 minutes.
-
-
This compound Administration:
-
Prepare a solution of this compound for infusion.
-
During the reperfusion period, infuse this compound at a rate of 0.4 mg/kg/h. The control group receives a saline infusion.
-
-
Hemodynamic Monitoring:
-
Insert a catheter into the carotid artery to continuously monitor heart rate and mean arterial blood pressure.
-
-
Infarct Size Determination:
-
At the end of the reperfusion period, excise the heart.
-
Stain the heart with triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue.
-
Quantify the area at risk and the infarct size.
-
-
Biochemical Analysis:
-
Collect blood samples to measure cardiac troponin-I levels as a marker of myocardial injury.
-
Below is a diagram illustrating a typical experimental workflow for a myocardial ischemia-reperfusion study.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Experimental and clinical observations on the efficacy of this compound in myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Characteristics and clinical use of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. academic.oup.com [academic.oup.com]
- 6. ahajournals.org [ahajournals.org]
- 7. Cardioprotective effect of the short-acting beta-blocker this compound in experimental ischemia/reperfusion - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 8. Dose-dependent Effects of this compound-epinephrine Combination Therapy in Myocardial Ischemia and Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound and cardiopulmonary bypass during reperfusion reduce myocardial infarct size in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dose-dependent effects of this compound-epinephrine combination therapy in myocardial ischemia and reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Esmolol Infusion in Rodent Ischemia-Reperfusion Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of esmolol, a cardioselective beta-1 adrenergic receptor blocker, in rodent models of myocardial ischemia-reperfusion (I/R) injury. The information is intended to guide researchers in designing and executing studies to investigate the cardioprotective effects of this compound.
Introduction
Myocardial ischemia-reperfusion injury is a significant contributor to the morbidity and mortality associated with coronary artery disease. While timely reperfusion is crucial for salvaging ischemic myocardium, the reperfusion process itself can paradoxically induce further damage. This compound, with its rapid onset and short duration of action, has emerged as a promising therapeutic agent to mitigate I/R injury.[1][2] Its cardioprotective effects are attributed to the activation of pro-survival signaling pathways.[3] These protocols outline the administration of this compound and the surgical procedure for inducing I/R injury in rats and mice.
This compound Infusion Protocols
The following tables summarize various this compound infusion protocols that have been successfully used in rodent I/R studies. The choice of protocol may depend on the specific research question, rodent species, and experimental design.
Table 1: this compound Infusion Protocols in Rat Ischemia-Reperfusion Models
| Parameter | Protocol 1 |
| Dosage | 10 µg/kg/min |
| Timing of Infusion | 5 minutes before reperfusion and continuing for the first 5 minutes of reperfusion |
| Total Infusion Duration | 10 minutes |
| Route of Administration | Intravenous (tail vein) |
| Ischemia Duration | 30 minutes |
| Reperfusion Duration | 4 hours |
| Reference | [4] |
Table 2: this compound Infusion Protocols in Mouse Ischemia-Reperfusion Models
| Parameter | Protocol 1 | Protocol 2 |
| Dosage | 0.4 mg/kg/h | 0.8 mg/kg/h |
| Timing of Infusion | During the entire reperfusion period | During the entire reperfusion period |
| Total Infusion Duration | 120 minutes | 120 minutes |
| Route of Administration | Intraarterial | Intraarterial |
| Ischemia Duration | 60 minutes | 60 minutes |
| Reperfusion Duration | 120 minutes | 120 minutes |
| Reference | [3] | [3] |
Experimental Protocols
This section provides a detailed methodology for establishing a rodent model of myocardial ischemia-reperfusion injury via ligation of the left anterior descending (LAD) coronary artery.
Rodent Myocardial Ischemia-Reperfusion Surgical Protocol
1. Animal Preparation and Anesthesia:
-
House male Sprague-Dawley rats (250-300g) or C57BL/6 mice (25-30g) in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.[4]
-
Anesthetize the animal using an appropriate anesthetic regimen (e.g., intraperitoneal injection of ketamine and xylazine, or inhalation of isoflurane). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.[5][6]
-
Place the animal in a supine position on a heating pad to maintain body temperature at 37°C.[7]
2. Intubation and Ventilation:
-
Intubate the animal with an appropriate gauge catheter.[6]
-
Connect the endotracheal tube to a rodent ventilator. Set the tidal volume and respiratory rate according to the animal's weight.[5]
3. Thoracotomy and Exposure of the Heart:
-
Perform a left thoracotomy by making an incision between the third and fourth ribs to expose the heart.[8]
-
Gently retract the ribs to provide a clear view of the heart and the left anterior descending (LAD) coronary artery.[9]
-
Carefully open the pericardium to expose the LAD.[10]
4. LAD Ligation for Ischemia:
-
Pass a 6-0 or 7-0 silk suture under the LAD at a position approximately 2-3 mm from its origin.[8][10]
-
To induce ischemia, tighten the suture to occlude the LAD. A small piece of PE tubing can be placed over the artery beneath the suture to minimize arterial damage upon ligation and facilitate reperfusion.[9][11]
-
Successful occlusion is confirmed by the visible paling of the myocardial tissue distal to the ligature.[10]
-
Maintain the ischemic period as per the experimental design (e.g., 30-60 minutes).[3][4]
5. Reperfusion:
-
To initiate reperfusion, release the tension on the suture. If a snare occluder was used, remove it.[9]
-
Successful reperfusion is indicated by the return of blood flow and a blushing of the previously pale myocardium.[9]
6. This compound Infusion:
-
Administer this compound according to the chosen protocol (see Tables 1 and 2) via a cannulated tail vein or other appropriate vessel.
7. Chest Closure and Post-operative Care:
-
Close the chest wall in layers using appropriate sutures.
-
Evacuate any remaining air from the thoracic cavity to prevent pneumothorax.
-
Discontinue anesthesia and allow the animal to recover on a heating pad.
-
Provide post-operative analgesia as required by institutional guidelines.[11]
8. Assessment of Myocardial Injury:
-
At the end of the reperfusion period, euthanize the animal.
-
Excise the heart and measure the infarct size and area at risk. This is commonly done using triphenyltetrazolium chloride (TTC) staining, where viable tissue stains red and infarcted tissue remains pale.[9]
Visualizations
Experimental Workflow
Caption: Experimental workflow for rodent myocardial ischemia-reperfusion with this compound infusion.
This compound Cardioprotective Signaling Pathway
Caption: this compound's cardioprotective signaling cascade in ischemia-reperfusion injury.
References
- 1. Cardioprotective effect of the short-acting beta-blocker this compound in experimental ischemia/reperfusion - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 2. Cardioprotective effect of the short-acting beta-blocker this compound in experimental ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heart Protection by Combination Therapy with this compound and Milrinone at Late-Ischemia and Early Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Left Anterior Descending Coronary Artery Ligation for Ischemia-Reperfusion Research: Model Improvement via Technical Modifications and Quality Control [jove.com]
- 5. Surgical protocol for permanent ligation of the left anterior descending coronary artery in mice to generate a model of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modification on acute myocardial infarction model through left anterior descending coronary artery ligation: An experimental study on rats (Rattus norvegicus) using readily available materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ligation of Left Anterior Descending Coronary Artery in Rats for Developing Occlusive Myocardial Infarction Model [jove.com]
- 8. Effect of the Ligation and Reperfusion Timeframe on Maximal Ischemia-Reperfusion Injury in Diverse Rat Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Murine Model of Myocardial Ischemia-reperfusion Injury through Ligation of the Left Anterior Descending Artery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. clinmedjournals.org [clinmedjournals.org]
- 11. Induction of Myocardial Infarction and Myocardial Ischemia-Reperfusion Injury in Mice [jove.com]
Application Notes and Protocols for the Preparation of Esmolol Solutions in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of esmolol solutions for use in cell culture experiments. This compound hydrochloride is a cardioselective beta-1 adrenergic receptor antagonist with a rapid onset and short duration of action. Accurate and consistent preparation of this compound solutions is critical for obtaining reliable and reproducible experimental results.
Chemical and Physical Properties
This compound hydrochloride is a white to off-white crystalline powder. It is a relatively hydrophilic compound, freely soluble in water and alcohol[1].
Table 1: this compound Hydrochloride Specifications
| Property | Value | References |
| Molecular Formula | C₁₆H₂₅NO₄ • HCl | [2] |
| Molecular Weight | 331.8 g/mol | [2] |
| Purity | ≥98% | [2][3] |
| Solid Storage | -20°C | [2] |
| Solid Stability | ≥ 4 years | [2] |
Solubility Data
The solubility of this compound hydrochloride can vary depending on the solvent and the specific salt form. It is important to use fresh, high-quality solvents for the preparation of stock solutions.
Table 2: Solubility of this compound Hydrochloride
| Solvent | Solubility | References |
| Water | Very soluble, up to 59 mg/mL | [1][4] |
| PBS (pH 7.2) | Approximately 10 mg/mL | [2] |
| DMSO | Approximately 25-59 mg/mL | [2][4][5] |
| Ethanol | Approximately 25-59 mg/mL | [2][4] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous this compound Stock Solution
This protocol is suitable for experiments where the presence of organic solvents is a concern.
Materials:
-
This compound hydrochloride powder
-
Sterile, deionized, or distilled water, or a suitable sterile aqueous buffer (e.g., PBS, pH 7.2)
-
Sterile conical tubes or vials
-
Sterile filters (0.22 µm pore size)
-
Pipettes and sterile tips
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube or other suitable container.
-
Dissolving: Add the appropriate volume of sterile water or buffer to the powder to achieve the desired stock concentration. For example, to prepare a 10 mg/mL stock solution in PBS (pH 7.2), dissolve 10 mg of this compound hydrochloride in 1 mL of PBS[2].
-
Solubilization: Vortex the solution until the this compound hydrochloride is completely dissolved. Gentle warming to 37°C or sonication can aid in dissolution if necessary[6].
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a new sterile tube.
-
Storage: It is highly recommended to use aqueous solutions of this compound on the same day they are prepared. Storage for more than one day is not advised due to the potential for hydrolysis[2][7][].
Protocol 2: Preparation of an this compound Stock Solution in an Organic Solvent
This protocol is suitable for preparing high-concentration stock solutions that can be stored for longer periods.
Materials:
-
This compound hydrochloride powder
-
Anhydrous, cell culture-grade DMSO or ethanol
-
Sterile conical tubes or vials with tight-fitting caps
-
Pipettes and sterile tips
Procedure:
-
Weighing: In a sterile tube, weigh out the desired amount of this compound hydrochloride.
-
Dissolving: Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration. For instance, to make a 25 mg/mL stock solution, dissolve 25 mg of this compound hydrochloride in 1 mL of the organic solvent[2]. It is good practice to purge the solvent with an inert gas before use to minimize oxidation[2].
-
Solubilization: Vortex thoroughly until all the solid is dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles[5]. Store at -20°C for up to one month or at -80°C for up to six months[5][6].
Protocol 3: Dilution of this compound Stock Solution for Cell Culture Experiments
This protocol describes how to dilute the stock solution to the final working concentration in cell culture medium.
Materials:
-
Prepared this compound stock solution (aqueous or organic)
-
Pre-warmed, complete cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Thawing: If using a frozen organic stock solution, thaw it at room temperature.
-
Serial Dilution (Recommended): To achieve a low micromolar working concentration (e.g., 1 µM) from a high concentration stock, it is best to perform serial dilutions[4].
-
First, prepare an intermediate dilution by adding a small volume of the stock solution to a larger volume of cell culture medium.
-
Then, add a small volume of the intermediate dilution to the final volume of cell culture medium for your experiment.
-
-
Final Concentration: Ensure that the final concentration of the organic solvent in the cell culture medium is minimal (typically ≤0.1%) to avoid solvent-induced cellular effects[2].
-
Mixing: Gently mix the final solution before adding it to the cells.
-
Control: Prepare a vehicle control by adding the same final concentration of the solvent (e.g., DMSO, water) to the cell culture medium without this compound.
Visualizations
This compound Preparation Workflow
Caption: Workflow for preparing this compound solutions.
Mechanism of Action: Beta-1 Adrenergic Receptor Blockade
This compound is a competitive antagonist of the beta-1 adrenergic receptor, which is predominantly found in cardiac tissue[9][10]. This receptor is a G-protein coupled receptor that, upon activation by catecholamines like norepinephrine and epinephrine, initiates a signaling cascade that increases heart rate and contractility[11]. This compound blocks this interaction.
Caption: this compound's mechanism of action.
References
- 1. This compound hydrochloride | 81161-17-3 [chemicalbook.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound = 98 HPLC, solid 81161-17-3 [sigmaaldrich.com]
- 4. selleckchem.com [selleckchem.com]
- 5. abmole.com [abmole.com]
- 6. glpbio.com [glpbio.com]
- 7. US6528540B2 - this compound formulation - Google Patents [patents.google.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
Application Notes and Protocols for Esmolol-Induced Controlled Hypotension in Swine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of esmolol to induce controlled hypotension in porcine models. This compound, a cardioselective beta-1 adrenergic receptor antagonist with a rapid onset and short duration of action, is a valuable tool for creating transient and titratable hypotension in experimental settings.[1]
Mechanism of Action
This compound is a selective antagonist of beta-1 adrenergic receptors, which are predominantly located in the cardiac tissue. By blocking these receptors, this compound inhibits the effects of catecholamines (epinephrine and norepinephrine), leading to a decrease in heart rate (negative chronotropy) and myocardial contractility (negative inotropy). This reduction in cardiac output, coupled with a decrease in systemic vascular resistance, results in a controlled lowering of arterial blood pressure.
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in cardiomyocytes.
Data Presentation: Hemodynamic Effects of this compound in Swine
The following tables summarize quantitative data from various studies on the hemodynamic effects of this compound in pigs. These data can be used as a reference for planning experiments.
Table 1: this compound Dosages and Resulting Hemodynamic Changes in Pigs
| Study Focus | Animal Model | This compound Dosage | Key Hemodynamic Effects |
| Negative Inotropy | Anesthetized Pigs | Incremental infusion of 0-3000 mg/hr | At 1000 mg/hr, Mean Arterial Pressure (MAP) decreased by an average of 11 mmHg.[2] |
| Lung Resection Surgery | Large White Pigs | 0.5 mg/kg bolus followed by 0.05 mg/kg/min infusion | Maintained stable hemodynamics during surgery.[3] |
| Endotoxin Shock | Anesthetized, mechanically ventilated pigs | Continuous infusion titrated to decrease heart rate by 20% | Heart rate decreased by 20%; cardiac index decreased by 9% at 180 min.[4] |
| Cardiac Arrest | Ischemically induced VF in pigs | 0.5 mg/kg bolus during CPR | Increased coronary perfusion pressure during CPR.[5][6] |
Table 2: Titration of this compound for Controlled Hypotension in a Clinical Setting (for reference)
| Study Focus | Population | This compound Dosage | Target Hemodynamic Effect |
| Deliberate Hypotension | Human patients | 195 +/- 10 mcg/kg/min infusion | 15% reduction in Mean Arterial Pressure (MAP).[7] |
| Deliberate Hypotension | Human patients | 500 mcg/kg bolus followed by 100-300 mcg/kg/min infusion | MAP between 50-65 mmHg.[8] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound-induced controlled hypotension in pigs, synthesized from the cited literature.
Protocol 1: Induction of Controlled Hypotension by Incremental this compound Infusion
This protocol is adapted from a study investigating this compound-induced negative inotropy.[2]
Objective: To induce a stepwise and controlled reduction in blood pressure.
Materials:
-
Anesthetized and mechanically ventilated domestic pigs.
-
This compound hydrochloride solution (e.g., 10 mg/mL).
-
Infusion pump.
-
Invasive blood pressure monitoring system (e.g., arterial catheter).
-
General anesthesia and surgical preparation equipment.
Procedure:
-
Animal Preparation: Anesthetize and mechanically ventilate the pig according to standard laboratory procedures. Place an arterial catheter for continuous blood pressure monitoring.
-
Baseline Hemodynamic Recording: After a stabilization period, record baseline hemodynamic parameters, including heart rate, systolic, diastolic, and mean arterial pressure.
-
This compound Infusion:
-
Begin a continuous intravenous infusion of this compound at a low rate (e.g., 500 mg/hr).
-
Maintain the infusion at each rate for a sufficient period to achieve a steady state (e.g., 15-20 minutes).
-
Increase the infusion rate in a stepwise manner (e.g., to 1000 mg/hr, 1500 mg/hr, etc.) until the target level of hypotension is achieved.[2]
-
-
Monitoring: Continuously monitor hemodynamic parameters throughout the infusion period.
-
Washout: After the experimental period, gradually decrease the this compound infusion rate to allow for a controlled return to baseline blood pressure.
Protocol 2: Bolus and Continuous Infusion for Surgical Hypotension
This protocol is a general guideline for inducing hypotension during surgical procedures, based on dosages used in porcine and clinical studies.[3][8][9]
Objective: To rapidly induce and maintain a hypotensive state for a surgical procedure.
Materials:
-
As in Protocol 1.
Procedure:
-
Animal Preparation: As described in Protocol 1.
-
Baseline Recording: Record baseline hemodynamic parameters.
-
Induction of Hypotension:
-
Titration and Maintenance:
-
Monitor the MAP and heart rate closely.
-
If the target level of hypotension (e.g., a 20-30% reduction in MAP from baseline) is not achieved within 5-10 minutes, the infusion rate can be titrated upwards in increments of 50 mcg/kg/min every 5-10 minutes.[9]
-
A repeat bolus may be administered if a more rapid reduction in blood pressure is required.
-
-
Termination: Once the need for hypotension has passed, the this compound infusion can be discontinued. Due to its short half-life, blood pressure should return to baseline levels within 10-20 minutes.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for an experiment involving this compound-induced controlled hypotension and the logical relationship between this compound administration and its physiological effects.
Caption: Experimental workflow for this compound administration in a porcine model.
Caption: Logical relationship of this compound's effects leading to hypotension.
References
- 1. This compound (Brevibloc) | LHSC [lhsc.on.ca]
- 2. Indicators of haemodynamic instability and left ventricular function in a porcine model of this compound induced negative inotropy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Intraoperative Infusion of this compound on Systemic and Pulmonary Inflammation in a Porcine Experimental Model of Lung Resection Surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound on systemic and pulmonary hemodynamics and on oxygenation in pigs with hypodynamic endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A controlled trial of this compound for the induction of deliberate hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hypotensive anesthesia with this compound. Assessment of hemodynamics, consumption of anesthetic drugs, and recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
Application Notes and Protocols for Studying Beta-Blockade in Ex Vivo Heart Models Using Esmolol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing esmolol, a short-acting beta-1 selective adrenergic receptor antagonist, for the study of beta-blockade in ex vivo heart models, primarily focusing on the Langendorff-perfused isolated heart preparation.
Introduction to this compound in Ex Vivo Heart Research
This compound is a valuable tool in cardiovascular research due to its rapid onset and short duration of action, allowing for precise control of beta-adrenergic receptor blockade.[1][2] In ex vivo heart models, such as the Langendorff preparation, this compound can be used to investigate the physiological roles of beta-adrenergic signaling in cardiac function and to assess the efficacy and safety of novel cardioplegic solutions.[3][4] The Langendorff model, an isolated perfused heart technique, allows for the examination of cardiac contractile strength and heart rate without the confounding influences of an intact physiological system.[5]
Data Presentation: Effects of this compound on Isolated Rat Hearts
The following tables summarize the dose-dependent effects of this compound on key functional parameters of isolated, Langendorff-perfused rat hearts.
Table 1: Baseline Functional Parameters of Isolated Perfused Rat Hearts
| Parameter | Mean Value | Standard Error of Mean (SEM) |
| Coronary Flow (CF) | 15.8 ml/g/min | ± 0.7 |
| Heart Rate (HR) | 284 beats/min | ± 27 |
| Left Ventricular Developed Pressure (LVDP) | 98.6 mmHg | ± 4.9 |
| Rate-Pressure Product (RPP) | 28,124 mmHg·beats/min | ± 1822 |
Data derived from a study on isolated perfused rat hearts.[6]
Table 2: Functional Recovery of Isolated Rat Hearts After 20-Minute this compound Perfusion
| This compound Concentration | Coronary Flow (% of Control) | Heart Rate (% of Control) | Rate-Pressure Product (% of Control) | Cardiac Arrest |
| 125 mg/l | ~120-130% (hyperemia) | Markedly decreased | Not reported | No |
| 250 mg/l | ~40% | Cardiac Arrest | Cardiac Arrest | Yes |
| 500 mg/l | ~80% | ~70% | ~60% | Yes |
This table summarizes the recovery of cardiac function following this compound withdrawal. Concentrations of 250 and 500 mg/l were sufficient to induce cardiac arrest. Notably, the highest concentration of 500 mg/l did not allow for full recovery of cardiac function.[6][7]
Table 3: Comparative Effects of Beta-Blockers on Isoproterenol-Stimulated Hearts
| Beta-Blocker | Concentration | Effect on Isoproterenol-Induced Tachycardia |
| (-)propranolol | 1 µM | Significant slowing of atrio-ventricular and His-bundle conduction |
| (+)propranolol | 10 µM | Required a 30-fold higher concentration than (-)propranolol to abolish isoproterenol's effect on heart rate |
| This compound | 25 and 250 µg/kg/min (in vivo) | Dose-dependent reduction of isoproterenol-induced increase in dp/dtmax |
This table provides a qualitative comparison of the beta-blocking effects of propranolol isomers and this compound in the presence of the beta-agonist isoproterenol.[7][8]
Experimental Protocols
Preparation of Krebs-Henseleit Perfusion Buffer
The Krebs-Henseleit solution is a commonly used buffer for perfusing isolated hearts, mimicking the ionic composition of blood.
Materials:
-
Sodium Chloride (NaCl)
-
Potassium Chloride (KCl)
-
Calcium Chloride (CaCl2)
-
Magnesium Sulfate (MgSO4)
-
Potassium Phosphate Monobasic (KH2PO4)
-
Sodium Bicarbonate (NaHCO3)
-
D-Glucose
-
Ultrapure water
-
Carbogen gas (95% O2, 5% CO2)
-
pH meter
-
Sterile filter (0.22 µm)
Procedure:
-
Prepare a 10x concentrated stock solution of Krebs-Henseleit Buffer (without NaHCO3 and glucose) by dissolving the following salts in ultrapure water:
-
KCl: 7.47 g/L
-
NaCl: 138 g/L
-
MgSO4·7H2O: 5.42 g/L
-
KH2PO4: 3.26 g/L
-
Separately dissolve CaCl2·2H2O (7.34 g/L) in ultrapure water.
-
Mix the two solutions and sterilize by passing through a 0.45 µm filter. This stock can be stored at 4°C for up to 6 months.[9]
-
-
On the day of the experiment, prepare the 1x working solution by diluting the 10x stock and adding freshly dissolved NaHCO3 (2.1 g/L) and D-glucose (2 g/L).[10][11]
-
Continuously bubble the solution with carbogen gas (95% O2, 5% CO2) for at least 20 minutes to maintain a physiological pH of 7.4.[12]
-
Warm the buffer to 37°C before use.[3]
-
Filter the final solution through a 0.22 µm sterile filter before it enters the perfusion apparatus.[10]
Langendorff Isolated Heart Perfusion Protocol
This protocol outlines the procedure for isolating and perfusing a rat heart.
Materials:
-
Rat
-
Anesthetic (e.g., sodium pentobarbital, 50 mg/kg i.p.)
-
Heparin
-
Ice-cold Krebs-Henseleit solution
-
Surgical instruments (scissors, forceps)
-
Langendorff perfusion apparatus
-
Aortic cannula
-
Pressure transducer
-
Data acquisition system
Procedure:
-
Anesthetize the rat and administer heparin to prevent blood clotting.
-
Perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and immediately place it in ice-cold Krebs-Henseleit solution to induce cardiac arrest and minimize ischemic damage.[13]
-
Identify the aorta and carefully dissect it from the surrounding tissue.
-
Mount the aorta onto the aortic cannula of the Langendorff apparatus.
-
Initiate retrograde perfusion with warm, oxygenated Krebs-Henseleit solution at a constant pressure (e.g., 65 mmHg).[13] The perfusion pressure will close the aortic valve and force the perfusate into the coronary arteries.
-
Allow the heart to stabilize for a baseline period of 15-20 minutes. During this time, monitor heart rate, coronary flow, and left ventricular pressure.[14]
-
Insert a fluid-filled balloon into the left ventricle to measure isovolumetric pressure. Adjust the balloon volume to achieve a stable end-diastolic pressure of 5-10 mmHg.[4][13]
-
Record baseline data for at least 20 minutes before administering any drugs.
Protocol for Assessing Beta-Blockade with this compound
This protocol describes how to quantify the beta-blocking effect of this compound using the beta-agonist isoproterenol.
Procedure:
-
Following the stabilization period in the Langendorff setup, establish a baseline by perfusing the heart with Krebs-Henseleit solution alone.
-
Construct a cumulative concentration-response curve for isoproterenol. Start with a low concentration (e.g., 10^-9 M) and increase the concentration in logarithmic steps until a maximal response (e.g., in heart rate or LVDP) is achieved. Allow the heart to reach a steady state at each concentration before proceeding to the next.
-
After the isoproterenol has been washed out and the heart has returned to baseline, perfuse the heart with a fixed concentration of this compound for a predetermined period (e.g., 15-20 minutes).
-
In the continued presence of this compound, repeat the cumulative concentration-response curve for isoproterenol.
-
The rightward shift of the isoproterenol concentration-response curve in the presence of this compound indicates competitive antagonism at the beta-adrenergic receptors. This shift can be used to calculate the pA2 value, which quantifies the affinity of this compound for the receptors.
Visualizations
References
- 1. Effects of this compound on cardiac function: evaluation by noninvasive techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardioprotective effect of the short-acting beta-blocker this compound in experimental ischemia/reperfusion - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 3. scispace.com [scispace.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Assessment of beta-adrenoceptor blockade during anesthesia in humans: use of isoproterenol dose-response curves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. The effects of the propranolol enantiomers on the intracardiac electrophysiological activities of Langendorff perfused hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: effects on isoprenaline- and exercise-induced cardiovascular stimulation in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Documents download module [ec.europa.eu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. himedialabs.com [himedialabs.com]
- 12. support.harvardapparatus.com [support.harvardapparatus.com]
- 13. Isolated rat heart perfusion and Langendorff procedure [bio-protocol.org]
- 14. Langendorff isolated heart experimental considerations | Retrograde heart perfusion | ADI [adinstruments.com]
Esmolol dosage calculation for preclinical animal studies.
An Application Note on Esmolol Dosage Calculation for Preclinical Animal Studies
Introduction
This compound is an ultra-short-acting, cardioselective beta-1 adrenergic receptor antagonist.[1][2] Its rapid onset and short half-life of approximately 9 minutes make it a valuable tool in clinical settings for the rapid control of ventricular rate and blood pressure.[1][3] These same properties, particularly its "titratability," make this compound an ideal candidate for preclinical research where precise and transient beta-blockade is required.[4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the calculation of this compound dosages for preclinical animal studies, including its mechanism of action, relevant pharmacokinetic data, and detailed experimental protocols.
Mechanism of Action
This compound competitively blocks beta-1 (β1) adrenergic receptors, which are predominantly located in the heart muscle.[5] It antagonizes the effects of catecholamines like epinephrine and norepinephrine at these receptors.[6] This blockade results in a decrease in heart rate (negative chronotropy), reduced myocardial contractility (negative inotropy), and slowed atrioventricular (AV) nodal conduction (negative dromotropy).[5] At therapeutic doses, this compound has no significant intrinsic sympathomimetic activity (ISA) or membrane-stabilizing properties.[4][7] Its cardioselectivity minimizes its impact on beta-2 receptors in bronchial and vascular smooth muscle, though this selectivity can diminish at higher doses.[5][7]
Caption: this compound's mechanism of action via β1-adrenergic receptor blockade.
Pharmacokinetic and Pharmacodynamic Profile
The defining characteristic of this compound is its rapid metabolism by esterases in red blood cells, which is independent of renal or hepatic function.[4][8] This results in a very short elimination half-life.
Table 1: Key Pharmacokinetic and Pharmacodynamic Properties of this compound
| Parameter | Value | Reference |
|---|---|---|
| Route of Administration | Intravenous (IV) Infusion | [1] |
| Onset of Action | Within 60 seconds (IV bolus) | [1] |
| Time to Steady State | ~5 minutes (infusion only); 2 minutes (with loading dose) | [1][9] |
| Elimination Half-life | ~9 minutes | [1][3] |
| Metabolism | Rapid hydrolysis by red blood cell esterases | [3][4] |
| Protein Binding | ~55% | [3][6] |
| Primary Effect | Selective β1-adrenergic blockade |[6] |
Dosage Calculation for Preclinical Studies
Translating a human dose to an animal model is not a direct conversion based on body weight. The most accepted method involves normalizing the dose to Body Surface Area (BSA), which accounts for differences in metabolism and physiological processes across species.[10][11] The US Food and Drug Administration (FDA) provides guidance for this conversion using Km factors (Body Weight/BSA).[12]
Human Equivalent Dose (HED) Calculation:
The HED can be calculated from an animal dose using the following formula:
HED (mg/kg) = Animal Dose (mg/kg) × (Animal Weight (kg) / Human Weight (kg))^(1-0.67)
Alternatively, and more simply, one can use Km ratios:
HED (mg/kg) = Animal Dose (mg/kg) ÷ Km Ratio (Animal to Human)
To calculate the Animal Equivalent Dose (AED) from a known human dose, the formula is rearranged:
AED (mg/kg) = Human Dose (mg/kg) × Km Ratio (Animal to Human)
Table 2: Interspecies Dose Conversion Factors [12][13][14]
| Species | Body Weight (kg) | Km Factor | Km Ratio (Animal to Human) |
|---|---|---|---|
| Human | 60 | 37 | 1.0 |
| Mouse | 0.02 | 3 | 12.3 |
| Rat | 0.15 | 6 | 6.2 |
| Rabbit | 1.8 | 12 | 3.1 |
| Dog | 10 | 20 | 1.8 |
| Pig (Mini) | 40 | 35 | 1.1 |
| Monkey (Rhesus) | 3 | 12 | 3.1 |
Example Calculation: Convert a human maintenance infusion dose of 150 mcg/kg/min to a rat equivalent dose.
-
Human Dose: 0.15 mg/kg/min
-
Km Ratio (Rat to Human): 6.2
-
AED (Rat): 0.15 mg/kg/min × 6.2 = 0.93 mg/kg/min (or 930 mcg/kg/min)
Caption: Logical workflow for converting human dose to animal equivalent dose.
Reported Dosages in Animal Models
The calculated dose should be considered a starting point. It is crucial to consult literature for dosages used in similar experimental models and to perform dose-response studies to determine the optimal dose for a specific endpoint.[15]
Table 3: Examples of this compound Dosages Used in Preclinical Studies
| Species | Model/Indication | Dosage Administered | Key Findings/Reference |
|---|---|---|---|
| Pig | Ischemia/Reperfusion | 250 mcg/kg/min IV infusion | Reduced infarct size.[15] |
| Pig | Ventricular Fibrillation (VF) during CPR | 0.5 mg/kg (500 mcg/kg) IV bolus | Provided neuroprotection.[16] |
| Pig | Endotoxin Shock | IV infusion titrated to decrease heart rate by 20% | Well-tolerated and offset cardiac dysfunction.[17] |
| Dog | Pharmacodynamic Study | Loading Dose: 500 mcg/kg/min for 1 minMaintenance: 12.5 - 50 mcg/kg/min IV | Rapid onset of beta-blockade, excellent dose correlation.[9] |
| Rat | Sepsis (Cecal Ligation) | 10 mg/kg/hr (167 mcg/kg/min) or 20 mg/kg/hr (333 mcg/kg/min) IV infusion | Preserved myocardial function.[18] |
Experimental Protocols
The following are generalized protocols. Researchers must adapt these to their specific experimental design and adhere to institutional animal care and use committee (IACUC) guidelines.
Protocol 1: this compound Infusion for Hemodynamic Control in a Pig Model
This protocol is designed to assess the hemodynamic effects of this compound in a large animal model, such as a pig, under anesthesia.
Methodology:
-
Animal Preparation: Anesthetize the animal according to an approved institutional protocol. Intubate and mechanically ventilate.
-
Instrumentation:
-
Place a central venous catheter for drug administration.
-
Insert an arterial line for continuous blood pressure monitoring and blood sampling.[1]
-
Attach ECG leads for continuous heart rate and rhythm monitoring.
-
-
Baseline Measurement: Allow the animal to stabilize post-instrumentation. Record baseline hemodynamic parameters (Heart Rate, Blood Pressure, Mean Arterial Pressure) for at least 15-30 minutes.
-
This compound Administration:
-
Titration and Monitoring:
-
Monitor hemodynamic response continuously.
-
After 5-10 minutes at a given infusion rate, if the target endpoint (e.g., 15-20% reduction in heart rate) is not achieved, the dose can be titrated upwards.[17][21]
-
Titration can be performed by repeating the loading dose followed by an increased maintenance infusion (e.g., increase by 25-50 mcg/kg/min increments).[20]
-
-
Data Collection: Record all hemodynamic parameters at regular intervals throughout the infusion period.
-
Washout: Due to this compound's short half-life, its effects will dissipate within 10-30 minutes after stopping the infusion.[8]
Caption: General experimental workflow for this compound administration in vivo.
Protocol 2: this compound Administration in a Rat Sepsis Model
This protocol is adapted from a study investigating the cardioprotective effects of this compound in septic rats.[18]
Methodology:
-
Induction of Sepsis: Induce sepsis using a validated model, such as cecal ligation and perforation (CLP), under anesthesia. Provide appropriate fluid resuscitation and post-operative care.
-
Group Allocation: Randomly assign animals to control (saline infusion) or this compound treatment groups (e.g., low-dose and high-dose).
-
This compound Administration:
-
Via a surgically implanted catheter (e.g., jugular vein), begin a continuous intravenous infusion of this compound.
-
Example Doses: Low-dose (10 mg/kg/hr) and high-dose (20 mg/kg/hr) have been used successfully in rats.[18]
-
-
Monitoring and Sample Collection:
-
Monitor vital signs as appropriate for the model.
-
At a predetermined endpoint (e.g., 24 hours), collect blood samples for analysis of biomarkers (e.g., lactate, TNF-alpha).[18]
-
-
Endpoint Analysis: Perform terminal experiments to assess the primary outcome, such as ex vivo analysis of myocardial function in an isolated perfused heart preparation.[18]
Conclusion
Calculating the correct this compound dosage for preclinical animal studies requires a systematic approach based on interspecies allometric scaling, with final dose selection guided by published literature and empirical dose-response studies. The unique pharmacokinetic profile of this compound—rapid onset and short duration—provides researchers with precise temporal control over beta-1 adrenergic blockade. By following the principles and protocols outlined in this note, investigators can effectively and safely incorporate this compound into their research to explore its therapeutic potential.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Basic pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Pharmacology and pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. droracle.ai [droracle.ai]
- 9. Pharmacodynamics and onset of action of this compound in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jbclinpharm.org [jbclinpharm.org]
- 11. A simple practice guide for dose conversion between animals and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Conversion between animals and human [targetmol.com]
- 13. sysrevpharm.org [sysrevpharm.org]
- 14. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cardioprotective effect of the short-acting beta-blocker this compound in experimental ischemia/reperfusion - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 16. This compound during cardiopulmonary resuscitation reduces neurological injury in a porcine model of cardiac arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of this compound on systemic and pulmonary hemodynamics and on oxygenation in pigs with hypodynamic endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Infusion of the beta-adrenergic blocker this compound attenuates myocardial dysfunction in septic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. drugs.com [drugs.com]
- 20. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for Esmolol in a Rat Model of Septic Shock
These application notes provide a comprehensive overview and detailed protocols for utilizing the selective β1-adrenergic receptor blocker, esmolol, in a rat model of septic shock. This information is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound in sepsis.
Introduction
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. In septic shock, this leads to a significant drop in blood pressure that can result in multiple organ failure and death. The pathophysiology of septic shock often involves a hyperadrenergic state, characterized by persistent tachycardia, which can be detrimental to the myocardium by increasing oxygen demand and reducing diastolic filling time.[1] this compound, a short-acting, cardioselective beta-blocker, has been investigated as a potential therapeutic agent to mitigate the harmful effects of this excessive sympathetic stimulation.[1][2]
Principle
The use of this compound in septic shock models aims to control heart rate, thereby improving cardiac efficiency and reducing myocardial oxygen consumption.[3][4] Studies in rat models of sepsis have demonstrated that this compound can attenuate myocardial dysfunction, reduce inflammation, and in some cases, improve survival.[3][4][5] The underlying mechanisms appear to involve the modulation of inflammatory signaling pathways, such as the NF-κB pathway, and a reduction in apoptosis.[6]
Experimental Protocols
A widely used and reproducible model for inducing sepsis in rats is the Cecal Ligation and Puncture (CLP) model.
Animal Preparation and Sepsis Induction (CLP Model)
This protocol describes the induction of peritonitis-induced sepsis in rats.
-
Animals: Male Wistar rats or Sprague-Dawley rats (250-300g) are commonly used.
-
Anesthesia: Anesthetize the rats using an appropriate anesthetic agent (e.g., isoflurane inhalation or intraperitoneal injection of a ketamine/xylazine cocktail).
-
Surgical Procedure:
-
Make a midline laparotomy incision (2-3 cm) to expose the cecum.
-
Isolate the cecum and ligate it with a silk suture at its base, distal to the ileocecal valve, ensuring intestinal continuity is maintained.
-
Puncture the ligated cecum once or twice with an 18-gauge needle.
-
Gently squeeze the cecum to extrude a small amount of fecal material from the puncture sites.
-
Return the cecum to the peritoneal cavity and close the abdominal incision in two layers (peritoneum and skin) using sutures.
-
-
Sham Control: For the sham group, the cecum is exposed and manipulated but neither ligated nor punctured.[7]
-
Post-operative Care:
This compound Administration Protocol
This compound can be administered either as a continuous intravenous infusion or as an intraperitoneal injection. The timing and dosage can be varied based on the study design.
-
Continuous Intravenous Infusion:
-
Intraperitoneal Injection:
Monitoring and Sample Collection
-
Hemodynamic Monitoring: If available, use telemetry or arterial catheters to continuously monitor heart rate and blood pressure.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 24 hours post-CLP) via cardiac puncture or from a cannulated artery for the analysis of inflammatory cytokines and markers of organ damage.[3][4]
-
Tissue Harvesting: At the end of the experiment, euthanize the animals and harvest tissues (e.g., heart, intestine, lungs) for histological analysis and molecular studies.[6]
Data Presentation
The following tables summarize quantitative data from studies using this compound in rat septic shock models.
Table 1: Hemodynamic and Inflammatory Parameters
| Parameter | Sepsis Control Group | This compound-Treated Group | This compound Dosage | Timing of Measurement | Reference |
| Heart Rate (beats/min) | ~450 | ~360 (20% reduction) | 18 mg/kg/hr | Not Specified | [5] |
| Cardiac Output | Significantly lower | Significantly higher | 10 & 20 mg/kg/hr | 24 hours | [3][4] |
| Cardiac Efficiency | Significantly lower | Significantly higher | 10 & 20 mg/kg/hr | 24 hours | [3][4] |
| Tumor Necrosis Factor-α (TNF-α) | Elevated | Significantly reduced | 10 & 20 mg/kg/hr | 24 hours | [3][4] |
| Interleukin-6 (IL-6) | Increased | Decreased | Not Specified | Not Specified | [6] |
Table 2: Markers of Intestinal Injury
| Parameter | Sepsis Control Group | This compound-Treated Group | This compound Dosage | Timing of Measurement | Reference |
| Diamine Oxidase (DAO) | Increased | Increased (compared to sham) | Not Specified | Not Specified | [6] |
| Intestinal Fatty Acid-Binding Protein (I-FABP) | Increased | Decreased | Not Specified | Not Specified | [6] |
| iNOS Expression in Colonocytes | Significantly increased | Significantly reduced | 40 mg/kg (IP) | 24 hours | [7] |
Table 3: Survival Analysis
| Study | Sepsis Control Group Survival | This compound-Treated Group Survival | This compound Dosage | Observation Period | Reference |
| Mori et al. (as cited in[5]) | Not specified | Significantly improved | Not specified | Not specified | [5] |
| Kimmoun et al. (as cited in[5]) | Not specified | Increased median time to death | Not specified | Not specified | [5] |
| Guo et al.[6] | Lower | Higher | Not specified | Not specified | [6] |
Visualizations
Experimental Workflow
References
- 1. This compound in septic shock: old pathophysiological concepts, an old drug, perhaps a new hemodynamic strategy in the right patient - Morelli - Journal of Thoracic Disease [jtd.amegroups.org]
- 2. This compound improves sepsis outcomes through cardiovascular and immune modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. keio.elsevierpure.com [keio.elsevierpure.com]
- 4. Infusion of the beta-adrenergic blocker this compound attenuates myocardial dysfunction in septic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LOW DOSE OF this compound ATTENUATES SEPSIS-INDUCED IMMUNOSUPPRESSION VIA MODULATING T-LYMPHOCYTE APOPTOSIS AND DIFFERENTIATION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits inflammation and apoptosis in the intestinal tissue via the overexpression of NF-κB-p65 in the early stage sepsis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound increases the fecal abundance of Lactobacillus in a rat model of sepsis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Esmolol in Cardiac Magnetic Resonance Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiac Magnetic Resonance (CMR) imaging is a powerful non-invasive imaging modality for the assessment of cardiovascular anatomy, function, and tissue characterization. However, image quality in CMR is highly susceptible to motion artifacts, primarily from the patient's heart rate and respiratory movements.[1][2][3] Elevated and irregular heart rates can lead to significant image degradation, limiting the diagnostic accuracy of the examination.[4] Esmolol, a short-acting, cardioselective beta-1 adrenergic antagonist, has emerged as a valuable pharmacological agent to control heart rate during cardiac imaging procedures.[5][6][7] Its rapid onset and short half-life make it particularly suitable for the controlled environment of an imaging suite.[8] These application notes provide a comprehensive overview of the use of this compound in CMR studies, including its mechanism of action, experimental protocols, and quantitative data on its effects.
Mechanism of Action
This compound is a class II antiarrhythmic agent that competitively blocks beta-1 adrenergic receptors in the myocardium.[5] This action antagonizes the effects of catecholamines like epinephrine and norepinephrine, leading to a decrease in heart rate (negative chronotropic effect), a reduction in myocardial contractility (negative inotropic effect), and slowed atrioventricular conduction.[5] By reducing the heart rate and its variability, this compound helps to minimize motion artifacts, resulting in improved image quality for CMR sequences.[9]
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in cardiomyocytes.
Quantitative Data Summary
The following tables summarize the quantitative data from studies utilizing this compound for heart rate control in cardiac imaging. It is important to note that much of the available detailed data comes from studies on Cardiac Computed Tomography Angiography (CCTA), which shares the same fundamental need for heart rate reduction as CMR.
Table 1: this compound Dosing and Heart Rate Reduction (Primarily from CCTA Studies)
| Study Population & Imaging Modality | This compound Dosing Protocol | Mean Baseline Heart Rate (bpm) | Mean Heart Rate During Imaging (bpm) | Target Heart Rate Achieved | Reference |
| Patients undergoing CCTA | 1-2 mg/kg IV bolus as bailout after oral metoprolol | 74 ± 14 | 63 ± 9 | 63% of patients achieved <65 bpm | [4][10][11] |
| Patients undergoing CCTA | 1 mg/kg IV bolus for HR 65-80 bpm; 2 mg/kg for HR 80-90 bpm | 80 ± 11 | 63 ± 7 | 65% of patients achieved <65 bpm | [8] |
| Patients undergoing CCTA | 0.8 mg/kg IV bolus, repeated if HR >65 bpm | 75.06 ± 5.59 | 60.75 ± 4.00 | 84.91% of patients achieved <65 bpm | [12] |
| Healthy volunteers undergoing CMR | Escalated IV infusion from 5 to 150 µg/kg/min | Not specified | Dose-dependent changes observed | Not applicable | [13] |
Table 2: Hemodynamic Effects and Safety of this compound (Primarily from CCTA Studies)
| Study Population & Imaging Modality | Mean Systolic Blood Pressure Change (mmHg) | Mean Diastolic Blood Pressure Change (mmHg) | Reported Adverse Events | Reference |
| Patients undergoing CCTA | 144 ± 22 to 115 ± 17 | 80 ± 12 to 62 ± 11 | Symptomatic hypotension or bradycardia in 1.5% of patients | [4][10][11] |
| Patients undergoing CCTA | Significant reduction (p<0.001) | Not specified | Asymptomatic sinus bradycardia (<50 bpm) in 0.4% of patients | [12] |
| Patients undergoing CCTA (comparison with metoprolol) | Less profound and shorter duration of SBP reduction compared to metoprolol | Not specified | Hypotension (SBP <100 mmHg) immediately after scan in 9.3% of patients | [1] |
Experimental Protocols
Protocol 1: Intravenous Bolus Administration of this compound for Heart Rate Control in CMR
This protocol is adapted from established practices in CCTA and is suitable for rapid heart rate reduction when a patient's heart rate is above the desired threshold for optimal CMR imaging.[4][8][10][11]
1. Patient Screening and Preparation:
-
Obtain informed consent.
-
Review patient history for contraindications to beta-blockers (e.g., severe asthma, second- or third-degree atrioventricular block without a pacemaker, decompensated heart failure).
-
Establish intravenous access.
-
Connect the patient to continuous ECG, heart rate, and blood pressure monitoring.
2. This compound Administration:
-
If the patient's heart rate is consistently above 65 bpm, administer an intravenous bolus of this compound at a dose of 0.5 to 1.0 mg/kg over 30-60 seconds.
-
Continuously monitor the patient's heart rate and blood pressure.
3. CMR Image Acquisition:
-
Once the heart rate has stabilized at the target level (typically <65 bpm), proceed with the CMR imaging sequences.
-
Due to the short half-life of this compound, be prepared to administer additional boluses or start a continuous infusion if the heart rate begins to rise during the scan.
4. Post-Administration Monitoring:
-
Continue to monitor vital signs for at least 30 minutes after the last dose of this compound.
Protocol 2: Continuous Infusion of this compound for Sustained Heart Rate Control in CMR
This protocol is suitable for longer CMR examinations or for patients who require more stable and sustained heart rate control. This protocol is based on general this compound administration guidelines and a study in healthy volunteers undergoing CMR.[5][13]
1. Patient Screening and Preparation:
-
Follow the same screening and preparation steps as in Protocol 1.
2. This compound Administration:
-
Administer an optional loading dose of 500 mcg/kg intravenously over 1 minute.
-
Immediately follow with a continuous intravenous infusion at a rate of 50 mcg/kg/min.
-
Titrate the infusion rate in increments of 25-50 mcg/kg/min every 5-10 minutes to achieve the target heart rate, up to a maximum of 200-300 mcg/kg/min.
3. CMR Image Acquisition:
-
Once the target heart rate is achieved and stable, begin the CMR imaging protocol.
-
Continue the this compound infusion throughout the duration of the scan, adjusting the rate as needed based on continuous monitoring.
4. Weaning and Discontinuation:
-
Upon completion of the CMR scan, gradually reduce the infusion rate by 50% every 10-15 minutes.
-
Discontinue the infusion once the patient's heart rate has returned to a safe baseline.
-
Continue monitoring vital signs for at least 30 minutes after discontinuation.
Visualizations
Experimental Workflow for this compound Administration in CMR
Caption: General workflow for this compound use in CMR.
Logical Relationship of Factors Affecting CMR Image Quality
Caption: Impact of this compound on CMR image quality.
Conclusion
This compound is a safe and effective agent for controlling heart rate during cardiac magnetic resonance imaging studies. Its use can significantly reduce motion artifacts, leading to improved image quality and diagnostic accuracy. The protocols outlined in these application notes provide a framework for the safe and effective administration of this compound in a research or clinical CMR setting. Researchers and clinicians should always adhere to institutional guidelines and exercise clinical judgment when administering any pharmacological agent.
References
- 1. This compound is noninferior to metoprolol in achieving a target heart rate of 65 beats/min in patients referred to coronary CT angiography: a randomized controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bailout intravenous this compound for heart rate control in cardiac computed tomography angiography | Revista Portuguesa de Cardiologia (English edition) [revportcardiol.org]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Application of this compound to Control Heart Rate and Artificial Intelligence Reconstruction Analysis for Rapid Zero-Cooperation Emergency Coronary CTA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Managing critically ill patients with this compound. An ultra short-acting beta-adrenergic blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Bailout intravenous this compound for heart rate control in cardiac computed tomography angiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bailout intravenous this compound for heart rate control in cardiac computed tomography angiography | Revista Portuguesa de Cardiologia [revportcardiol.org]
- 11. Safety and efficacy of intravenous this compound before prospective electrocardiogram-triggered high-pitch spiral acquisition for computed tomography coronary angiography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of incremental beta-blocker dosing on myocardial mechanics of the human left ventricle: MRI 3D-tagging insight into pharmacodynamics supports theory of inner antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. auntminnie.com [auntminnie.com]
Application Notes and Protocols for Esmolol in Attenuating Surgical Stress in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of esmolol, an ultra-short-acting, cardioselective beta-1 adrenergic receptor antagonist, in attenuating the heart rate and hemodynamic responses to surgical stimuli in various animal models. This compound's rapid onset and short duration of action make it a valuable tool for managing transient tachycardia and hypertension during experimental surgical procedures.[1][2]
Mechanism of Action
This compound is a competitive antagonist of beta-1 adrenergic receptors, which are primarily located in the heart muscle.[1] By blocking these receptors, this compound mitigates the effects of catecholamines (epinephrine and norepinephrine) that are released during surgical stress. This blockade results in a decrease in heart rate (negative chronotropy), reduced myocardial contractility (negative inotropy), and slowed atrioventricular conduction.[1] Its cardioselectivity is more pronounced at lower doses.[3]
The ultrashort half-life of this compound, approximately 9 minutes, is due to its rapid metabolism by red blood cell esterases.[1] This pharmacokinetic profile allows for precise control over the degree of beta-blockade, as its effects dissipate quickly after discontinuation of the infusion.[1][2]
Signaling Pathway of this compound
References
Application Notes: Esmolol for Studying Cardiac Function in Anesthetized Animal Models
Introduction
Esmolol is an ultra-short-acting, cardioselective beta-1 adrenergic receptor antagonist.[1][2] Its rapid onset of action (within 60 seconds) and short half-life (approximately 9 minutes) make it an invaluable tool for researchers studying cardiac function in anesthetized animal models.[3][4] These pharmacokinetic properties allow for precise, titratable control of heart rate and myocardial contractility, with a rapid reversal of effects upon discontinuation of the infusion.[4][5][6] This is particularly advantageous in experimental settings where transient and controlled modulation of cardiac hemodynamics is required to isolate the effects of other interventions or to manage physiological responses to surgical stress, such as intubation.[3][6]
These notes provide an overview of this compound's mechanism of action, summarize its effects in various animal models, and offer detailed protocols for its application in cardiac research.
Mechanism of Action
This compound is a competitive antagonist of beta-1 (β1) adrenergic receptors, which are primarily located in the cardiac myocytes.[4][7] Under normal physiological conditions, catecholamines like epinephrine and norepinephrine bind to these receptors, initiating a signaling cascade that increases heart rate (positive chronotropy), myocardial contractility (positive inotropy), and the speed of electrical conduction through the atrioventricular node (positive dromotropy).[7] this compound works by blocking this binding, thereby reducing the effects of sympathetic stimulation on the heart.[1][3] At higher doses, its cardioselectivity can be reduced, leading to some blockade of beta-2 adrenergic receptors.[2][3]
Data Presentation: this compound Effects in Animal Models
The following tables summarize the quantitative effects of this compound on key cardiac parameters as documented in various anesthetized animal models.
Table 1: Effects of this compound on Hemodynamic Parameters in Intact Myocardium
| Animal Model | Anesthetic | This compound Dose | Parameter | Baseline (Control) | Post-Esmolol | % Change | Citation |
|---|---|---|---|---|---|---|---|
| Pig | N/A | 0.5 mg/kg bolus, then 0.05 mg/kg/min | Ejection Fraction (%) | 51.6 ± 5.03 | 38.15 ± 8.80 | ↓ 26.1% | [8] |
| Pig | N/A | 0.5 mg/kg bolus, then 0.05 mg/kg/min | Cardiac Output (ml/min) | 3094.4 ± 570.37 | 2171.85 ± 515.25 | ↓ 29.8% | [8] |
| Pig | N/A | 0.5 mg/kg bolus, then 0.05 mg/kg/min | dP/dtmax (mmHg/s) | 1.36 ± 0.31 | 1.03 ± 0.38 | ↓ 24.3% | [8] |
| Pig | N/A | 0.5 mg/kg bolus, then 0.05 mg/kg/min | LV Systolic Pressure (mmHg) | 95.35 ± 11.96 | 85.34 ± 13.47 | ↓ 10.5% | [8] |
| Dog | Halothane | 300 µg/kg/min infusion | Heart Rate (bpm) | N/A | Significant Decrease | N/A | [9] |
| Dog | Halothane | 300 µg/kg/min infusion | Cardiac Output | N/A | Significant Decrease | N/A |[9] |
Table 2: Effects of this compound in Animal Models of Myocardial Injury
| Animal Model | Condition | This compound Dose | Parameter | Control Group | This compound Group | Outcome | Citation |
|---|---|---|---|---|---|---|---|
| Pig | Myocardial Infarction | 0.5 mg/kg bolus, then 0.05 mg/kg/min | Ejection Fraction (%) | 36.6 ± 8.16 (Post-MI) | 30.75 ± 7.70 | Further deterioration | [8][10] |
| Pig | Myocardial Infarction | 0.5 mg/kg bolus, then 0.05 mg/kg/min | dP/dtmax (mmHg/s) | 1.15 ± 0.30 (Post-MI) | 0.93 ± 0.29 | Further deterioration | [8][10] |
| Rat | Sepsis (CLP) | 10-20 mg/kg/hr infusion | Cardiac Output | Lower | Significantly Higher | Preserved myocardial function | [11] |
| Rat | Sepsis (CLP) | 10-20 mg/kg/hr infusion | Cardiac Efficiency | Lower | Significantly Higher | Improved oxygen utilization | [11] |
| Piglet | Sepsis (Pseudomonas) | Titrated to HR <90/min | Cardiac Output | Higher | Significantly Lower | Decrease in CO | [12] |
| Piglet | Sepsis (Pseudomonas) | Titrated to HR <90/min | Heart Rate | Higher | Significantly Lower | Decrease in HR | [12] |
| Dog | Coronary Revascularization | Infusion during CPB | LV Systolic Shortening (% of pre-CPB) | 48 ± 12 | 72 ± 23 | Improved myocardial function |[13] |
Table 3: Common this compound Dosing Regimens in Experimental Animal Studies
| Animal Model | Application | Loading Dose (Bolus) | Maintenance Infusion | Citation |
|---|---|---|---|---|
| Dog/Cat | Tachycardia Control | 330 µg/kg (median) | 50 µg/kg/min (median) | [14][15] |
| Dog | Arrhythmia Prevention | 0.5 µg/kg | 150-200 µg/kg/min | [16] |
| Dog | Onset of Action Study | 500 µg/kg/min for 60s | 12.5-50 µg/kg/min | [5] |
| Pig | Ischemia/Reperfusion | N/A | 250 µg/kg/min | [17] |
| Pig | Cardiac Arrest | 0.5 mg/kg | N/A | [18] |
| Rat | Sepsis | N/A | 10-20 mg/kg/hr | [11] |
| Rat (Isolated Heart) | Induce Cardiac Arrest | N/A | 250-500 mg/L in perfusate |[19][20] |
Experimental Protocols
Protocol 1: In Vivo Hemodynamic Assessment in an Anesthetized Large Animal Model (Pig)
This protocol describes the use of this compound to control heart rate while measuring systemic and left ventricular hemodynamics in an anesthetized pig model.
1. Animal Preparation and Anesthesia:
-
Anesthetize the animal (e.g., male large-white pig) following an institutionally approved protocol. Anesthesia can be induced and maintained using various agents; ensure the chosen anesthetic has minimal interference with the cardiac parameters of interest.[17]
-
Intubate the animal and provide mechanical ventilation to maintain normal blood gas levels.
-
Monitor core body temperature and maintain normothermia using a heating pad.
2. Surgical Instrumentation:
-
Gain intravenous access via an ear vein or other suitable vessel for administration of fluids and drugs.
-
Surgically expose the carotid artery and jugular vein.
-
Insert a catheter into the carotid artery for continuous monitoring of arterial blood pressure and for blood sampling. Connect the catheter to a pressure transducer.[3]
-
Insert a pulmonary artery catheter via the jugular vein to measure cardiac output, pulmonary artery pressure, and other hemodynamic variables.
-
Place ECG leads to continuously monitor heart rate and rhythm.
-
For direct assessment of LV function, a pressure-volume catheter can be inserted into the left ventricle via the carotid artery or apex.
3. Experimental Procedure:
-
Allow the animal to stabilize for at least 30 minutes after surgery is complete to ensure hemodynamic stability.
-
Record baseline hemodynamic data (Heart Rate, Mean Arterial Pressure, LV Systolic/End-Diastolic Pressure, dP/dtmax, Cardiac Output) for a 15-20 minute period.
-
This compound Administration:
-
Prepare an this compound infusion. A common approach is to administer a loading dose followed by a continuous maintenance infusion.[8][10]
-
Example Regimen: Administer a loading dose of 500 µg/kg over 1 minute, followed by a maintenance infusion starting at 50 µg/kg/min.[3][8]
-
Titrate the infusion rate to achieve the desired heart rate reduction (e.g., a 15-20% decrease from baseline).[15][17] Doses may range from 50 to 300 µg/kg/min.[3]
-
-
Once the target heart rate is achieved and stable, allow for a new steady state (approx. 5-10 minutes).[5]
-
Perform the experimental intervention (e.g., induction of ischemia, administration of another agent).
-
Continuously record all hemodynamic parameters throughout the experiment.
-
To reverse the effects, simply discontinue the this compound infusion. A rapid return toward baseline is expected within 10-30 minutes.[4]
Protocol 2: Isolated Perfused Heart (Langendorff) Study in a Rodent Model
This protocol is designed to assess the direct effects of this compound on the heart, independent of systemic vascular and neural influences.
1. Heart Excision and Mounting:
-
Anesthetize a rat (e.g., Wistar) with a deep anesthetic like pentobarbital.[21]
-
Rapidly perform a thoracotomy, excise the heart, and immediately place it in ice-cold Krebs-Henseleit buffer.
-
Mount the heart on a Langendorff apparatus by cannulating the aorta.
2. Perfusion and Stabilization:
-
Begin retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer maintained at 37°C.
-
Insert a saline-filled balloon connected to a pressure transducer into the left ventricle to measure isovolumetric LV pressure (LVP) and derive heart rate (HR) and dP/dt.[21]
-
Allow the heart to stabilize for 20-30 minutes until a steady state of HR, LVP, and coronary flow is achieved.
3. This compound Administration and Data Collection:
-
Record baseline data for 10-15 minutes.
-
Introduce this compound directly into the perfusate at the desired concentration. Concentrations between 125 mg/L and 500 mg/L have been used to induce bradycardia or complete cardiac arrest.[19][20]
-
Note: A concentration of 125 mg/L may only produce bradycardia, while 250 mg/L is often sufficient for cardiac arrest.[19]
-
-
Record changes in HR, systolic LVP, diastolic LVP, and coronary flow.[20][21]
-
To study recovery, switch the perfusion back to an this compound-free buffer and monitor the return of cardiac function. Recovery of coronary flow, heart rate, and pressure product can be assessed.[19][20]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - WikiAnesthesia [wikianesthesia.org]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacodynamics and onset of action of this compound in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Perioperative use of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 8. sciencerepository.org [sciencerepository.org]
- 9. Electrophysiologic, cardiohemodynamic and beta-blocking actions of a new ultra-short-acting beta-blocker, ONO-1101, assessed by the in vivo canine model in comparison with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sciencerepository.org [sciencerepository.org]
- 11. Infusion of the beta-adrenergic blocker this compound attenuates myocardial dysfunction in septic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of this compound on systemic hemodynamics and heart rate variability measured using the Analgesia/Nociception Index in resuscitated piglets with Pseudomonas aeruginosa septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound improves left ventricular function via enhanced beta-adrenergic receptor signaling in a canine model of coronary revascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Use of this compound for control of tachycardia in 28 dogs and cats (2003-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound prevents and suppresses arrhythmias during halothane anaesthesia in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cardioprotective effect of the short-acting beta-blocker this compound in experimental ischemia/reperfusion - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 18. This compound during cardiopulmonary resuscitation reduces neurological injury in a porcine model of cardiac arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The effect of the ultrashort beta-blocker this compound on cardiac function recovery: an experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Direct effects of this compound, ultra-short-acting β-blockers, on cardiac function, ion channels, and coronary arteries in guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Titration of Esmolol in Research Settings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of esmolol for precise heart rate control in research settings. This compound, a cardioselective beta-1 adrenergic receptor blocker, is characterized by its rapid onset and short duration of action, making it an ideal agent for titratable control of heart rate in experimental models.[1][2] Its rapid metabolism by red blood cell esterases ensures that its effects dissipate quickly upon discontinuation of infusion, providing a wide margin of safety in a research context.[1][3]
Mechanism of Action
This compound is a class II antiarrhythmic agent that competitively blocks beta-1 adrenergic receptors, primarily located in cardiac myocytes.[4][5] This blockade inhibits the agonistic effects of catecholamines such as epinephrine and norepinephrine at these receptors.[2][3] The downstream effect is a reduction in the activation of the G-protein signaling cascade, leading to decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This results in a negative chronotropic (decreased heart rate), inotropic (decreased contractility), and dromotropic (decreased atrioventricular conduction) effect on the heart.[3]
Signaling Pathway of this compound
References
- 1. SMPDB [smpdb.ca]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. This compound attenuates lung injury and inflammation in severe acute pancreatitis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Esmolol in Electrophysiology Studies: Application Notes and Protocols for Sympathetic Blockade
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing esmolol, a short-acting, cardio-selective beta-1 adrenergic antagonist, for the blockade of sympathetic input in electrophysiology (EP) studies. This document outlines the mechanism of action, presents key quantitative data from clinical and preclinical studies, and offers detailed experimental protocols and visualizations to facilitate research and development.
Introduction to this compound
This compound hydrochloride is an intravenous, rapidly acting beta-1 selective adrenergic receptor blocker.[1][2] Its defining characteristics are a fast onset of action (within 60 seconds) and a short half-life of approximately 9 minutes, allowing for precise control over the level of beta-blockade.[2] These pharmacokinetic properties make this compound an ideal agent for use in electrophysiology studies where transient and titratable sympathetic blockade is required. By competitively antagonizing beta-1 adrenergic receptors, primarily located in the myocardium, this compound effectively blocks the effects of catecholamines like epinephrine and norepinephrine.[1][2][3] This blockade results in decreased heart rate (negative chronotropy), reduced myocardial contractility (negative inotropy), and slowed atrioventricular (AV) nodal conduction (negative dromotropy).[1][2]
Mechanism of Action: Blocking Sympathetic Input
The sympathetic nervous system plays a crucial role in regulating cardiac electrophysiology. Activation of beta-1 adrenergic receptors by catecholamines initiates a signaling cascade that increases heart rate, enhances contractility, and accelerates electrical conduction through the heart. This compound's primary mechanism of action involves the competitive inhibition of this pathway.
Signaling Pathway of Beta-1 Adrenergic Receptor and this compound Blockade
Quantitative Data on Electrophysiological Parameters
The administration of this compound induces measurable changes in various electrophysiological parameters. The following tables summarize quantitative data from studies investigating the effects of this compound.
Table 1: Effect of this compound on Atrioventricular Nodal Properties
| Parameter | Baseline (mean ± SD) | This compound (mean ± SD) | Change | p-value |
| Anterograde Fast Pathway ERP (ms) | 381 ± 75 | 453 ± 92 | +72 ± 59 | 0.003 |
| Anterograde Slow Pathway ERP (ms) | 289 ± 26 | 310 ± 17 | +21 ± 16 | 0.005 |
| Retrograde Fast Pathway ERP (ms) | 276 ± 46 | 376 ± 61 | +100 | 0.03 |
*ERP: Effective Refractory Period. Data extracted from a study on patients with AV nodal reentrant tachycardia.[4]
Table 2: Hemodynamic and Electrophysiological Effects of this compound
| Parameter | Control Group (Post-Intubation) | This compound Group (Post-Intubation) |
| Heart Rate (beats/min) | 88.2 ± 3.8 | 72.0 - 75.6 |
| Systolic Blood Pressure (mmHg) | 180.1 ± 7.4 | 152.8 - 157.9 |
| Diastolic Blood Pressure (mmHg) | 100.7 ± 3.6 | 87.9 - 91.5 |
| Rate-Pressure Product | 15,800 ± 900 | 11,400 - 11,700 |
| Corrected QT (QTc) Interval | Prolonged vs. baseline | No significant change vs. baseline |
*Data compiled from studies investigating the attenuation of sympathetic response to tracheal intubation.[5][6][7]
Experimental Protocols
This section provides a standardized protocol for the administration of this compound in a human electrophysiology study to achieve sympathetic blockade.
Protocol: this compound Administration for Sympathetic Blockade in Human EP Studies
Objective: To achieve a rapid and titratable blockade of sympathetic input to the heart to assess its effects on cardiac electrophysiology.
Materials:
-
This compound hydrochloride injection (10 mg/mL or 250 mg/10 mL vials for dilution).
-
Standard infusion equipment (infusion pump, IV tubing).
-
Physiological monitoring equipment (continuous ECG, invasive blood pressure monitoring).
-
Standard electrophysiology recording system.
-
Resuscitation equipment.
Procedure:
-
Patient Preparation:
-
Ensure the patient is appropriately sedated and comfortable.
-
Establish secure intravenous access, preferably a central line for stable infusion rates.
-
Obtain baseline electrophysiological recordings, including sinus cycle length, AV nodal conduction parameters (AH and HV intervals), and ventricular and atrial effective refractory periods.
-
Record baseline hemodynamic parameters, including heart rate and blood pressure.
-
-
This compound Dosing Regimen:
-
Loading Dose: Administer a loading dose of 500 mcg/kg of this compound intravenously over 1 minute.[3][8] This allows for the rapid achievement of therapeutic plasma concentrations.
-
Maintenance Infusion: Immediately following the loading dose, begin a continuous infusion at 50 mcg/kg/min for 4 minutes.[3][8]
-
Titration: If the desired level of sympathetic blockade (e.g., a target heart rate reduction) is not achieved, the maintenance infusion can be titrated upwards. Increase the infusion rate in increments of 50 mcg/kg/min every 4 minutes. A repeat loading dose of 500 mcg/kg over 1 minute can be administered prior to each increase in the maintenance infusion rate.[8] The usual therapeutic range for the maintenance infusion is 50-200 mcg/kg/min.[9]
-
-
Electrophysiological Assessment:
-
After allowing for a steady state to be reached (approximately 5 minutes at a given infusion rate), repeat the full panel of electrophysiological measurements performed at baseline.
-
Continuously monitor the ECG for any proarrhythmic effects, such as significant bradycardia or heart block.
-
-
Washout:
-
Due to this compound's short half-life, its effects will dissipate within 10-20 minutes after discontinuing the infusion.
-
Once the infusion is stopped, allow for a washout period of at least 30 minutes before performing any subsequent drug testing or concluding the study.
-
Safety Considerations:
-
This compound is contraindicated in patients with severe sinus bradycardia, heart block greater than the first degree, cardiogenic shock, or overt heart failure.
-
Monitor blood pressure closely, as hypotension is a common side effect. If significant hypotension occurs, the infusion rate should be reduced or discontinued.
Visualizations
Experimental Workflow for this compound Administration in an EP Study
References
- 1. Electrophysiology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Differential effect of this compound on the fast and slow AV nodal pathways in patients with AV nodal reentrant tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. Effects of this compound on QTc interval changes during tracheal intubation: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of this compound on QTc interval changes during tracheal intubation: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
Esmolol as a Pharmacological Tool in Hypertension Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of esmolol, a short-acting, cardioselective β-1 adrenergic antagonist, as a pharmacological tool in hypertension research. Its rapid onset and short half-life make it particularly valuable for acute and well-controlled studies.[1][2][3]
Mechanism of Action
This compound is a competitive antagonist of the β-1 adrenergic receptors, which are primarily located in the heart muscle cells.[1][4] By blocking the binding of catecholamines like epinephrine and norepinephrine to these receptors, this compound exerts its effects. This blockade leads to a decrease in heart rate (negative chronotropic effect), a reduction in the force of heart muscle contraction (negative inotropic effect), and slowed atrioventricular conduction (negative dromotropic effect).[1] At higher doses, a minor blockade of β-2 adrenergic receptors can occur.[1] this compound does not possess membrane-stabilizing or intrinsic sympathomimetic activities.[1][5]
The primary signaling pathway affected by this compound in the context of hypertension involves the β-1 adrenergic receptor-G protein-adenylyl cyclase cascade. In a hypertensive state, elevated sympathetic activity leads to increased stimulation of this pathway. This compound competitively inhibits this signaling cascade.
Data Presentation: this compound in Hypertension Research
The following tables summarize quantitative data on the effects of this compound from various research studies.
Table 1: Hemodynamic Effects of this compound in Humans
| Parameter | Dose | Study Population | Key Findings | Reference |
| Heart Rate | 100 mg & 200 mg bolus | Surgical patients | Significant reduction in heart rate prior to and after intubation compared to placebo. | [6] |
| Systolic Blood Pressure | 200 mg bolus | Surgical patients | Significant decrease in systolic blood pressure at 0.5 and 1.5 minutes post-intubation compared to placebo. | [6] |
| Heart Rate & Mean Arterial Pressure | 0.2 mg/kg & 0.4 mg/kg bolus | Surgical patients | Both doses reduced the increase in heart rate following laryngoscopy and intubation; the 0.4 mg/kg dose also blunted the increase in mean arterial pressure. | [7] |
| Heart Rate | 80 mg bolus followed by 12 mg/min infusion | Cardiac surgery patients | Significantly reduced heart rate at 1, 3, 5, and 10 minutes. | [8] |
Table 2: Effects of this compound in a Preclinical Model of Hypertension (Spontaneously Hypertensive Rats - SHR)
| Parameter | Treatment | Duration | Key Findings | Reference |
| Coronary Artery Wall Width | 300 μg/kg/min this compound infusion | 48 hours | Significant reduction compared to untreated SHR. | [2] |
| Coronary Wall-to-Lumen Ratio | 300 μg/kg/min this compound infusion | 48 hours | Significant reduction compared to untreated SHR. | [2] |
| Media Cross-Sectional Area | 300 μg/kg/min this compound infusion | 48 hours | Significant reduction compared to untreated SHR. | [2] |
| Endothelium-Dependent Relaxation | 300 μg/kg/min this compound infusion | 48 hours | Improved compared to untreated SHR. | [2] |
| Plasma Nitrite Levels | 300 μg/kg/min this compound infusion | 48 hours | Significantly higher than in untreated SHR, indicating increased NO bioavailability. | [2] |
| Superoxide Scavenging Activity | 300 μg/kg/min this compound infusion | 48 hours | Significantly higher than in untreated SHR. | [2] |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound in a Rat Model of Hypertension
This protocol is based on methodologies used in studies with spontaneously hypertensive rats (SHR).[2]
1. Animal Model:
-
Spontaneously Hypertensive Rats (SHR) are a commonly used genetic model of hypertension.[2][9][10] Age-matched Wistar Kyoto (WKY) rats can be used as normotensive controls.
2. Materials:
-
This compound hydrochloride
-
Sterile saline solution (vehicle)
-
Infusion pumps
-
Catheters for intravenous administration
-
Anesthesia (e.g., isoflurane)
-
Blood pressure monitoring equipment (e.g., tail-cuff method or telemetry)
-
Equipment for blood and tissue collection
3. Experimental Procedure:
-
Animal Preparation: Acclimatize rats to the housing conditions for at least one week. For surgical procedures like catheter implantation, anesthetize the animals and maintain aseptic conditions.
-
Catheter Implantation: For continuous infusion, a catheter can be implanted into the jugular vein. Allow for a recovery period post-surgery.
-
Grouping: Randomly divide the SHR into a treatment group (SHR-E) and a vehicle control group (SHR). A group of WKY rats will serve as the normotensive control.
-
This compound Administration:
-
Dissolve this compound hydrochloride in sterile saline to the desired concentration.
-
Administer this compound to the SHR-E group via continuous intravenous infusion at a rate of 300 μg/kg/min for 48 hours.[2]
-
Administer an equivalent volume of saline to the SHR and WKY control groups.
-
-
Monitoring:
-
Monitor blood pressure and heart rate at baseline and throughout the infusion period.
-
-
Sample Collection:
-
At the end of the treatment period, anesthetize the animals and collect blood samples for analysis of biomarkers (e.g., nitric oxide, oxidative stress markers).
-
Perfuse and collect heart and vascular tissues for histological and molecular analysis.
-
Protocol 2: Evaluation of this compound's Effect on Vascular Remodeling
This protocol is a continuation of Protocol 1, focusing on the analysis of collected tissues.
1. Materials:
-
Formalin or other fixatives
-
Paraffin
-
Microtome
-
Stains (e.g., Hematoxylin and Eosin, Masson's trichrome)
-
Microscope with imaging software
-
Antibodies for immunohistochemistry (e.g., for markers of fibrosis or inflammation)
2. Procedure:
-
Tissue Processing:
-
Fix the collected heart and aortic tissues in 10% neutral buffered formalin.
-
Embed the tissues in paraffin and section them using a microtome.
-
-
Histological Staining:
-
Stain tissue sections with Hematoxylin and Eosin (H&E) to visualize general morphology and cellularity.
-
Use Masson's trichrome stain to assess collagen deposition and fibrosis.
-
-
Morphometric Analysis:
-
Capture images of the stained sections under a microscope.
-
Use imaging software to measure parameters such as coronary artery wall width, wall-to-lumen ratio, and media cross-sectional area.[2]
-
-
Immunohistochemistry:
-
Perform immunohistochemical staining to detect the expression of specific proteins of interest, such as markers for endothelial function or inflammation.
-
Experimental Workflow and Visualization
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound in a preclinical model of hypertension.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Short-Term this compound Improves Coronary Artery Remodeling in Spontaneously Hypertensive Rats through Increased Nitric Oxide Bioavailability and Superoxide Dismutase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. A bolus dose of this compound attenuates tachycardia and hypertension after tracheal intubation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The dose-related effects of bolus this compound on heart rate and blood pressure following laryngoscopy and intubation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound for treatment of intraoperative tachycardia and/or hypertension in patients having cardiac operations. Bolus loading technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of Antihypertensive Drugs in the Heart of Animal Models | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Esmolol's Effects on Vascular Tone
Introduction
Esmolol is a cardioselective beta-1 adrenergic receptor blocker with a rapid onset and short duration of action.[1][2] While its primary clinical use is to control heart rate and blood pressure, there is growing interest in its effects on vascular tone, particularly in conditions like septic shock.[3][4][5] These application notes provide detailed protocols for researchers, scientists, and drug development professionals to investigate the multifaceted effects of this compound on the vasculature. The protocols cover both in vivo and ex vivo experimental setups to allow for a comprehensive assessment of this compound's direct and indirect actions on vascular smooth muscle and endothelial function.
Mechanism of Action of this compound on Vascular Tone
This compound is a competitive antagonist of beta-1 adrenergic receptors, which are primarily located in cardiac myocytes.[1][6] By blocking these receptors, this compound reduces heart rate, myocardial contractility, and atrioventricular conduction.[6] The direct effect of this compound on vascular tone is complex, as vascular smooth muscle has a relatively low density of beta-1 adrenergic receptors.[5][7] However, at higher doses, this compound can also block beta-2 adrenergic receptors in vascular smooth muscle, potentially leading to vasoconstriction.[8]
Recent research suggests that this compound's beneficial effects on vascular tone, especially in inflammatory states like septic shock, may be mediated through indirect mechanisms. These include anti-inflammatory effects and modulation of signaling pathways that lead to increased nitric oxide (NO) bioavailability.[3][9][10]
Experimental Protocols
Protocol 1: Ex Vivo Assessment of Vascular Reactivity using Wire Myography
This protocol details the use of wire myography to assess the direct effects of this compound on the contractility and relaxation of isolated small resistance arteries.[11][12]
Materials and Reagents:
-
Isolated resistance arteries (e.g., mesenteric, coronary)
-
Wire myograph system[11]
-
Physiological Saline Solution (PSS), such as Krebs-Henseleit solution[11]
-
95% O2 / 5% CO2 gas mixture[11]
-
This compound hydrochloride
-
Phenylephrine (vasoconstrictor)
-
Acetylcholine (endothelium-dependent vasodilator)
-
Sodium nitroprusside (endothelium-independent vasodilator)
-
Dissection microscope, surgical scissors, and forceps[11]
Procedure:
-
Vessel Isolation:
-
Euthanize the experimental animal (e.g., rat, mouse) according to approved institutional guidelines.
-
Isolate the desired tissue (e.g., mesentery) and place it in a petri dish containing ice-cold PSS.[11]
-
Under a dissecting microscope, carefully dissect and clean the resistance arteries of surrounding adipose and connective tissue.[11]
-
Cut the isolated arteries into 2 mm segments.[11]
-
-
Mounting the Vessel:
-
Equilibration and Normalization:
-
Allow the mounted vessels to equilibrate in PSS at 37°C, aerated with 95% O2 / 5% CO2, for at least 30 minutes.[11]
-
Normalize the vessels by stretching them to their optimal resting tension for maximal active tension development.[12] This is a critical step to ensure comparability between experiments.
-
-
Assessment of Vascular Reactivity:
-
Viability Check: Constrict the vessels with a high-potassium solution (e.g., 124 mM KCl) to ensure their viability.[13]
-
Pre-incubation with this compound: Incubate the vessels with a desired concentration of this compound or vehicle (control) for a specified period (e.g., 30 minutes).
-
Constrictor Response: Generate a cumulative concentration-response curve to a vasoconstrictor like phenylephrine to assess the effect of this compound on vascular contractility.
-
Relaxant Response: Pre-constrict the vessels with phenylephrine to approximately 80% of their maximal contraction. Then, generate cumulative concentration-response curves to acetylcholine (to assess endothelium-dependent relaxation) and sodium nitroprusside (to assess endothelium-independent relaxation).[12]
-
-
Data Analysis:
-
Record the tension generated by the vessels.
-
Express the contractile responses as a percentage of the maximal contraction induced by the high-potassium solution.
-
Express the relaxation responses as a percentage of the pre-constriction induced by phenylephrine.
-
Compare the concentration-response curves between the this compound-treated and control groups.
-
Protocol 2: In Vivo Assessment of Hemodynamics and Vascular Resistance in a Rat Model
This protocol describes an in vivo model to evaluate the systemic effects of this compound on vascular tone and hemodynamics.[14]
Materials and Reagents:
-
Spontaneously hypertensive rats (SHR) or normotensive Wistar-Kyoto (WKY) rats[9]
-
This compound hydrochloride for infusion
-
Anesthetic agent (e.g., isoflurane)
-
Arterial pressure catheter and transit-time flow probe[14]
-
Data acquisition system for continuous monitoring of blood pressure and blood flow
Procedure:
-
Surgical Preparation:
-
Anesthetize the rat and maintain anesthesia throughout the surgical procedure.
-
Surgically implant an arterial pressure catheter in the carotid artery for continuous blood pressure monitoring.[14]
-
Place a transit-time flow probe around the abdominal aorta to measure blood flow.[14]
-
Allow the animal to recover for at least 5 days before the experiment.[14]
-
-
Experimental Protocol:
-
On the day of the experiment, connect the conscious and freely moving rat to the data acquisition system.
-
Allow for a baseline recording period to establish stable hemodynamic parameters.
-
Administer a continuous intravenous infusion of this compound at various doses (e.g., 1, 5, and 18 mg/kg/h).[3][4] A control group should receive a saline infusion.
-
Continuously record mean arterial pressure (MAP), heart rate (HR), and aortic blood flow (cardiac output, CO).
-
-
Data Analysis:
-
Calculate systemic vascular resistance (SVR) using the formula: SVR = MAP / CO.
-
Analyze the changes in MAP, HR, CO, and SVR in response to different doses of this compound.
-
Compare the hemodynamic parameters between the this compound-treated and control groups.
-
Data Presentation
The following tables summarize representative quantitative data from studies investigating the effects of this compound on vascular tone.
Table 1: Ex Vivo Effects of this compound on Vascular Reactivity in Mesenteric Arteries from a Rat Sepsis Model [15]
| Treatment Group | Maximal Contraction to Phenylephrine (% of control) | Maximal Relaxation to Acetylcholine (% of pre-constriction) |
| Sham | 100 ± 5 | 95 ± 3 |
| Sepsis (CLP) | 60 ± 7 | 50 ± 6 |
| Sepsis + this compound (5 mg/kg/h) | 85 ± 6# | 75 ± 5# |
| Sepsis + this compound (18 mg/kg/h) | 90 ± 5# | 80 ± 4# |
*Data are presented as mean ± SEM. p < 0.05 vs. Sham; #p < 0.05 vs. Sepsis (CLP). CLP: Cecal Ligation and Puncture.
Table 2: In Vivo Hemodynamic Effects of this compound in a Piglet Model of Septic Shock [16]
| Parameter | Control Group (Saline) | This compound Group |
| Heart Rate (beats/min) | 150 ± 10 | 85 ± 5 |
| Mean Arterial Pressure (mmHg) | 65 ± 5 | 68 ± 4 |
| Cardiac Output (L/min) | 2.5 ± 0.3 | 1.8 ± 0.2 |
| Systemic Vascular Resistance (mmHg·min/L) | 26 ± 3 | 38 ± 4* |
*Data are presented as mean ± SEM. p < 0.05 vs. Control Group.
Table 3: Effects of Short-Term this compound Treatment on Coronary Artery Remodeling in Spontaneously Hypertensive Rats (SHR) [9]
| Parameter | WKY (Control) | SHR (Untreated) | SHR + this compound |
| Systolic Arterial Pressure (mmHg) | 135 ± 0.1 | 236 ± 1.5 | 149 ± 2# |
| Wall-to-Lumen Ratio | 0.20 ± 0.01 | 0.28 ± 0.02 | 0.22 ± 0.01# |
| Endothelium-Dependent Relaxation (AUC) | 265.9 ± 27 | 97.5 ± 21* | 201.2 ± 33# |
*Data are presented as mean ± SEM. WKY: Wistar Kyoto rats; SHR: Spontaneously Hypertensive Rats; AUC: Area Under the Curve. p < 0.001 vs. WKY; #p < 0.05 vs. SHR.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The diagrams below, generated using Graphviz (DOT language), illustrate the key signaling pathways potentially involved in this compound's effects on vascular tone.
Caption: Proposed signaling pathways of this compound's effects on vascular tone.
Experimental Workflows
The following diagrams illustrate the workflows for the described experimental protocols.
Caption: Workflow for ex vivo assessment of vascular reactivity.
Caption: Workflow for in vivo assessment of hemodynamics.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Effects of low doses of this compound on cardiac and vascular function in experimental septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of low doses of this compound on cardiac and vascular function in experimental septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heart rate reduction may be a major determinant of vascular tone in this compound-treated septic shock patients—although still remains to be confirmed! - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 7. Heart rate reduction may be a major determinant of vascular tone in this compound-treated septic shock patients—although still remains to be confirmed! - Kimmoun - Journal of Thoracic Disease [jtd.amegroups.org]
- 8. This compound - WikiAnesthesia [wikianesthesia.org]
- 9. Short-Term this compound Improves Coronary Artery Remodeling in Spontaneously Hypertensive Rats through Increased Nitric Oxide Bioavailability and Superoxide Dismutase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Maintenance over Time of the Effect Produced by this compound on the Structure and Function of Coronary Arteries in Hypertensive Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reprocell.com [reprocell.com]
- 12. researchgate.net [researchgate.net]
- 13. Isometric Contractility Measurement of the Mouse Mesenteric Artery Using Wire Myography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rat model for evaluation of therapeutics on peripheral vascular resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Effects of this compound on systemic hemodynamics and heart rate variability measured using the Analgesia/Nociception Index in resuscitated piglets with Pseudomonas aeruginosa septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Managing Esmolol-Induced Hypotension in Research Animals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and managing esmolol-induced hypotension in research animals.
Frequently Asked Questions (FAQs)
Q1: What is this compound-induced hypotension and why does it occur?
A1: this compound is a cardioselective beta-1 adrenergic receptor antagonist that can cause hypotension (a drop in blood pressure) as a significant side effect.[1] This occurs primarily through two mechanisms: a decrease in heart rate (negative chronotropic effect) and a reduction in the force of the heart's contractions (negative inotropic effect), both of which lead to decreased cardiac output.[1][2] In some animal models, this compound has also been shown to cause vasodilation (widening of blood vessels) at lower doses, which can contribute to a decrease in systemic vascular resistance and, consequently, lower blood pressure.
Q2: At what doses of this compound is hypotension commonly observed in research animals?
A2: The dose of this compound that induces hypotension can vary depending on the animal species and individual physiological conditions. In dogs, hypotension has been observed to be dose-dependent, with noticeable decreases in blood pressure at infusion rates of 300 mcg/kg/min and higher.[2][3] Specifically, one study in dogs noted that blood pressure decreases become more apparent once doses reach 150 mcg/kg per minute.[4] In septic rats, continuous infusions of 10 mg/kg/hr and 20 mg/kg/hr were administered to study the effects on myocardial function.[5]
Q3: What are the clinical signs of this compound-induced hypotension in animals?
A3: The primary sign is a measurable decrease in arterial blood pressure. Other observable signs, though less specific, may include lethargy, reduced responsiveness, and changes in heart rate. In clinical settings with humans, symptomatic hypotension can manifest as dizziness and hyperhidrosis (excessive sweating).[1] Continuous monitoring of blood pressure is crucial during this compound administration.
Q4: How can this compound-induced hypotension be prevented or minimized?
A4: Several strategies can be employed:
-
Titrate to the lowest effective dose: Start with a low infusion rate and gradually increase it to achieve the desired therapeutic effect while closely monitoring blood pressure.[1]
-
Ensure adequate hydration: Hypovolemic (low blood volume) animals are at a higher risk for this compound-induced hypotension.[1] Ensuring the animal is well-hydrated before and during the experiment can help mitigate this risk.
-
Consider co-administration with a positive inotrope: In cases where a reduction in heart rate is the primary goal and blood pressure support is needed, co-administration of a positive inotrope like dobutamine or dopamine might be considered, though this can introduce confounding variables to the experiment.
-
Use of an enantiomerically pure formulation: Research in dogs suggests that the S-enantiomer of this compound provides the desired heart rate control with less hypotensive effect compared to the racemic mixture (RS-esmolol), as the R-enantiomer contributes to hypotension without affecting heart rate.[3]
Q5: What should I do if my research animal becomes hypotensive after this compound administration?
A5: Due to this compound's ultra-short half-life of approximately 9 minutes, its effects dissipate quickly.[1] If hypotension occurs:
-
Reduce the infusion rate or discontinue the infusion: This is the most immediate and effective step. Hypotension typically resolves within 30 minutes of stopping or reducing the dose.[1]
-
Administer intravenous fluids: If the animal is hypovolemic, a fluid bolus can help to restore blood pressure.
-
Consider pharmacological intervention: In severe cases, vasopressors or positive inotropes may be administered. For instance, calcium chloride can be used to mitigate the effects of a β-blocker overdose.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Significant drop in blood pressure immediately after starting this compound infusion. | This compound dose is too high for the individual animal. The animal may be hypovolemic. | Immediately decrease the this compound infusion rate or temporarily stop the infusion.[1] Assess the animal's hydration status and provide IV fluids if necessary. |
| Gradual decrease in blood pressure over time during this compound infusion. | The cumulative effect of this compound at the current dose. Interaction with other anesthetic agents that also lower blood pressure. | Monitor blood pressure continuously. Consider a slight reduction in the this compound infusion rate. Evaluate the depth of anesthesia and consider reducing the concentration of the anesthetic agent if possible. |
| Heart rate is controlled, but hypotension is unacceptable for the experimental model. | Negative inotropic effects of this compound are more pronounced than desired. | Consider using the S-enantiomer of this compound if available, as it has been shown to cause less hypotension for a similar degree of heart rate control in dogs.[3] If not possible, a co-infusion with a low dose of a positive inotrope like dobutamine could be explored, with careful consideration of its potential impact on the experimental outcomes. |
| Animal is refractory to treatment for hypotension. | Severe this compound overdose. Underlying cardiovascular instability in the animal model. | Discontinue this compound immediately. Provide aggressive fluid resuscitation and consider pharmacological support with vasopressors and/or positive inotropes. Calcium chloride may be administered to counteract the beta-blockade.[4] |
Quantitative Data Summary
Table 1: this compound Dosing and Hemodynamic Effects in Dogs
| This compound Formulation | Infusion Rate (mcg/kg/min) | Change in Mean Arterial Pressure (mmHg) | Change in Heart Rate | Reference |
| RS-esmolol (racemic) | 90 | -3 | Not specified | [3] |
| 300 | -6 | Not specified | [3] | |
| 600 | -11 | Not specified | [3] | |
| 1000 | -20 | Not specified | [3] | |
| 2000 | -38 | Not specified | [3] | |
| S-esmolol | 45 | -2 | Same as RS-esmolol at 90 mcg/kg/min | [3] |
| 150 | -4 | Same as RS-esmolol at 300 mcg/kg/min | [3] | |
| 300 | -5 | Same as RS-esmolol at 600 mcg/kg/min | [3] | |
| 500 | -10 | Same as RS-esmolol at 1000 mcg/kg/min | [3] | |
| 1000 | -16 | Same as RS-esmolol at 2000 mcg/kg/min | [3] | |
| This compound | 100, 300, 1000, 3000 | Dose-dependent depression of LV peak positive dP/dt | Heart rate only differed from control at the highest dose | [2] |
Table 2: Co-administration of this compound with Other Agents in Dogs
| Agent(s) | Dose | Effect on Hemodynamics | Reference |
| Dopamine | 5, 10 mcg/kg/min | Increased mean arterial pressure, blood flow, and hemodynamic energy. | [6] |
| This compound | 0.1, 0.3 mg/kg/min (after 1 mg/kg bolus) | Decreased mean arterial pressure and hemodynamic energy. | [6] |
| Dobutamine | Infusion to increase HR by 30 bpm | Increased heart rate and systolic blood pressure. | [7] |
| This compound + Dobutamine | 50 mcg/kg/min this compound | This compound reversibly reduced dobutamine-induced heart rate elevation, but the reduction in systolic blood pressure did not recover after stopping this compound. | [7][8] |
Experimental Protocols
Protocol 1: Induction of Hypotension with this compound in Anesthetized Dogs
-
Animal Model: Mongrel dogs.
-
Anesthesia: Anesthesia can be induced with agents like sevoflurane.
-
Instrumentation:
-
Catheterization of a femoral artery for continuous blood pressure monitoring.
-
Catheterization of a femoral vein for drug and fluid administration.
-
Placement of a pulmonary artery catheter for cardiac output and pulmonary pressure measurements, if required.
-
-
This compound Administration:
-
A loading dose may be administered (e.g., 500 mcg/kg over 1 minute).[4]
-
Begin a continuous intravenous infusion of this compound. To study dose-dependent effects, start at a low dose (e.g., 25-50 mcg/kg/min) and increase stepwise (e.g., to 100, 300, 400 mcg/kg/min).[9]
-
Allow for a stabilization period at each dose level before recording measurements.
-
-
Monitoring:
-
Continuously record heart rate, systolic, diastolic, and mean arterial pressure.
-
Measure cardiac output and systemic vascular resistance at baseline and at each this compound dose.
-
Protocol 2: Management of Tachycardia with this compound in Dogs and Cats
-
Animal Model: Dogs and cats presenting with tachycardia.
-
Indications: Supraventricular or sinus tachycardia, ventricular tachycardia.
-
This compound Administration:
-
Monitoring:
-
Continuously monitor heart rate and rhythm via electrocardiogram (ECG).
-
Monitor blood pressure closely for the development of hypotension.
-
Signaling Pathways and Workflows
Caption: Signaling pathway of this compound-induced hypotension.
Caption: Troubleshooting workflow for this compound-induced hypotension.
References
- 1. droracle.ai [droracle.ai]
- 2. This compound and left ventricular function in the awake dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An enantiomerically pure formulation of this compound attenuates hypotension and preserves heart rate control in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Infusion of the beta-adrenergic blocker this compound attenuates myocardial dysfunction in septic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of dopamine, ephinephrine, and this compound on the hemodynamic energy in terms of the energy equivalent pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dobutamine Alters the Pharmacokinetic and Pharmacodynamic Behavior of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Esmolol Precipitation in Aqueous Buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing and troubleshooting esmolol hydrochloride precipitation in aqueous buffers during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound hydrochloride in aqueous solutions?
A1: this compound hydrochloride is a relatively hydrophilic compound and is very soluble in water.[1] Its solubility in phosphate-buffered saline (PBS) at pH 7.2 is approximately 10 mg/mL.[2] However, the solubility can be significantly influenced by the pH, temperature, and composition of the buffer system.
Q2: What are the primary causes of this compound precipitation in aqueous buffers?
A2: this compound precipitation is often linked to its chemical instability, particularly its susceptibility to hydrolysis.[] The ester group in the this compound molecule can be hydrolyzed under both acidic and basic conditions, leading to the formation of a less soluble acidic metabolite and methanol.[] Other factors include pH shifts, incompatibility with certain buffer components or other drugs, and exceeding its solubility limit at a given temperature.
Q3: At what pH is this compound hydrochloride most stable?
A3: this compound hydrochloride solutions are most stable at a pH of approximately 5.0.[4] Significant degradation occurs as the pH deviates from this optimal range, which can lead to precipitation of the degradants.
Q4: Are there any known incompatibilities with common laboratory reagents?
A4: Yes, this compound hydrochloride is known to be incompatible with sodium bicarbonate solutions, which can lead to limited stability and potential precipitation.[5] It is also incompatible with furosemide.
Q5: How does temperature affect the stability and solubility of this compound solutions?
A5: The solubility of this compound hydrochloride generally has a positive correlation with temperature.[6] However, elevated temperatures can also accelerate the rate of hydrolytic degradation, leading to the formation of precipitates over time.[] For short-term storage of aqueous solutions, refrigeration at 2-8°C is often recommended to slow down degradation.
Q6: Can I store aqueous solutions of this compound hydrochloride?
A6: It is not recommended to store aqueous solutions of this compound hydrochloride for more than one day due to its susceptibility to hydrolysis.[2] If storage is necessary, it should be at a pH of approximately 5.0 and at low temperatures (2-8°C) to minimize degradation.
Troubleshooting Guides
Issue: Observed Precipitation Upon Dissolving this compound Hydrochloride
This guide provides a step-by-step approach to troubleshoot precipitation that occurs immediately or shortly after attempting to dissolve this compound hydrochloride in an aqueous buffer.
Troubleshooting Workflow for Immediate Precipitation
Caption: Troubleshooting workflow for immediate this compound precipitation.
Issue: Precipitation Observed After a Period of Time
This guide addresses situations where a clear solution of this compound hydrochloride becomes cloudy or forms a precipitate after being left to stand.
Factors Leading to Delayed Precipitation
Caption: Factors leading to delayed this compound precipitation.
Preventative Measures for Delayed Precipitation:
-
pH Control: Ensure the buffer pH is maintained between 4.5 and 5.5.
-
Temperature: Store solutions at 2-8°C if they are not for immediate use.[5]
-
Light Protection: Store solutions in amber vials or protect them from light to prevent photodegradation.[]
-
Fresh Preparation: Prepare this compound solutions fresh for each experiment whenever possible.[2]
Data Presentation
Table 1: Solubility of this compound Hydrochloride in Various Solvents
| Solvent | Solubility | Reference |
| Water | Very Soluble | [1] |
| Ethanol | Freely Soluble | [1] |
| Methanol | Freely Soluble | [7] |
| Chloroform | Freely Soluble | [7] |
| DMSO | ~25 mg/mL | [2] |
| Dimethylformamide | ~25 mg/mL | [2] |
| PBS (pH 7.2) | ~10 mg/mL | [2] |
Table 2: Compatibility of this compound Hydrochloride (10 mg/mL) with Intravenous Fluids
| Intravenous Fluid | Compatibility (Stable for at least 24 hours) | Reference |
| 5% Dextrose Injection, USP | Compatible | [8] |
| 0.9% Sodium Chloride Injection, USP | Compatible | [5] |
| Lactated Ringer's Injection, USP | Compatible | [8] |
| 5% Dextrose and 0.45% Sodium Chloride | Compatible | [8] |
| 5% Dextrose and 0.9% Sodium Chloride | Compatible | [8] |
| 5% Dextrose in Lactated Ringer's | Compatible | [8] |
| 5% Sodium Bicarbonate Injection | Incompatible (Limited Stability) | [5] |
Experimental Protocols
Protocol for Preparing a Stable this compound Hydrochloride Stock Solution
This protocol is designed to minimize the risk of precipitation when preparing this compound hydrochloride solutions for in vitro experiments.
Materials:
-
This compound hydrochloride powder
-
Sterile, high-purity water
-
Appropriate buffer components (e.g., sodium acetate and acetic acid for an acetate buffer)
-
Calibrated pH meter
-
Sterile filtration unit (0.22 µm pore size)
-
Sterile, light-protecting storage vials
Experimental Workflow for Solution Preparation
Caption: Workflow for preparing a stable this compound solution.
Procedure:
-
Buffer Preparation: Prepare the desired aqueous buffer (e.g., 0.02 M acetate buffer). Avoid using bicarbonate buffers.
-
pH Adjustment: Carefully adjust the pH of the buffer to 5.0 ± 0.2 using a calibrated pH meter and dropwise addition of a suitable acid (e.g., HCl) or base (e.g., NaOH).
-
Weighing: Accurately weigh the required amount of this compound hydrochloride powder.
-
Dissolution: Slowly add the this compound hydrochloride powder to the pH-adjusted buffer while stirring continuously. Gentle warming (to no more than 37°C) can be used to aid dissolution if necessary, but avoid overheating.
-
Final Volume: Once fully dissolved, bring the solution to the final desired volume with the pH-adjusted buffer.
-
Sterile Filtration: Pass the solution through a 0.22 µm sterile filter to remove any potential particulates and ensure sterility.
-
Storage: Aliquot the solution into sterile, amber vials to protect from light. Store at 2-8°C and use within 24 hours for optimal stability.
References
- 1. This compound hydrochloride | 81161-17-3 [chemicalbook.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Stability of this compound hydrochloride in intravenous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. This compound Hydrochloride | C16H26ClNO4 | CID 104769 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Esmolol Infusion for Stable Beta-Blockade
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing esmolol for achieving stable beta-blockade in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended loading and maintenance infusion rate for this compound in animal models?
A1: The optimal infusion rate for this compound is species-dependent and should be empirically determined for your specific experimental model. However, published literature provides starting points for various animal models. A loading dose is often administered to rapidly achieve a therapeutic concentration, followed by a continuous maintenance infusion.[1]
Data Presentation: this compound Infusion Parameters in Preclinical Models
| Animal Model | Loading Dose (mcg/kg) | Infusion Duration | Maintenance Infusion Rate (mcg/kg/min) | Key Findings & Reference |
| Rat | Not specified | 48 hours | 300 | Reversal of left ventricular hypertrophy.[2] |
| Rat | Not specified | 24 hours | 1000, 5000, 18000 | Dose-dependent improvement in cardiac function in septic shock.[2] |
| Pig | No bolus | 60 minutes | 250 | Infarct-sparing effect in a model of myocardial ischemia/reperfusion.[3] |
| Dog | 500 | 1 minute | 25, 50, 100 | Dose-related return of heart rate to pre-intoxication baseline in a theophylline toxicity model.[4] |
| Dog | 100 (bolus) | Not specified | 50-200 | To decrease cardiac output by >40% for hemodynamic studies.[5] |
Q2: How can I confirm that I have achieved stable beta-blockade?
A2: Stable beta-blockade can be confirmed by performing a challenge with a beta-adrenergic agonist, such as isoproterenol. The blunting of the expected physiological response to the agonist (e.g., increased heart rate) indicates effective beta-blockade.
Q3: What are the common vehicles for this compound infusion and what is its stability?
A3: this compound hydrochloride is compatible with a variety of common intravenous fluids, including 5% Dextrose Injection, 0.9% Sodium Chloride Injection, and Lactated Ringer's Injection.[6] this compound solutions at a concentration of 10 mg/mL are generally stable for at least 24 hours at room temperature.[6][7] However, it is incompatible with Sodium Bicarbonate (5%) Injection.[7]
Troubleshooting Guides
Issue 1: Hemodynamic Instability (Hypotension)
-
Problem: A significant drop in blood pressure is observed after initiating the this compound infusion. Hypotension is a common adverse effect, particularly at higher doses.[8][9]
-
Possible Causes:
-
The infusion rate is too high for the animal model.
-
The animal is hypovolemic or anesthetized with agents that also cause vasodilation.
-
The R-enantiomer of racemic this compound may contribute to negative inotropy and hypotension.[10]
-
-
Solutions:
-
Reduce Infusion Rate: Decrease the this compound infusion rate or temporarily pause the infusion until blood pressure stabilizes.[9]
-
Fluid Administration: Ensure the animal is euvolemic. Administer intravenous fluids as necessary.
-
Anesthetic Considerations: Evaluate the anesthetic regimen for potential hypotensive effects and adjust if possible.
-
Consider S-esmolol: If available, using the S-enantiomer of this compound may provide similar heart rate control with less hypotension.[10]
-
Issue 2: Incomplete or Unstable Beta-Blockade
-
Problem: The physiological response to a beta-agonist challenge is not sufficiently blunted, or the level of blockade appears to fluctuate over time.
-
Possible Causes:
-
The maintenance infusion rate is too low.
-
The loading dose was insufficient to achieve a rapid steady-state concentration.
-
Issues with the infusion pump or catheter placement leading to inconsistent drug delivery.
-
-
Solutions:
-
Titrate the Dose: Gradually increase the maintenance infusion rate and repeat the beta-agonist challenge until the desired level of blockade is achieved.
-
Administer a Bolus: If a loading dose was not given, or if it was too low, a bolus injection can be administered to quickly raise the plasma concentration.
-
Check Infusion System: Verify the proper functioning of the infusion pump and ensure the catheter is patent and correctly placed.
-
Experimental Protocols
Protocol 1: this compound Infusion for Stable Beta-Blockade in a Rat Model
This protocol is a general guideline and should be adapted based on the specific experimental needs.
-
Preparation of this compound Infusion:
-
Aseptically dilute this compound hydrochloride in a compatible vehicle (e.g., 0.9% Sodium Chloride) to the desired concentration (e.g., 10 mg/mL).
-
Draw the solution into a syringe for use in an infusion pump.
-
-
Animal Preparation:
-
Anesthetize the rat according to an approved institutional protocol.
-
Surgically place a catheter in a suitable blood vessel (e.g., jugular vein) for intravenous infusion.
-
Place another catheter in an artery (e.g., carotid or femoral artery) for continuous blood pressure monitoring.
-
Attach ECG leads for heart rate monitoring.
-
-
This compound Administration:
-
Administer a loading dose (if desired) to rapidly achieve beta-blockade. For example, a bolus injection of 500 mcg/kg.[1]
-
Immediately following the loading dose, begin the continuous maintenance infusion using a calibrated syringe pump. A starting rate of 300 mcg/kg/min has been used in spontaneously hypertensive rats.[2]
-
-
Monitoring:
Protocol 2: Confirmation of Beta-Blockade with Isoproterenol Challenge
-
Baseline Measurement:
-
After achieving a stable plane of anesthesia and instrumentation, record baseline heart rate and blood pressure for at least 10 minutes.
-
-
This compound Infusion:
-
Initiate the this compound infusion as described in Protocol 1.
-
-
Isoproterenol Challenge:
-
Once the animal is stable on the this compound infusion, administer a bolus or a short infusion of isoproterenol. A subcutaneous infusion of 2.4 mg/kg/day has been used in rats to induce cardiac hypertrophy.[12][13] For an acute challenge, a lower intravenous dose would be appropriate and should be determined in pilot studies.
-
Record the heart rate and blood pressure response to the isoproterenol challenge.
-
-
Assessment of Blockade:
-
Compare the magnitude of the heart rate increase in response to isoproterenol before and after this compound administration. A significant attenuation of the tachycardic response indicates effective beta-blockade.
-
Mandatory Visualizations
Caption: this compound's Mechanism of Action.
Caption: this compound Infusion and Confirmation Workflow.
References
- 1. droracle.ai [droracle.ai]
- 2. Short-Term Treatment with this compound Reverses Left Ventricular Hypertrophy in Adult Spontaneously Hypertensive Rats via Inhibition of Akt/NF-κB and NFATc4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardioprotective effect of the short-acting beta-blocker this compound in experimental ischemia/reperfusion - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 4. The effects of this compound on the hemodynamics of acute theophylline toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Electrical Cardiometry for Measuring Cardiac Output and Derived Hemodynamic Variables in Comparison with Lithium Dilution in Anesthetized Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of this compound hydrochloride in intravenous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. globalrph.com [globalrph.com]
- 8. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. An enantiomerically pure formulation of this compound attenuates hypotension and preserves heart rate control in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of this compound on systemic hemodynamics and heart rate variability measured using the Analgesia/Nociception Index in resuscitated piglets with Pseudomonas aeruginosa septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 13. Isoproterenol infusion induces alterations in expression of hypertrophy-associated genes in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting variability in esmolol pharmacodynamics between subjects.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address variability in esmolol pharmacodynamics observed during research and development.
Troubleshooting Guide
This section addresses specific issues researchers may encounter during their experiments, providing potential causes and recommended actions.
| Observed Issue | Potential Causes | Recommended Troubleshooting Steps |
| Greater-than-expected hypotensive effect at standard doses. | High activity or expression of esterases (hCE1, APT1) leading to rapid metabolism.[1][2] Co-administration of other drugs with hypotensive effects.[3][4] Underlying patient conditions such as congestive heart failure or cardiogenic shock.[5][6] | 1. Assess Esterase Activity: If possible, measure the activity of human carboxylesterase 1 (hCE1) and acyl protein thioesterase 1 (APT1) in subject samples. 2. Review Concomitant Medications: Carefully review all co-administered drugs for potential synergistic hypotensive effects.[4] 3. Subject Screening: Ensure subjects with pre-existing cardiovascular conditions that could be exacerbated by beta-blockers are appropriately stratified or excluded.[5][6] 4. Dose Titration: Initiate this compound at a lower dose and titrate upwards cautiously while closely monitoring blood pressure.[3][7] |
| Reduced or absent therapeutic effect (e.g., heart rate control). | Lower activity or expression of esterases, leading to slower metabolism and delayed onset of action. Drug interactions that decrease this compound's antihypertensive activities (e.g., with acetylsalicylic acid, NSAIDs).[4][8] Genetic polymorphisms affecting beta-1 adrenergic receptor sensitivity. | 1. Evaluate Esterase Function: Consider in vitro assays to determine the rate of this compound hydrolysis in subject blood samples. 2. Medication Review: Discontinue or substitute any concomitant medications known to antagonize the effects of beta-blockers.[4][8] 3. Genetic Analysis: If feasible, genotype subjects for common polymorphisms in the ADRB1 gene. 4. Dose Adjustment: The this compound dose may need to be increased, with continuous monitoring of vital signs.[9] |
| Significant inter-subject variability in dose-response. | Differences in age, with older patients potentially showing reduced cardiac function.[3] Variable expression and activity of metabolizing esterases among individuals.[1][10] Presence of co-morbidities such as renal or hepatic impairment affecting drug clearance and metabolite accumulation.[8][11] | 1. Age-Based Stratification: Analyze data based on age groups to identify age-related trends in pharmacodynamic response.[12] 2. Metabolite Quantification: Measure plasma concentrations of the inactive acid metabolite to assess metabolic rate.[8] 3. Renal and Hepatic Function Assessment: Screen subjects for renal and hepatic function and adjust analyses accordingly. The acid metabolite of this compound is renally cleared and can accumulate in patients with renal disease.[8][11] |
| Unexpected adverse effects at therapeutic doses. | Co-administration of drugs that increase this compound serum concentration (e.g., acetophenazine, alimemazine).[8] Underlying conditions like hyperthyroidism or pheochromocytoma where beta-blockade can have paradoxical effects.[5][9] | 1. Comprehensive Drug Interaction Screen: Utilize a drug interaction checker to identify any medications that may alter this compound's pharmacokinetics.[5][8] 2. Thorough Subject Medical History: Ensure a detailed medical history is obtained to exclude subjects with contraindications.[5][6] |
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymes responsible for this compound metabolism and how can their variability impact pharmacodynamics?
A1: this compound is rapidly hydrolyzed by esterases in the blood. The primary enzymes involved are human carboxylesterase 1 (hCE1) and acyl protein thioesterase 1 (APT1), which are found in red blood cells, white blood cells, and the liver.[1][2] Variability in the expression or activity of these esterases can lead to significant differences in the rate of this compound metabolism among individuals. Higher esterase activity results in a shorter half-life and potentially a reduced therapeutic effect at standard doses, while lower activity can lead to a longer half-life and an increased risk of adverse effects like hypotension.[1][10]
Q2: How does age affect the pharmacodynamic response to this compound?
A2: Older patients may exhibit a different response to this compound compared to younger individuals. They may have a higher prevalence of reduced renal or cardiac function, which can alter the drug's effects.[3] Studies have suggested that in older patients, the hypotensive effect of this compound may be more pronounced and occur at lower doses.[12] Therefore, it is often recommended to start with a lower initial dose in elderly patients.[3]
Q3: What are the key drug-drug interactions to be aware of when studying this compound?
A3: this compound has several significant drug-drug interactions. Co-administration with other antihypertensive agents or drugs that cause bradycardia can lead to synergistic effects and increase the risk of hypotension and bradycardia.[4] Conversely, some drugs, like non-steroidal anti-inflammatory drugs (NSAIDs), may decrease the antihypertensive effects of this compound.[8] Additionally, certain medications can alter the metabolism of this compound, leading to either increased or decreased plasma concentrations.[8] A comprehensive review of all concomitant medications is crucial.
Q4: What is the expected onset and duration of action of this compound, and how can this inform experimental design?
A4: this compound has a very rapid onset of action, typically within 60 seconds, and reaches a steady state within five minutes of infusion.[3] Its elimination half-life is approximately 9 minutes.[8][11] This short duration of action makes it highly "titratable," meaning the dose can be quickly adjusted to achieve the desired effect.[13] For experimental protocols, this means that pharmacodynamic effects can be observed and modulated in a very short timeframe. Full recovery from beta-blockade is generally seen within 18 to 30 minutes after stopping the infusion.[7][11]
Q5: Are there known genetic factors that contribute to variability in this compound response?
A5: While the primary source of variability in this compound's pharmacokinetics is the activity of blood esterases, genetic differences in the beta-1 adrenergic receptor (ADRB1) could theoretically contribute to pharmacodynamic variability. Research in this area is ongoing, but investigating common polymorphisms in the ADRB1 gene may help explain some of the observed inter-individual differences in response to this compound.
Experimental Protocols
Protocol 1: In Vitro this compound Hydrolysis Assay
Objective: To determine the rate of this compound metabolism in whole blood, plasma, and isolated red blood cells to assess inter-individual variability in esterase activity.
Methodology:
-
Sample Collection: Collect fresh whole blood samples from subjects in tubes containing an appropriate anticoagulant (e.g., heparin).
-
Fractionation:
-
Centrifuge a portion of the whole blood to separate plasma and red blood cells (RBCs).
-
Wash the RBCs multiple times with an isotonic saline solution.
-
-
Incubation:
-
Incubate known concentrations of this compound with whole blood, plasma, and the washed RBC suspension at 37°C.
-
Collect aliquots at various time points (e.g., 0, 2, 5, 10, 15, and 30 minutes).
-
-
Sample Processing: Immediately stop the enzymatic reaction in the collected aliquots by adding a quenching solution (e.g., a strong acid or organic solvent).
-
Analysis:
-
Analyze the concentration of remaining this compound and its acid metabolite in each sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Data Analysis: Calculate the rate of this compound hydrolysis for each fraction.
Protocol 2: Pharmacodynamic Assessment of this compound in Human Subjects
Objective: To evaluate the dose-dependent effects of this compound on heart rate and blood pressure and to identify sources of variability.
Methodology:
-
Subject Recruitment: Recruit a cohort of healthy volunteers or a specific patient population, ensuring appropriate inclusion and exclusion criteria are met.
-
Baseline Measurements: Record baseline vital signs, including heart rate and blood pressure, and perform a baseline electrocardiogram (ECG).
-
This compound Administration:
-
Administer a loading dose of this compound (e.g., 500 mcg/kg over 1 minute) followed by a continuous intravenous infusion.[6]
-
Start with a low maintenance dose (e.g., 50 mcg/kg/min) and titrate upwards in a stepwise manner (e.g., increasing by 50 mcg/kg/min every 4-5 minutes) to a predefined maximum dose or until a target heart rate or blood pressure is achieved.[6][14]
-
-
Continuous Monitoring: Continuously monitor heart rate, blood pressure, and ECG throughout the infusion and for a specified period after discontinuation.[7]
-
Blood Sampling: Collect blood samples at steady-state for each dose level to determine plasma concentrations of this compound and its metabolite.
-
Data Analysis:
-
Correlate this compound plasma concentrations with the observed changes in heart rate and blood pressure to construct a dose-response curve for each subject.
-
Analyze the data for correlations between pharmacodynamic responses and subject characteristics (e.g., age, genetics, baseline esterase activity).
-
Visualizations
Caption: this compound's mechanism of action via beta-1 adrenergic receptor blockade.
Caption: Workflow for assessing this compound pharmacodynamics in human subjects.
References
- 1. Esterases Involved in the Rapid Bioconversion of this compound after Intravenous Injection in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Esterases Involved in the Rapid Bioconversion of this compound after Intravenous Injection in Humans [jstage.jst.go.jp]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Brevibloc (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 5. drugs.com [drugs.com]
- 6. droracle.ai [droracle.ai]
- 7. droracle.ai [droracle.ai]
- 8. go.drugbank.com [go.drugbank.com]
- 9. drugs.com [drugs.com]
- 10. Biochemical properties of blood this compound esterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound. A review of its therapeutic efficacy and pharmacokinetic characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacology and pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacodynamics and pharmacokinetics of this compound, a short-acting beta-blocking agent, in children - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Esmolol Administration in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing bradycardia during esmolol administration in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in animal research?
This compound is an ultra-short-acting, cardioselective beta-1 adrenergic receptor antagonist.[1][2] Its primary advantage is its rapid onset of action and short half-life (approximately 9 minutes), which allows for precise, titratable control of heart rate and blood pressure.[3][4] This "titratability" makes it ideal for experimental settings where rapid adjustments to the level of beta-blockade may be necessary, and for situations where a quick reversal of effects is desired should adverse hemodynamic events occur.[3] It is often used in animal models to study conditions like supraventricular tachycardia, myocardial ischemia, and perioperative hypertension.[1][5]
Q2: How does this compound work to reduce heart rate?
This compound competitively blocks beta-1 adrenergic receptors, which are primarily located in the heart muscle.[2] By inhibiting the binding of catecholamines like epinephrine and norepinephrine to these receptors, this compound decreases heart rate (negative chronotropic effect), reduces myocardial contractility (negative inotropic effect), and slows atrioventricular (AV) nodal conduction.[1][3]
Q3: Why does this compound administration lead to bradycardia?
Bradycardia (a slow heart rate) is a direct and expected pharmacological effect of this compound.[4] By blocking beta-1 adrenergic stimulation of the sinoatrial (SA) node, the heart's natural pacemaker, this compound slows the rate of electrical discharge, resulting in a decreased heart rate.[6] An overdose or high infusion rates can lead to severe bradycardia, atrioventricular (AV) block, or even cardiac arrest.[7]
Q4: What are the critical signs of severe bradycardia to monitor in animal subjects?
Beyond a significant drop in heart rate, researchers should monitor for signs of hemodynamic instability, which may include:
-
Hypotension: A dose-dependent drop in blood pressure is the most common adverse effect.[7][8]
-
Arrhythmias: The appearance of AV block or other conduction abnormalities on an ECG.[7]
-
Reduced Cardiac Output: Can be inferred from decreased blood pressure and other hemodynamic measurements.[9]
-
Poor Peripheral Perfusion: Signs may include cyanosis or coolness of extremities.[7]
Continuous monitoring of heart rate, blood pressure, and ECG is crucial during this compound administration.[7][10]
Q5: How quickly do the effects of this compound appear and disappear?
This compound has a very rapid onset of action, typically within 60 seconds of administration.[2][11] Steady-state levels of beta-blockade are generally achieved within 10 minutes of starting an infusion.[12] Due to its rapid hydrolysis by red blood cell esterases, its effects are short-lived, and beta-blockade is virtually reversed within 15-20 minutes after discontinuing the infusion.[3][12][13]
Troubleshooting Guide: this compound-Induced Bradycardia
This guide provides a step-by-step approach to managing clinically significant bradycardia during an experiment.
Problem: A rapid and significant decrease in heart rate is observed following this compound infusion, potentially accompanied by hypotension.
Step 1: Immediate Assessment and Action
-
Stop or Reduce Infusion: The first and most critical step is to immediately decrease the this compound infusion rate by 50% or stop it entirely.[7] Given its short half-life, the bradycardic effect should begin to resolve quickly.[12]
-
Confirm Vital Signs: Verify the heart rate, arterial blood pressure, and ECG rhythm to assess the severity of the bradycardia and hemodynamic compromise.[10]
-
Ensure Physiological Support: Confirm the animal has a patent airway and is receiving adequate oxygenation and ventilation.
Step 2: Pharmacological Intervention (If bradycardia persists and is symptomatic)
If stopping the infusion is insufficient and the animal shows signs of severe hemodynamic compromise, pharmacological intervention is necessary.
-
Anticholinergic Therapy: Administer atropine to counteract vagal tone and increase the SA node firing rate.[14][15]
-
Beta-Adrenergic Agonists: If atropine is ineffective, particularly in cases of high-degree AV block, the administration of a beta-agonist is recommended to directly stimulate beta-receptors.[7]
Step 3: Supportive Care
-
Fluid Administration: If hypotension is present, administer intravenous fluids to support blood pressure.[14]
-
Continuous Monitoring: Continue to closely monitor all vital signs until the animal is hemodynamically stable.[7]
Data Presentation: Dosing and Reversal Agents
The following tables summarize key quantitative data for the use of this compound and its reversal agents in common animal models.
Table 1: this compound Infusion Dosages in Animal Studies
| Animal Model | Loading Dose (mcg/kg over 1 min) | Maintenance Infusion (mcg/kg/min) | Study Context / Notes |
|---|---|---|---|
| Dogs | 500 | 12.5 - 50 | To study pharmacodynamics and onset of action.[12] |
| Dogs | Not specified | 25 and 250 | To evaluate effects on isoprenaline-induced cardiovascular stimulation.[13] |
| Dogs & Cats | Median: 330 (Range: 10-1000) | Median: 50 | Retrospective study for tachycardia control; success defined as >20% HR reduction.[18] |
| Pigs | None | 250 | To achieve a 10% heart rate reduction in an ischemia/reperfusion model.[11] |
| Pigs | Titrated to effect | Titrated to effect | To maintain heart rate <90/min in a septic shock model.[9] |
| Rats | None | 10,000 and 20,000 (10 and 20 mg/kg/hr) | To study cardioprotective effects in a sepsis model.[19] |
Table 2: Pharmacological Reversal Agents for Bradycardia
| Agent | Animal Model | Recommended Dosage | Mechanism & Notes |
|---|---|---|---|
| Atropine | General (Veterinary) | 0.02–0.04 mg/kg, IM or IV, to effect.[14] | Anticholinergic agent. Recommended for bradycardia.[14] May be less effective for Mobitz type II or third-degree AV block.[15] |
| Isoproterenol | General (Human clinical) | 2-10 mcg/min IV infusion (Epinephrine).[20] | Beta-agonist. Used as an alternative if atropine is ineffective.[7] Directly stimulates beta-receptors to increase heart rate.[16] |
| Dobutamine | General (Veterinary) | 5 mcg/kg/min IV infusion (Pigs).[21] | Beta-1 selective agonist. Increases heart rate and contractility.[7] Use with caution in cats at doses >5 mcg/kg/min.[14] |
Experimental Protocols
Protocol 1: General Administration of this compound Infusion in a Canine Model
-
Animal Preparation: Anesthetize the dog according to the approved institutional protocol. Secure intravenous access for drug administration and fluid support.
-
Monitoring Setup: Place ECG leads for continuous heart rhythm monitoring. Insert an arterial line for continuous blood pressure measurement.[7] Monitor respiratory rate and oxygen saturation.[10]
-
Baseline Measurement: Record stable baseline hemodynamic parameters for at least 15-20 minutes before drug administration.
-
This compound Administration:
-
Titration: After 4-5 minutes, assess the hemodynamic response. The infusion rate can be titrated up or down to achieve the desired level of beta-blockade. Allow at least 5-10 minutes between dose adjustments to reach a new steady state.[12]
-
Continuous Observation: Throughout the infusion, continuously monitor all vital signs for evidence of excessive bradycardia, hypotension, or arrhythmias.[7]
Protocol 2: Management and Reversal of Severe this compound-Induced Bradycardia
-
Identify Severe Bradycardia: Define a critical heart rate threshold in the experimental plan. If the heart rate falls below this threshold and is accompanied by a >20% drop in mean arterial pressure, initiate this protocol.
-
Halt this compound Infusion: Immediately stop the this compound infusion pump.
-
Administer Atropine: If bradycardia and hypotension persist for more than 2-3 minutes after stopping the infusion, administer Atropine at a dose of 0.02 mg/kg IV.[14]
-
Assess Response: Monitor the heart rate and blood pressure response over the next 3-5 minutes. If the response is inadequate, the atropine dose may be repeated up to a maximum total dose (consult veterinary guidelines).[15]
-
Initiate Beta-Agonist Infusion: If atropine fails to resolve the bradycardia, begin an infusion of a beta-agonist.
-
Dobutamine: Start an infusion at 2-5 mcg/kg/min and titrate to effect.[21]
-
Isoproterenol: Start an infusion at a low rate (e.g., 0.05-0.1 mcg/kg/min) and titrate to achieve the desired heart rate.
-
-
Stabilization and Recovery: Once hemodynamically stable, discontinue the reversal agents and allow the animal to recover. Do not restart this compound unless the cause of the severe reaction has been determined and the experimental protocol has been adjusted.
Visualizations: Pathways and Workflows
References
- 1. Basic pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacology and pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acc.org [acc.org]
- 5. droracle.ai [droracle.ai]
- 6. Principles of Therapy of Cardiovascular Disease in Animals - Circulatory System - MSD Veterinary Manual [msdvetmanual.com]
- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. An enantiomerically pure formulation of this compound attenuates hypotension and preserves heart rate control in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound on systemic hemodynamics and heart rate variability measured using the Analgesia/Nociception Index in resuscitated piglets with Pseudomonas aeruginosa septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. currentseparations.com [currentseparations.com]
- 11. Cardioprotective effect of the short-acting beta-blocker this compound in experimental ischemia/reperfusion - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 12. Pharmacodynamics and onset of action of this compound in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound: effects on isoprenaline- and exercise-induced cardiovascular stimulation in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Toxicoses in Animals From Cardiovascular Medications - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 15. acls-algorithms.com [acls-algorithms.com]
- 16. Effects of isoproterenol on bradycardia-dependent intra-His and left bundle branch blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dobutamine Alters the Pharmacokinetic and Pharmacodynamic Behavior of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Use of this compound for control of tachycardia in 28 dogs and cats (2003-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Infusion of the beta-adrenergic blocker this compound attenuates myocardial dysfunction in septic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Atropine Dose for Bradycardia | ACLS Guidelines [aclsmedicaltraining.com]
- 21. Effects of dobutamine on left ventriculoarterial coupling and mechanical efficiency in acutely ischemic pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Esmolol-Induced Negative Inotropy: A Technical Guide for Researchers
Welcome to the technical support center for researchers utilizing esmolol in experimental settings. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you anticipate and manage the negative inotropic effects of this compound, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind this compound's negative inotropic effect?
A1: this compound, a cardioselective beta-1 adrenergic antagonist, primarily reduces myocardial contractility by competitively blocking beta-1 adrenergic receptors in the heart.[1][2][3] This action inhibits the downstream signaling cascade typically initiated by catecholamines like epinephrine and norepinephrine, leading to decreased intracellular cyclic AMP (cAMP) levels and subsequently reduced calcium influx, which is essential for myocyte contraction. Additionally, research has shown that at higher concentrations, this compound can directly inhibit L-type calcium channels, further contributing to its negative inotropic effect independent of its beta-blocking activity.[4][5][6][7]
Q2: Can the negative inotropic effects of this compound be reversed?
A2: Yes, the negative inotropic effects of this compound can be mitigated or reversed through several pharmacological interventions. Due to this compound's short half-life of approximately 9 minutes, its effects are transient.[1] However, in experimental settings requiring sustained cardiac function in the presence of this compound, countermeasures such as glucagon, high-dose insulin euglycemia therapy (HIET), calcium salts, and phosphodiesterase inhibitors can be employed.
Q3: How does glucagon counteract this compound-induced negative inotropy?
A3: Glucagon bypasses the beta-adrenergic receptors blocked by this compound and directly activates its own G-protein coupled receptors on cardiomyocytes.[8] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP. The elevated cAMP levels then promote calcium influx and enhance myocardial contractility, effectively counteracting the negative inotropic effects of this compound.
Q4: What is High-Dose Insulin Euglycemia Therapy (HIET) and how does it work in this context?
A4: High-Dose Insulin Euglycemia Therapy involves the administration of high doses of insulin along with glucose to maintain a normal blood sugar level. In the context of this compound-induced cardiac depression, HIET is thought to improve myocardial contractility by enhancing glucose uptake and utilization by cardiomyocytes.[9][10] Under stress, the heart shifts its primary energy source from fatty acids to carbohydrates. Insulin facilitates this metabolic switch, leading to more efficient energy production and improved cardiac function.[2][11]
Q5: Can I use calcium salts to directly reverse this compound's effects?
A5: Yes, particularly considering this compound's direct calcium channel blocking properties. The administration of calcium salts, such as calcium chloride, can increase the extracellular calcium concentration. This creates a larger electrochemical gradient that helps to drive calcium into the cardiomyocytes, even in the presence of partial channel blockade, thereby improving contractility.[12][13]
Q6: Are phosphodiesterase inhibitors a viable option?
A6: Yes, phosphodiesterase (PDE) inhibitors, particularly PDE3 inhibitors like milrinone, can be effective. These agents work by preventing the breakdown of intracellular cAMP.[14] By increasing cAMP levels, they enhance myocardial contractility through a mechanism that is downstream of the beta-receptor, thus bypassing the blockade imposed by this compound.
Troubleshooting Guides
Issue 1: Unexpectedly severe myocardial depression is observed after this compound administration.
Possible Cause:
-
The dose of this compound may be too high for the specific experimental model or physiological state of the tissue.
-
The experimental model may have underlying cardiac dysfunction, making it more susceptible to the negative inotropic effects of this compound.
-
Interaction with other administered compounds may be potentiating the negative inotropic effect.
Troubleshooting Steps:
-
Dose-Response Evaluation: If you have not already, perform a dose-response study to determine the optimal concentration of this compound that achieves the desired beta-blockade without unacceptable cardiac depression.
-
Consider a Counteracting Agent: Prophylactically or reactively administer a counteracting agent. The choice of agent will depend on your experimental goals.
-
Glucagon: For a rapid, cAMP-mediated reversal.
-
Calcium Chloride: To directly address potential calcium channel blockade.
-
HIET: For sustained inotropic support through metabolic modulation.
-
Phosphodiesterase Inhibitors: To increase cAMP independently of beta-receptor stimulation.
-
-
Review Experimental Conditions: Ensure that factors like temperature, pH, and oxygenation of the perfusion solution are within the optimal physiological range for your preparation.
Issue 2: The chosen counteracting agent is not producing the expected positive inotropic effect.
Possible Cause:
-
The dose of the counteracting agent is insufficient.
-
The mechanism of the chosen agent is not appropriate for the specific experimental conditions.
-
Receptor desensitization or downstream signaling pathway impairment in the experimental model.
Troubleshooting Steps:
-
Dose Titration: Increase the concentration of the counteracting agent in a stepwise manner while monitoring cardiac function.
-
Combination Therapy: Consider a multi-modal approach. For instance, combining a cAMP-elevating agent like glucagon with calcium chloride to address both major mechanisms of this compound's action.
-
Alternative Agent: Switch to an agent with a different mechanism of action. If glucagon is ineffective, consider HIET or a phosphodiesterase inhibitor.
Experimental Protocols & Data
General Experimental Workflow for Assessing this compound's Effects and Countermeasures
This workflow is a general guideline and should be adapted to your specific experimental setup (e.g., Langendorff-perfused heart, isolated papillary muscle, or in vivo animal model).
Caption: A generalized workflow for studying this compound's negative inotropic effects and their reversal.
Quantitative Data Summary
The following tables summarize quantitative data from various experimental studies. These values should be considered as a guide, as results can vary significantly between different experimental models and conditions.
Table 1: Effects of this compound on Cardiac Function
| Experimental Model | This compound Concentration/Dose | Parameter | Observed Effect |
| Isolated Rabbit Heart | 3 x 10⁻⁵ M and 1 x 10⁻⁴ M | Left Ventricular Developed Pressure (LVDP) | Profound depression |
| Isolated Rat Heart (Langendorff) | 250 mg/L and 500 mg/L | Heart Rate, Coronary Flow, Rate Pressure Product | Significant decrease, cardiac arrest at higher concentrations[15] |
| Patients with LV Dysfunction | 16 mg/min | Left Ventricular Ejection Fraction | Decrease from 27% to 21%[16] |
Table 2: Reversal of Beta-Blocker Induced Negative Inotropy
| Counteracting Agent | Experimental Model | Dose | Parameter | Observed Reversal/Effect |
| Glucagon | Healthy Men (with this compound) | 50 µg/kg bolus | Heart Rate | Increase of ~9 bpm[17] |
| Healthy Men (with this compound) | 50 µg/kg bolus | Systolic Blood Pressure | Increase of ~16 mmHg[17] | |
| Isolated Rat Heart | 40 nM | Left Ventricular Developed Pressure (LVDP) | Acute 84% increase from baseline[18] | |
| HIET | Dogs (Propranolol-induced depression) | 0.5 IU/kg bolus + 0.5 IU/kg/hr infusion | Cardiac Performance | 80% reversal of depression[4] |
| Humans (Verapamil/Atenolol Overdose) | 1.0 IU/kg bolus + infusion | Ejection Fraction | Improvement to 50%[19] | |
| Calcium Chloride | Patient with this compound-induced Asystole | Not specified | Heart Rhythm | Restoration of normal rhythm[12] |
| Milrinone (PDE3 Inhibitor) | Ischemia/Reperfusion Rat Model (with this compound) | 5 µg/kg/min | Myocardial Infarct Size | 65% reduction in infarct size (combination therapy)[20] |
| Ischemia/Reperfusion Rat Model (with this compound) | 5 µg/kg/min | Myocyte Apoptosis | 60% reduction in apoptosis (combination therapy)[20] |
Detailed Methodologies & Signaling Pathways
Glucagon Administration
Experimental Protocol (Isolated Perfused Rat Heart):
-
Prepare a Langendorff-perfused rat heart system, allowing for the measurement of left ventricular developed pressure (LVDP), heart rate (HR), and coronary flow.[5][7][8][15][21]
-
After a stabilization period, establish baseline cardiac function.
-
Induce negative inotropy by perfusing the heart with a Krebs-Henseleit solution containing this compound (e.g., 10⁻⁵ M to 10⁻⁴ M).
-
Once a stable level of cardiac depression is achieved, introduce glucagon into the perfusate. A dose-response can be generated using concentrations ranging from 10⁻⁹ M to 10⁻⁶ M.
-
Continuously record cardiac function parameters to assess the reversal of this compound's effects.
Signaling Pathway:
Caption: Glucagon bypasses this compound's beta-blockade to increase cAMP and myocardial contractility.
High-Dose Insulin Euglycemia Therapy (HIET)
Experimental Protocol (In Vivo Canine Model):
-
Anesthetize the animal and instrument for hemodynamic monitoring (e.g., arterial line for blood pressure, Swan-Ganz catheter for cardiac output).
-
Induce beta-blockade with an intravenous infusion of this compound to achieve a target level of cardiac depression.
-
Administer an initial intravenous bolus of regular insulin (e.g., 0.5-1.0 IU/kg).[4][11][19]
-
Immediately begin a continuous infusion of regular insulin (e.g., 0.5-2.0 IU/kg/hr).
-
Concurrently, administer an intravenous infusion of dextrose (e.g., 20-50%) to maintain euglycemia (blood glucose in the normal range). Monitor blood glucose levels frequently (e.g., every 15-30 minutes).
-
Monitor hemodynamic parameters continuously to assess the inotropic response to HIET.
Signaling Pathway:
Caption: HIET enhances cardiomyocyte glucose uptake and metabolism, improving contractility.
Phosphodiesterase Inhibitor (Milrinone) Administration
Experimental Protocol (Ischemia/Reperfusion Rat Model):
-
Induce myocardial ischemia in an anesthetized rat model (e.g., by ligating a coronary artery).
-
Administer this compound intravenously to achieve beta-blockade.
-
Towards the end of the ischemic period and at the beginning of reperfusion, infuse milrinone intravenously (e.g., 5 µg/kg/min).[20]
-
Assess cardiac function (e.g., by echocardiography) and myocardial injury (e.g., infarct size staining) after the reperfusion period.
Signaling Pathway:
Caption: PDE3 inhibitors like milrinone increase cAMP levels, leading to enhanced contractility.
References
- 1. researchgate.net [researchgate.net]
- 2. litfl.com [litfl.com]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Hyperinsulinemia/euglycemia and intravenous lipid emulsion therapy for the management of severe amlodipine toxicosis in a cat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. The negative inotropic effect of this compound on isolated cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Langendorff heart - Wikipedia [en.wikipedia.org]
- 8. Langendorff isolated heart experimental considerations | Retrograde heart perfusion | ADI [adinstruments.com]
- 9. HIGH-DOSE INSULIN EUGLYCEMIC THERAPY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. coreem.net [coreem.net]
- 12. Cardiac arrest after this compound administration: a review of acute beta-blocker toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Treatment of severe left ventricular dysfunction with calcium chloride in patients receiving verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Combined use of ultra-short acting beta-blocker this compound and intravenous phosphodiesterase 3 inhibitor enoximone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The effect of the ultrashort beta-blocker this compound on cardiac function recovery: an experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of this compound on patients with left ventricular dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. High‐Dose Glucagon Has Hemodynamic Effects Regardless of Cardiac Beta‐Adrenoceptor Blockade: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Glucagon and exenatide improve contractile recovery following ischaemia/reperfusion in the isolated perfused rat heart - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bench-to-bedside review: Hyperinsulinaemia/euglycaemia therapy in the management of overdose of calcium-channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Heart Protection by Combination Therapy with this compound and Milrinone at Late-Ischemia and Early Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ijbcp.com [ijbcp.com]
Technical Support Center: Esmolol Efficacy in Anesthetized Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing esmolol in animal models under various anesthetic regimens.
Frequently Asked Questions (FAQs)
Q1: How does the choice of anesthetic agent impact the hemodynamic effects of this compound?
A1: The choice of anesthetic agent can significantly influence the hemodynamic response to this compound. Anesthetics have their own intrinsic effects on the cardiovascular system, which can either synergize with or antagonize the effects of this compound. For instance, volatile anesthetics like isoflurane and sevoflurane can cause dose-dependent vasodilation and cardiac depression, which may be additive to the negative chronotropic and inotropic effects of this compound. In contrast, anesthetics like ketamine can have sympathomimetic properties that may counteract the beta-blocking effects of this compound.
Q2: What is the expected onset and duration of action of this compound in anesthetized animal models?
A2: In anesthetized dogs, the onset of beta-blockade with this compound can be observed within 2-10 minutes of administration, with a more rapid onset when a loading dose is used. The short duration of action is a key feature of this compound, with its effects substantially diminishing within 10-20 minutes after discontinuing the infusion.
Q3: Are there known interactions between this compound and propofol at the cellular level?
A3: Yes, propofol has been shown to interact with beta-adrenoceptor signaling pathways. Some studies suggest that clinically relevant concentrations of propofol can attenuate beta-adrenergic signal transduction in cardiac myocytes by inhibiting cyclic adenosine monophosphate (cAMP) production. This inhibition appears to occur upstream of adenylyl cyclase and may involve the activation of protein kinase C (PKC). Additionally, propofol can directly affect cardiac ion channels, including L-type calcium channels and sodium channels, which can influence its overall interaction with this compound.
Q4: Can this compound be used to attenuate the hypertensive and tachycardic responses to surgical stimuli under anesthesia?
A4: Yes, this compound is effective in attenuating the sympathetic responses to noxious stimuli during surgery, such as intubation and surgical incision. Its rapid onset and short half-life make it well-suited for titrating to effect to control heart rate and blood pressure during periods of increased sympathetic activity.
Troubleshooting Guides
Scenario 1: Unexpected Severe Bradycardia
-
Problem: Upon initiating an this compound infusion in an animal anesthetized with propofol, the heart rate drops precipitously to a critical level.
-
Possible Causes:
-
Synergistic Negative Chronotropic Effects: Propofol can induce bradycardia, and this effect is additive with the beta-blocking action of this compound. The combination can lead to a more pronounced decrease in heart rate than anticipated.
-
Vagal Stimulation: Surgical manipulation or other stimuli might trigger a vagal reflex, which, in the presence of beta-blockade, can lead to severe bradycardia.
-
Incorrect Dosage Calculation: An error in the calculation of the this compound infusion rate can lead to an overdose.
-
-
Troubleshooting Steps:
-
Immediately stop the this compound infusion. Due to its short half-life, the effects should begin to reverse quickly.
-
Reduce the depth of anesthesia. If possible, decrease the propofol infusion rate.
-
Administer an anticholinergic agent. Atropine or glycopyrrolate can be administered to counteract excessive vagal tone and increase heart rate.
-
Verify Dosage Calculations: Double-check all calculations for the this compound infusion.
-
Consider Alternative Anesthetic: If bradycardia is a persistent issue, consider an anesthetic with less pronounced cardiodepressant effects.
-
Scenario 2: Persistent Hypotension Despite Fluid Administration
-
Problem: An animal under isoflurane anesthesia receiving a constant rate infusion of this compound develops hypotension that is refractory to intravenous fluid therapy.
-
Possible Causes:
-
Combined Vasodilation and Reduced Cardiac Output: Isoflurane causes dose-dependent vasodilation. This compound can reduce cardiac output. The combination of reduced systemic vascular resistance and decreased cardiac output can lead to significant hypotension.
-
Excessive Anesthetic Depth: The depth of isoflurane anesthesia may be too profound, leading to excessive cardiovascular depression.
-
-
Troubleshooting Steps:
-
Reduce the this compound infusion rate or temporarily discontinue it.
-
Decrease the concentration of isoflurane.
-
Administer a vasopressor. A sympathomimetic agent with alpha-adrenergic agonist properties, such as phenylephrine or norepinephrine, can be used to increase systemic vascular resistance.
-
Assess Cardiac Function: If available, use methods like echocardiography to assess cardiac contractility and guide inotropic support if necessary.
-
Data Presentation
Table 1: Hemodynamic Effects of this compound in Dogs Anesthetized with Isoflurane and Propofol
| Parameter | Anesthetic | This compound Dose | Baseline | Post-Esmolol | % Change |
| Heart Rate (bpm) | Isoflurane | 1 mg/kg bolus | 120 ± 15 | 95 ± 12 | -20.8% |
| Propofol | 1 mg/kg bolus | 110 ± 18 | 85 ± 14 | -22.7% | |
| Mean Arterial Pressure (mmHg) | Isoflurane | 1 mg/kg bolus | 85 ± 10 | 75 ± 8 | -11.8% |
| Propofol | 1 mg/kg bolus | 80 ± 12 | 70 ± 9 | -12.5% |
Data synthesized from representative studies for illustrative purposes.
Experimental Protocols
Protocol 1: Evaluation of this compound's Hemodynamic Effects in a Canine Model Under Isoflurane Anesthesia
-
Animal Model: Mongrel dogs (n=8), weighing 15-20 kg.
-
Anesthesia: Anesthesia is induced with thiopental sodium (15 mg/kg IV) and maintained with 1.5% isoflurane in 100% oxygen. Mechanical ventilation is initiated to maintain normocapnia.
-
Instrumentation: A femoral artery is catheterized for continuous blood pressure monitoring. A Swan-Ganz catheter is placed via the jugular vein for measurement of cardiac output, pulmonary artery pressure, and central venous pressure. ECG is monitored continuously.
-
This compound Administration: After a 30-minute stabilization period under anesthesia, a baseline set of hemodynamic measurements is recorded. This compound is then administered as an intravenous loading dose of 500 µg/kg over 1 minute, followed by a constant rate infusion of 100 µg/kg/min.
-
Data Collection: Hemodynamic parameters (heart rate, systolic, diastolic, and mean arterial pressure, cardiac output, systemic vascular resistance) are recorded every 5 minutes for 30 minutes during the this compound infusion and for 30 minutes following its discontinuation.
Signaling Pathways and Experimental Workflows
Caption: Beta-adrenergic signaling pathway and sites of this compound and anesthetic interaction.
Caption: General experimental workflow for assessing this compound efficacy in animal models.
Technical Support Center: Buffering Esmolol Solutions for In Vitro Research
This guide provides researchers, scientists, and drug development professionals with essential information for preparing and handling esmolol solutions for in vitro experiments, with a specific focus on maintaining physiological pH and ensuring solution stability.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for preparing and storing this compound hydrochloride stock solutions?
A1: For maximum stability, this compound hydrochloride solutions should be maintained at a pH between 3.5 and 6.5.[1][2][3] The optimal pH range to minimize degradation is between 4.5 and 5.5, with a pH of approximately 5.0 being most preferable.[1][2][3]
Q2: Why is pH so critical for the stability of this compound in aqueous solutions?
A2: this compound contains an ester functional group that is extremely susceptible to hydrolytic degradation in an aqueous environment.[1][2][] This hydrolysis, which breaks this compound down into an acid metabolite and methanol, is accelerated by both acidic and basic conditions.[][5] Maintaining the solution within the optimal pH range of 4.5-5.5 is the most effective way to reduce the rate of this degradation.[1][2][3]
Q3: What are the consequences of pH deviation during my in vitro experiment?
A3: If the pH of your this compound solution shifts outside the optimal range, the drug will degrade more rapidly. This degradation reduces the effective concentration of active this compound, which can lead to inaccurate and inconsistent experimental results.[] The primary degradation product, an aliphatic carboxylic acid known as ASL-8123, has a pKa of 4.80 and can itself act as a secondary buffer, potentially causing further shifts in your experimental medium's pH.[5]
Q4: Which buffering agents are recommended for this compound solutions?
A4: Acetate buffer is widely used and recommended to maintain the pH of this compound solutions close to 5.0.[1][2][3] Other buffering agents that can be used include glutamate, citrate, tartrate, benzoate, lactate, gluconate, phosphate, and glycine.[1] The choice of buffer should be compatible with your specific in vitro model.
Q5: Can I dilute my this compound stock solution in standard physiological buffers like PBS or bicarbonate buffers (pH 7.4) for my experiments?
A5: Yes, but with caution. While this compound can be diluted in physiological buffers for immediate use in short-term experiments, its stability decreases at neutral pH compared to the optimal storage pH of 5.0.[6] this compound has been shown to be stable for at least 168 hours in various common intravenous solutions like 0.9% sodium chloride and 5% dextrose at room temperature.[7] However, it is significantly less stable in 5% sodium bicarbonate injection, showing degradation within 24 hours at 40°C.[7] It is crucial to use the working solution promptly after dilution in a physiological buffer or validate its stability for the entire duration of your experiment.
Data Presentation
Table 1: Recommended pH and Buffering Agents for this compound HCl Solutions
| Parameter | Recommended Value/Agent | Rationale & Reference |
| Optimal Storage pH | 4.5 - 5.5 (ideally ~5.0) | Minimizes the rate of acid/base hydrolysis of the ester group, ensuring maximum stability.[1][2][3] |
| General Storage pH | 3.5 - 6.5 | Acceptable range for stability, though less optimal than the 4.5-5.5 range.[1][2] |
| Primary Buffering Agent | Acetate | Commonly used to effectively maintain the pH around the optimal point of 5.0.[1][2][3] |
| Alternative Buffers | Citrate, Phosphate, Glycine, etc. | Can be used as alternatives, provided they are compatible with the experimental setup.[1] |
Table 2: Stability of this compound HCl (10 mg/mL) in Common Intravenous Solutions
| Intravenous Solution | Storage Temperature | Stability Duration |
| 0.9% Sodium Chloride | 5°C or 23-27°C | At least 168 hours |
| 5% Dextrose | 5°C or 23-27°C | At least 168 hours |
| Lactated Ringer's Injection | 5°C or 23-27°C | At least 168 hours |
| 5% Dextrose and 0.9% NaCl | 5°C or 23-27°C | At least 168 hours |
| 5% Sodium Bicarbonate | 40°C | Approximately 24 hours |
| All above solutions | Intense Light (25-30°C) | At least 24 hours |
| Data summarized from Reference[7]. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms in the solution. | 1. pH is out of optimal range: The solution may have become too alkaline or acidic. 2. High Concentration: The concentration of this compound may be too high for the solvent. 3. Incompatibility: this compound may be incompatible with other components in your culture medium or buffer. | 1. Verify the pH of your solution and adjust it back to the 4.5-5.5 range if necessary. 2. Ensure your concentration is appropriate. Ready-to-use formulations are typically 1-10 mg/mL.[1][2] 3. Review all components in your final solution for known incompatibilities. |
| Inconsistent experimental results or apparent loss of drug activity. | 1. Drug Degradation: The this compound has likely degraded due to improper pH, prolonged storage at room temperature after dilution, or exposure to light.[] | 1. Always prepare fresh working solutions for each experiment from a properly stored stock. 2. Store stock solutions at the recommended pH (5.0) and temperature.[7] 3. Protect solutions from direct light.[] 4. For critical experiments, consider verifying the concentration of your final working solution using HPLC. |
| The pH of the experimental medium drifts during incubation. | 1. Insufficient Buffer Capacity: The buffer in your final medium is not strong enough to resist pH changes. 2. This compound Degradation: As this compound degrades, it releases an acidic metabolite (ASL-8123), which can lower the pH of a weakly buffered solution.[5] | 1. Increase the concentration of your physiological buffer (e.g., HEPES, bicarbonate) in the final experimental medium. 2. Monitor the pH of your medium over the course of the experiment. 3. Minimize this compound degradation by ensuring the initial pH is correct and the experiment duration is as short as feasible. |
Experimental Protocols
Protocol 1: Preparation of a Buffered this compound HCl Stock Solution (10 mg/mL, pH 5.0)
-
Prepare the Buffer: Prepare a 0.02 M sodium acetate buffer.
-
Dissolve 2.72 g of sodium acetate trihydrate in approximately 900 mL of water for injection (or equivalent high-purity water).
-
Add 0.546 g of glacial acetic acid.[1]
-
Adjust the pH to 5.0 using dropwise additions of 1N sodium hydroxide or 1N hydrochloric acid while monitoring with a calibrated pH meter.
-
Add water to reach a final volume of 1000 mL.
-
-
Dissolve this compound HCl: Aseptically weigh 10 g of this compound hydrochloride powder.
-
Combine: Slowly add the this compound HCl powder to the 1000 mL of acetate buffer while stirring continuously until it is completely dissolved.
-
Final pH Check: Verify that the final pH of the this compound solution is 5.0. Adjust slightly if necessary.
-
Sterilization: Sterilize the final solution by filtering it through a 0.22 µm sterile filter into a sterile container.
-
Storage: Store the stock solution in a tightly sealed, light-resistant container at controlled room temperature or under refrigeration as per your stability validation.
Protocol 2: Preparation of a Working Solution at Physiological pH (e.g., 10 µM in Bicarbonate Buffer)
-
Prepare Physiological Buffer: Prepare your desired in vitro experimental buffer (e.g., Hanks' Balanced Salt Solution with bicarbonate, Krebs-Henseleit solution) and ensure it is equilibrated to the correct temperature (e.g., 37°C) and pH (e.g., 7.4).
-
Calculate Dilution: this compound HCl has a molecular weight of 331.8 g/mol . A 10 mg/mL stock solution is equivalent to ~30.1 mM. To make a 10 µM working solution, you would perform a 1:3010 dilution.
-
Example: For 30 mL of final working solution, add 9.97 µL of the 10 mg/mL stock solution to 29.99 mL of the pre-warmed physiological buffer.
-
-
Mix and Verify: Gently mix the solution thoroughly. If possible, verify the pH of the final working solution to ensure it has not shifted significantly.
-
Immediate Use: Use the final working solution immediately after preparation to minimize degradation at the higher, non-optimal pH. Do not store this compound solutions diluted in physiological buffers for extended periods.
Visualizations
Caption: this compound hydrolysis pathway in an aqueous environment.
Caption: Experimental workflow for preparing this compound solutions.
Caption: this compound's mechanism as a β1-adrenergic receptor antagonist.
References
- 1. US6528540B2 - this compound formulation - Google Patents [patents.google.com]
- 2. data.epo.org [data.epo.org]
- 3. DE60215129T2 - this compound-CONTAINING PREPARATIONS - Google Patents [patents.google.com]
- 5. An accurate prediction of the pH change due to degradation: correction for a "produced" secondary buffering system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. publications.ashp.org [publications.ashp.org]
- 7. Stability of this compound hydrochloride in intravenous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Esmolol in Ischemia-Reperfusion Injury: A Comparative Guide to its Cardioprotective Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cardioprotective effects of esmolol in the context of myocardial ischemia-reperfusion (I/R) injury. This compound, a selective, ultra-short-acting beta-1 adrenergic receptor antagonist, has demonstrated significant potential in mitigating the damage caused by the restoration of blood flow to ischemic cardiac tissue. This document summarizes key experimental findings, compares this compound with other beta-blockers, and details the underlying signaling pathways and experimental methodologies.
Comparative Efficacy of this compound in Reducing Myocardial Infarct Size
Experimental studies consistently demonstrate the efficacy of this compound in reducing myocardial infarct size following ischemia-reperfusion. The timing of administration—whether prior to ischemia, during ischemia, or at the onset of reperfusion—is a critical determinant of its protective effects.
Table 1: Effect of this compound on Myocardial Infarct Size in Animal Models of Ischemia-Reperfusion Injury
| Animal Model | Treatment Protocol | Infarct Size (% of Area at Risk) | Key Findings |
| Pig | This compound (250μg/kg/min) infusion during ongoing ischemia (40 min LAD occlusion) | This compound: 64.4 ± 11.8% (Day 7), 52.9 ± 9.1% (Day 45) vs. Control: 84.1 ± 9.4% (Day 7), 71.5 ± 12.7% (Day 45) | This compound significantly reduced infarct size at both early and late time points following reperfusion.[1] |
| Rat | This compound + Milrinone (late ischemia/early reperfusion) | This compound + Milrinone: 16.8 ± 7.3%, this compound alone: 41.5 ± 5.4%, Control: 48.9 ± 8.9% | Combination therapy with this compound and milrinone showed an additive effect in reducing infarct size.[2] |
Comparison with Metoprolol
Metoprolol, another commonly used beta-blocker, has also been investigated for its cardioprotective properties. While both drugs show efficacy, their mechanisms and optimal timing of administration may differ.
Table 2: Comparative Effects of this compound and Metoprolol on Cardioprotection
| Feature | This compound | Metoprolol |
| Mechanism | Primarily β1-selective blockade, potential involvement in SAFE and RISK pathways. | β1-selective blockade, shown to activate the RISK pathway and reduce neutrophil infiltration.[3][4] |
| Infarct Size Reduction | Demonstrated when administered during ischemia or at reperfusion.[1][2] | Most effective when administered prior to reperfusion.[3][5] |
| Signaling Pathway Activation | Upregulates the α7 nAChR/STAT3/NF-κB pathway and activates the PKA/Akt pathway (RISK).[2][6] | Activates the RISK pathway via Akt phosphorylation.[3] |
| Anti-inflammatory Effects | Alleviates inflammation in septic cardiomyopathy.[6] | Reduces neutrophil infiltration in the ischemic myocardium.[3][4] |
Signaling Pathways in this compound-Mediated Cardioprotection
This compound's cardioprotective effects are attributed to its modulation of key intracellular signaling cascades, including the Survivor Activating Factor Enhancement (SAFE) and the Reperfusion Injury Salvage Kinase (RISK) pathways.
The SAFE Pathway
This compound has been shown to upregulate the α7 nicotinic acetylcholine receptor (α7 nAChR), a key initiator of the SAFE pathway. This leads to the activation of Signal Transducer and Activator of Transcription 3 (STAT3), which in turn can suppress the pro-inflammatory transcription factor NF-κB.
References
- 1. Cardioprotective effect of the short-acting beta-blocker this compound in experimental ischemia/reperfusion - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 2. Heart Protection by Combination Therapy with this compound and Milrinone at Late-Ischemia and Early Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cardioprotection granted by metoprolol is restricted to its administration prior to coronary reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metoprolol exerts a non-class effect against ischaemia–reperfusion injury by abrogating exacerbated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardioprotection by early metoprolol- attenuation of ischemic vs. reperfusion injury? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound upregulates the α7 nAChR/STAT3/NF-κB pathway by decreasing the ubiquitin and increasing the ChAT+CD4+ T lymphocyte to alleviate inflammation in septic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Esmolol vs. Propranolol: A Comparative Guide to In Vivo Cardiac Hemodynamics
This guide provides a detailed comparison of the in vivo cardiac hemodynamic effects of esmolol and propranolol, two clinically significant beta-adrenergic receptor antagonists. The information presented is intended for researchers, scientists, and drug development professionals, with a focus on experimental data and methodologies.
Introduction
This compound and propranolol are both beta-blockers used to manage cardiovascular conditions. However, they possess distinct pharmacological profiles that result in different hemodynamic effects. This compound is a cardioselective β1-receptor antagonist with an ultra-short-acting profile, making it suitable for acute clinical settings where rapid onset and offset of action are desirable.[1][2] In contrast, propranolol is a non-selective beta-blocker, affecting both β1 and β2 receptors, and has a longer duration of action.[3][4] Understanding their differential effects on cardiac hemodynamics is crucial for both clinical application and preclinical research.
Mechanism of Action
The primary mechanism of action for both drugs involves the competitive inhibition of beta-adrenergic receptors.
-
This compound: As a β1-selective antagonist, this compound primarily targets the heart, leading to a decrease in heart rate (negative chronotropy) and myocardial contractility (negative inotropy).[3] Its cardioselectivity minimizes its effects on β2 receptors in the bronchi and peripheral blood vessels, which can be advantageous in certain patient populations. This compound is rapidly metabolized by plasma esterases, resulting in a very short half-life.[3]
-
Propranolol: Being non-selective, propranolol blocks both β1 and β2 receptors.[4] The blockade of β1 receptors results in decreased heart rate and contractility, similar to this compound.[4] However, the antagonism of β2 receptors can lead to bronchoconstriction and vasoconstriction in the peripheral vasculature.[4] This lack of selectivity contributes to some of its side effects and contraindications.
Signaling Pathway of Beta-Adrenergic Receptor Blockade
Caption: Beta-adrenergic receptor signaling pathway and point of intervention for beta-blockers.
Experimental Protocols
The following describes a general experimental protocol for comparing the in vivo hemodynamic effects of this compound and propranolol in an animal model, based on methodologies reported in the literature.
Animal Model: Anesthetized dogs are a commonly used model for cardiovascular research due to their physiological similarities to humans.
Anesthesia and Surgical Preparation:
-
Animals are anesthetized, typically with an agent like isoflurane.
-
The trachea is intubated to allow for mechanical ventilation.
-
Catheters are placed in the femoral artery and vein for blood pressure monitoring and drug administration, respectively.
-
A Swan-Ganz catheter may be placed in the pulmonary artery for measurement of cardiac output.
-
A micromanometer-tipped catheter can be inserted into the left ventricle for direct measurement of left ventricular pressure and dP/dt.
Hemodynamic Monitoring:
-
Heart Rate (HR): Derived from the arterial pressure waveform or electrocardiogram (ECG).
-
Mean Arterial Pressure (MAP): Continuously monitored from the arterial catheter.
-
Cardiac Output (CO): Determined by thermodilution using the Swan-Ganz catheter.
-
Systemic Vascular Resistance (SVR): Calculated as (MAP - Central Venous Pressure) / CO.
-
Left Ventricular dP/dt: A measure of myocardial contractility, obtained from the left ventricular pressure waveform.
Drug Administration:
-
This compound: Administered as an intravenous (IV) infusion, often with a loading dose followed by a maintenance infusion, due to its short half-life.
-
Propranolol: Administered as an IV bolus injection.
Experimental Workflow
Caption: Experimental workflow for in vivo comparison of this compound and propranolol.
Comparative Hemodynamic Effects
The following tables summarize the quantitative effects of this compound and propranolol on key cardiac hemodynamic parameters based on available in vivo data.
Table 1: Effects on Heart Rate (HR)
| Drug | Animal Model | Dose | Change in HR | Citation |
| This compound | Anesthetized Piglets | Titrated to HR <90/min | Significant Decrease | [5] |
| Propranolol | Anesthetized Dogs | 0.09 mg/kg | Decrease | [6] |
Table 2: Effects on Mean Arterial Pressure (MAP)
| Drug | Animal Model | Dose | Change in MAP | Citation |
| This compound | Anesthetized Dogs | 90-2000 µg/kg/min | 3-38 mmHg Decrease | [7] |
| Propranolol | Anesthetized Dogs | N/A | Increase in SVR may maintain BP | [8] |
Table 3: Effects on Cardiac Output (CO)
| Drug | Animal Model | Dose | Change in CO | Citation |
| This compound | Anesthetized Piglets | Titrated to HR <90/min | Significant Decrease | [5] |
| Propranolol | Anesthetized Dogs | N/A | Dose-dependent Decrease | [8] |
Table 4: Effects on Systemic Vascular Resistance (SVR)
| Drug | Animal Model | Dose | Change in SVR | Citation |
| This compound | Anesthetized Piglets | Titrated to HR <90/min | Significant Increase | [5] |
| Propranolol | Anesthetized Dogs | N/A | Increase | [8] |
Table 5: Effects on Left Ventricular dP/dt
| Drug | Animal Model | Dose | Change in LV dP/dt | Citation |
| This compound | Anesthetized Dogs | 90-2000 µg/kg/min | Decrease | [7] |
| Propranolol | Anesthetized Dogs | N/A | Dose-dependent Decrease | [8] |
Pharmacokinetic Profile
| Parameter | This compound | Propranolol | Citation |
| Onset of Action | Rapid (within 60 seconds) | Slower | [3] |
| Time to Peak Effect | 2-10 minutes | 1-1.5 hours (IV) | [9] |
| Half-life | ~9 minutes | 3-6 hours | [1] |
| Metabolism | Rapid hydrolysis by plasma esterases | Hepatic metabolism | [3] |
| Receptor Selectivity | β1 selective | Non-selective (β1 and β2) | [3][4] |
Summary and Conclusion
This compound and propranolol exhibit distinct in vivo cardiac hemodynamic profiles, primarily driven by their differences in receptor selectivity and pharmacokinetics.
-
This compound offers rapid and titratable control of heart rate and contractility with minimal impact on β2 receptors. Its ultra-short half-life allows for quick reversal of its effects upon discontinuation, a significant advantage in critically ill or hemodynamically unstable patients.[1][2] The primary adverse effect is hypotension, which is generally dose-dependent and resolves quickly after stopping the infusion.[1]
-
Propranolol provides a longer-lasting reduction in heart rate and contractility.[3] Its non-selective nature can lead to an increase in systemic vascular resistance due to β2 receptor blockade, which may be undesirable in certain conditions.[8]
The choice between this compound and propranolol in a research or clinical setting should be guided by the desired onset and duration of action, the need for receptor selectivity, and the hemodynamic status of the subject. The data and protocols presented in this guide provide a foundation for designing and interpreting in vivo studies comparing these and other beta-adrenergic antagonists.
References
- 1. Efficacy and safety of this compound vs propranolol in the treatment of supraventricular tachyarrhythmias: a multicenter double-blind clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative efficacy and tolerance of this compound to propranolol for control of supraventricular tachyarrhythmia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ultra-short-acting beta-blockade: a comparison with conventional beta-blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison of the effects of beta-blockers with and without intrinsic sympathomimetic activity on hemodynamics and left ventricular function at rest and during exercise in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound on systemic hemodynamics and heart rate variability measured using the Analgesia/Nociception Index in resuscitated piglets with Pseudomonas aeruginosa septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparison of the haemodynamic effects of propranolol, 4-hydroxypropranolol and practolol in anaesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An enantiomerically pure formulation of this compound attenuates hypotension and preserves heart rate control in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of betaxolol on cardiohemodynamics and coronary circulation in anesthetized dogs: comparison with atenolol and propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacodynamics and onset of action of this compound in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Esmolol's Enantiomers: S-Esmolol vs. R-Esmolol
For Researchers, Scientists, and Drug Development Professionals
Esmolol, a short-acting, cardioselective beta-1 adrenergic receptor antagonist, is clinically administered as a racemic mixture of its two enantiomers: S-esmolol and R-esmolol. While the therapeutic effects are primarily attributed to one enantiomer, a comprehensive understanding of the distinct pharmacological and pharmacokinetic profiles of each is crucial for targeted drug development and refined clinical applications. This guide provides an objective comparison of S-esmolol and R-esmolol, supported by experimental data, to elucidate their individual contributions to the overall effect of the racemic mixture.
Pharmacodynamic Properties: Beta-Adrenergic Receptor Blockade
The primary mechanism of action of this compound is the competitive blockade of beta-1 adrenergic receptors, leading to a reduction in heart rate and myocardial contractility. Experimental evidence conclusively demonstrates that this beta-blocking activity resides almost exclusively with the S-(-)-enantiomer, while the R-(+)-isomer is considered inactive in this regard.[1]
Table 1: Beta-Adrenergic Receptor Binding Affinity of Racemic this compound
| Receptor Subtype | Ki (nM) | Reference |
| Human β1 | 194 | [2] |
| Human β2 | 5800 | [2] |
This 30-fold selectivity for the β1 receptor underscores this compound's cardioselective nature.[3]
Cardiovascular Effects: A Tale of Two Enantiomers
Studies in animal models have provided clear insights into the distinct cardiovascular effects of each enantiomer. In a study on dogs, S-esmolol was shown to be solely responsible for the heart rate-lowering effect of the racemic mixture. Conversely, the R-enantiomer not only lacked significant heart rate control but also contributed to the hypotensive effects observed with the administration of racemic this compound, likely due to a negative inotropic effect.[4]
Table 2: Comparative Cardiovascular Effects of S-Esmolol and R-Esmolol in Dogs
| Parameter | S-Esmolol | R-Esmolol | Racemic this compound (RS-Esmolol) |
| Heart Rate Control | Possesses all of the heart rate control | No heart rate control | Effective heart rate control |
| Blood Pressure (BP) | Mitigates hypotension compared to racemate | Contributes to hypotension | Causes a dose-dependent decrease in BP |
| Left Ventricular Developed Pressure (LVDP) | Increased LVDP (+12 mmHg) | Decreased LVDP (-10 mmHg) | Decreased LVDP (-34 mmHg) |
| LV dP/dtmax (Myocardial Contractility) | Increased LV dP/dtmax (+76 mmHg/s) | Decreased LV dP/dtmax (-241 mmHg/s) | Decreased LV dP/dtmax (-702 mmHg/s) |
| Cardiac Output | Increased Cardiac Output (+0.4 L/min) | Decreased Cardiac Output (-0.2 L/min) | Decreased Cardiac Output (-1 L/min) |
Data adapted from a study in dogs comparing the effects of RS- and S-esmolol at multiple infusion rates.[4]
These findings suggest that an enantiomerically pure formulation of S-esmolol could offer a therapeutic advantage by providing effective heart rate control with a reduced risk of hypotension.[4]
Pharmacokinetic Properties: Metabolism and Stereoselectivity
This compound is characterized by its rapid metabolism via hydrolysis of its ester linkage by esterases in the cytosol of red blood cells.[5] This rapid metabolism results in a short elimination half-life of approximately 9 minutes.[6][7] The stereoselectivity of this metabolic process varies across species.
In humans, blood esterases do not exhibit significant stereoselectivity in the hydrolysis of this compound enantiomers.[8] However, esterases in human plasma show a notable stereoselectivity for R-(+)-esmolol, although their overall activity is low.[9] In contrast, dog and rat blood esterases hydrolyze the S-(-)-enantiomer faster.[8]
Table 3: Stereoselective Hydrolysis of this compound Enantiomers
| Species | Primary Site of Hydrolysis | Stereoselectivity |
| Human | Red Blood Cell Cytosol | No significant stereoselectivity[8] |
| Plasma | Stereoselective for R-(+)-esmolol (low activity)[9] | |
| Dog | Blood | Faster hydrolysis of S-(-)-enantiomer[8] |
| Rat | Blood | Faster hydrolysis of S-(-)-enantiomer[8] |
Experimental Protocols
Determination of this compound Enantiomers in Plasma
A common method for the separation and quantification of S- and R-esmolol in plasma is High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Sample Preparation: Liquid-liquid extraction of this compound from plasma is typically performed.[10]
-
Chiral Separation:
-
Pre-column derivatization: A chiral derivatizing agent, such as 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC), can be used to form diastereomers that are then separated on a standard reversed-phase C18 column.[10]
-
Chiral column chromatography: Alternatively, direct separation of the enantiomers can be achieved using a chiral column, which eliminates the need for a derivatization step.[7]
-
-
Detection: Detection can be performed using UV absorbance[10] or, for higher sensitivity and specificity, tandem mass spectrometry (MS/MS).[7]
In Vitro Hydrolysis of this compound Enantiomers
The stereoselective hydrolysis of this compound can be investigated in vitro using whole blood or its components (plasma, red blood cells).
-
Incubation: A known concentration of racemic this compound or individual enantiomers is incubated with the biological matrix (e.g., whole blood, plasma) at a controlled temperature (e.g., 37°C).
-
Sampling: Aliquots are taken at various time points.
-
Analysis: The concentrations of the S- and R-enantiomers are determined at each time point using a validated chiral analytical method (e.g., HPLC).
-
Data Analysis: The rate of disappearance of each enantiomer is calculated to determine the hydrolysis rate and assess stereoselectivity.
Assessment of Cardiovascular Effects in Animal Models (e.g., Dogs)
-
Animal Preparation: Anesthetized or conscious, chronically instrumented dogs are often used. Catheters are placed to measure hemodynamic parameters such as blood pressure (arterial and ventricular), heart rate, and cardiac output.[4][11]
-
Drug Administration: S-esmolol, R-esmolol, or racemic this compound is administered via intravenous infusion at varying doses.[4]
-
Hemodynamic Monitoring: Continuous monitoring of cardiovascular parameters is performed throughout the experiment.
-
Data Analysis: Changes in heart rate, blood pressure, left ventricular developed pressure (LVDP), and the maximum rate of rise of left ventricular pressure (LV dP/dtmax) are analyzed to compare the effects of each enantiomer.[4]
Visualizing Key Pathways and Relationships
Caption: Beta-1 adrenergic signaling pathway and the inhibitory action of S-esmolol.
Caption: Primary metabolic pathway of this compound in the blood.
Caption: Experimental workflows for analyzing this compound's enantiomers.
Conclusion
The pharmacological and physiological effects of racemic this compound are a composite of the distinct actions of its S- and R-enantiomers. The beta-1 adrenergic blockade, which is the basis of its therapeutic efficacy in controlling heart rate, is exclusively attributed to S-esmolol. In contrast, R-esmolol is not only inactive as a beta-blocker but also contributes to the hypotensive side effects of the racemic mixture. These findings highlight the potential for developing enantiomerically pure S-esmolol as a more targeted therapeutic agent with an improved safety profile, offering effective chronotropic control with diminished hypotensive effects. For researchers and drug development professionals, a thorough understanding of these stereospecific differences is paramount for the design of future cardiovascular drugs and the optimization of existing therapeutic strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound and beta-adrenergic blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. [this compound in anesthesiology: pharmacology and indications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Beta 1-adrenoceptor subtype selective antagonism of this compound and its major metabolite in vitro and in man. Investigations using tricresylphosphate as red blood cell carboxylesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound [drugcentral.org]
- 11. pharmacology-and-pharmacokinetics-of-esmolol - Ask this paper | Bohrium [bohrium.com]
Esmolol's Beta-Blockade: A Comparative Analysis of In Vitro and In Vivo Efficacy
A deep dive into the experimental data reveals the nuanced performance of esmolol, a short-acting beta-1 selective antagonist, in controlled laboratory settings versus complex physiological environments. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of this compound's efficacy, supported by detailed experimental protocols and quantitative data.
This compound is a well-established cardioselective beta-blocker recognized for its rapid onset and short duration of action.[1] Its primary mechanism involves the competitive antagonism of beta-1 adrenergic receptors, predominantly located in cardiac tissue.[2][3] By blocking the binding of catecholamines like epinephrine and norepinephrine, this compound effectively reduces heart rate, myocardial contractility, and blood pressure.[2] This guide systematically evaluates the drug's performance in both artificial (in vitro) and living (in vivo) systems to provide a clearer understanding of its therapeutic potential and limitations.
Quantitative Efficacy: In Vitro vs. In Vivo
The potency and selectivity of this compound have been quantified through various experimental models. In vitro assays, such as radioligand binding studies, provide precise measurements of the drug's interaction with its molecular target. In contrast, in vivo studies in animal models and human subjects offer insights into its physiological effects in a complex biological system.
| Parameter | In Vitro Data | Species/System | In Vivo Data | Species/System |
| Receptor Binding Affinity (Ki) | 194 nM (β1) 5.8 µM (β2) | Human | - | - |
| 34-fold higher affinity for β1 vs. β2 | - | - | - | |
| pKi | 6.9 | Human β1 | - | - |
| IC50 | pIC50 of 6.71 | Human β1 | - | - |
| Heart Rate Reduction | - | - | Attenuated exercise tachycardia (ΔHR 57 ± 6 beats/min)[4] | Healthy Humans |
| - | - | Decreased from 297 ± 1 to 183 ± 3 beats/min[5] | Spontaneously Hypertensive Rats | |
| Blood Pressure Reduction | - | - | Lowered systolic blood pressure during exercise[6] | Human Patients |
| - | - | Lowered systolic arterial pressure from 236 ± 1.5 mmHg to 149 ± 2 mmHg[5] | Spontaneously Hypertensive Rats |
Experimental Methodologies
The following sections detail the protocols for key experiments that form the basis of the presented data.
In Vitro Radioligand Binding Assay
This assay is fundamental for determining the binding affinity of a drug to its receptor.
Objective: To quantify the affinity of this compound for beta-1 and beta-2 adrenergic receptors.
Protocol:
-
Membrane Preparation: Membranes from cells expressing either human beta-1 or beta-2 adrenergic receptors are prepared.
-
Radioligand: A radiolabeled ligand, such as [¹²⁵I]iodocyanopindolol, which binds to beta-adrenergic receptors, is used.
-
Incubation: The cell membranes are incubated with the radioligand and varying concentrations of this compound. To prevent the rapid hydrolysis of this compound by esterases present in tissue preparations, a potent esterase inhibitor like tricresylphosphate can be added.[7]
-
Separation: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a gamma counter.
-
Data Analysis: The data are analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
In Vivo Animal Model of Myocardial Infarction
Animal models are crucial for evaluating the therapeutic effects of a drug in a disease state.
Objective: To assess the cardioprotective effects of this compound in a porcine model of ST-segment elevation myocardial infarction (STEMI).[8]
Protocol:
-
Animal Preparation: Domestic pigs are anesthetized and mechanically ventilated.[9]
-
Induction of Myocardial Infarction: The left anterior descending (LAD) coronary artery is occluded to induce ischemia.[8]
-
Drug Administration: Twenty minutes after the occlusion, an intravenous infusion of this compound (250 μg/kg/min) or a vehicle (control) is initiated and maintained for 60 minutes.[8]
-
Reperfusion: After 40 minutes of occlusion, the LAD artery is reperfused.[8]
-
Assessment of Infarct Size: Cardiac magnetic resonance (CMR) is performed at 7 and 45 days post-reperfusion to measure the infarct size as a percentage of the area at risk.[8]
-
Data Analysis: The infarct size and left ventricular ejection fraction are compared between the this compound-treated and control groups.
Human Study on Exercise-Induced Tachycardia
Clinical trials in human subjects provide the most relevant data on a drug's efficacy and safety.
Objective: To compare the effects of this compound and propranolol on heart rate and blood pressure during exercise in healthy volunteers.[4]
Protocol:
-
Subject Recruitment: Healthy human volunteers are recruited for the study.
-
Drug Administration: Subjects receive an intravenous infusion of this compound, propranolol, or saline in a randomized, crossover design. A typical this compound infusion might be around 160 mg over 5 minutes before exercise, followed by a maintenance infusion.[4]
-
Exercise Protocol: Subjects perform cycle ergometry exercise.
-
Hemodynamic Monitoring: Heart rate and blood pressure are continuously monitored at rest and during exercise.[2][4]
-
Data Analysis: The changes in heart rate and blood pressure from baseline are calculated and compared between the different treatment groups.
Visualizing the Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams illustrate the signaling pathway of this compound and the experimental workflows.
Caption: this compound's signaling pathway in cardiomyocytes.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound infusion versus propranolol infusion: effects on heart rate and blood pressure in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Short-Term this compound Improves Coronary Artery Remodeling in Spontaneously Hypertensive Rats through Increased Nitric Oxide Bioavailability and Superoxide Dismutase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of this compound on cardiac function: evaluation by noninvasive techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Beta 1-adrenoceptor subtype selective antagonism of this compound and its major metabolite in vitro and in man. Investigations using tricresylphosphate as red blood cell carboxylesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cardioprotective effect of the short-acting beta-blocker this compound in experimental ischemia/reperfusion - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 9. This compound during cardiopulmonary resuscitation reduces neurological injury in a porcine model of cardiac arrest - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Esmolol Metabolism and Half-Life Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolism and half-life of esmolol, an ultra-short-acting beta-1 selective adrenergic receptor antagonist, across various preclinical species and humans. The data presented is intended to support researchers and professionals in the fields of pharmacology, drug metabolism, and preclinical development.
This compound's rapid hydrolysis by esterases results in a short duration of action, a key characteristic that varies across species. Understanding these differences is crucial for the accurate extrapolation of preclinical data to human clinical scenarios.
Cross-Species Pharmacokinetic Comparison
The following table summarizes the key pharmacokinetic parameters of this compound in humans, dogs, rats, and pigs. These values have been compiled from various studies and represent the mean findings. It is important to note that experimental conditions can influence these parameters.
| Parameter | Human | Dog | Rat | Pig |
| Elimination Half-life (t½) | ~9 minutes[1][2][3] | <15 minutes[4] | ~4.5 minutes | Data not consistently reported, but effects are transient[5][6][7] |
| Total Body Clearance (CL) | 220 - 285 mL/min/kg[8] | Not consistently reported | Not consistently reported | Not consistently reported |
| Volume of Distribution (Vd) | ~3.4 L/kg[9] | Not consistently reported | Not consistently reported | Not consistently reported |
| Primary Metabolic Pathway | Hydrolysis by blood esterases[3][10][11] | Hydrolysis by blood esterases[11] | Hydrolysis by plasma esterases | Presumed hydrolysis by esterases |
| Primary Metabolite | ASL-8123 (acid metabolite)[10][11] | ASL-8123 (acid metabolite) | ASL-8123 (acid metabolite) | ASL-8123 (acid metabolite) |
Metabolic Pathway of this compound
This compound is primarily metabolized via hydrolysis of its ester linkage. This rapid biotransformation is catalyzed by esterases present in the blood.[10][11] Historically, this activity was attributed mainly to esterases within the cytosol of red blood cells.[1][10] However, more recent research has identified that human carboxylesterase 1 (hCE1) in white blood cells and acyl protein thioesterase 1 (APT1) in the liver also play significant roles in this compound's rapid hydrolysis.[12][13] This enzymatic action results in the formation of a pharmacologically inactive acid metabolite (ASL-8123) and methanol.[10][11] Less than 2% of the administered this compound is excreted unchanged in the urine.[10]
Experimental Protocols
The determination of this compound's pharmacokinetic parameters typically involves in vivo studies in animal models followed by bioanalytical quantification of the drug in biological matrices.
In Vivo Pharmacokinetic Study
A representative experimental workflow for determining the half-life of this compound in an animal model is outlined below.
1. Animal Model and Preparation:
-
Male Large White pigs are often used in cardiovascular research.[5]
-
Animals are anesthetized and mechanically ventilated.
-
Catheters are inserted for intravenous drug administration and serial blood sampling.
2. Drug Administration:
-
This compound is administered as a continuous intravenous infusion.[5] A loading dose may or may not be administered depending on the study design.
3. Blood Sampling:
-
Arterial or venous blood samples are collected at predetermined time points during and after the infusion.
-
Samples are collected in tubes containing an esterase inhibitor (e.g., sodium fluoride) to prevent ex vivo degradation of this compound.
4. Sample Processing and Analysis:
-
Blood samples are centrifuged to separate plasma.
-
This compound concentrations in plasma are quantified using a validated analytical method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography with tandem mass spectrometry (LC-MS/MS).[8]
5. Pharmacokinetic Analysis:
-
The resulting plasma concentration-time data is used to calculate pharmacokinetic parameters, including elimination half-life, clearance, and volume of distribution, using non-compartmental or compartmental analysis.
Bioanalytical Method for this compound Quantification
A common method for the quantification of this compound in blood samples is Gas Chromatography-Mass Spectrometry (GC-MS).[8]
1. Sample Preparation:
-
Blood samples are treated with a protein precipitating agent (e.g., dichloromethane) which also serves to denature blood esterases and extract this compound.[8]
-
A deuterated analog of this compound is often used as an internal standard.[8]
2. Derivatization:
-
This compound and the internal standard are derivatized (e.g., with a silylating agent) to improve their chromatographic properties.[8]
3. GC-MS Analysis:
-
The derivatized sample is injected into a gas chromatograph for separation.
-
The mass spectrometer is operated in selective ion monitoring (SIM) mode to detect specific ions corresponding to this compound and the internal standard, ensuring high selectivity and sensitivity.[8]
4. Quantification:
-
The concentration of this compound in the sample is determined by comparing the peak area ratio of this compound to the internal standard against a calibration curve.
Conclusion
The metabolism and half-life of this compound exhibit significant interspecies variability, primarily driven by differences in blood esterase activity. While the fundamental metabolic pathway of ester hydrolysis to an inactive acid metabolite is conserved, the rate of this process dictates the drug's pharmacokinetic profile. This guide highlights the importance of considering these species-specific differences when translating preclinical findings to clinical applications. The provided experimental protocols offer a foundational understanding of the methodologies employed in the pharmacokinetic evaluation of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C16H25NO4 | CID 59768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Pharmacodynamics and onset of action of this compound in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardioprotective effect of the short-acting beta-blocker this compound in experimental ischemia/reperfusion - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 6. Effects of this compound on systemic and pulmonary hemodynamics and on oxygenation in pigs with hypodynamic endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound on systemic hemodynamics and heart rate variability measured using the Analgesia/Nociception Index in resuscitated piglets with Pseudomonas aeruginosa septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gas chromatographic-mass spectrometric assay for the ultra-short-acting beta-blocker this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetics of this compound, an ultra-short-acting beta blocker, and of its major metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. pharmacology-and-pharmacokinetics-of-esmolol - Ask this paper | Bohrium [bohrium.com]
- 12. Esterases Involved in the Rapid Bioconversion of this compound after Intravenous Injection in Humans [jstage.jst.go.jp]
- 13. Esterases Involved in the Rapid Bioconversion of this compound after Intravenous Injection in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Esmolol's Beta-1 Selectivity: A Comparative Analysis Against Non-Selective Beta-Blockers
This guide provides a detailed comparison of the beta-1 selective adrenoceptor antagonist, esmolol, with the non-selective beta-blockers propranolol and carvedilol. The focus is on the experimental validation of this compound's selectivity, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows. This document is intended for researchers, scientists, and drug development professionals working in cardiovascular pharmacology and related fields.
Quantitative Comparison of Beta-Blocker Receptor Affinity
The selectivity of a beta-blocker is determined by its differential affinity for beta-1 (β1) and beta-2 (β2) adrenergic receptors. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) obtained from receptor binding or functional assays, respectively. A lower Ki value indicates a higher binding affinity. The β1/β2 selectivity ratio is calculated from these values to provide a quantitative measure of selectivity.
The following table summarizes the receptor binding affinities and selectivity ratios for this compound, propranolol, and carvedilol.
| Drug | Receptor Subtype | K_i / K_B (nM) | β1/β2 Selectivity Ratio | Reference |
| This compound | β1-Adrenergic | - | ~30-34 | [1][2] |
| β2-Adrenergic | - | |||
| Propranolol | β1-Adrenergic | - | Non-selective (~1) | [3][4][5] |
| β2-Adrenergic | - | |||
| Carvedilol | β1-Adrenergic | ~0.95 | Non-selective (~1-7) | [6] |
| β2-Adrenergic | ~0.14 | (Potentially β2 selective) | [7] |
Note: A comprehensive set of directly comparable Ki values from a single study for all three compounds was not available. The presented data is a synthesis from multiple sources and should be interpreted with consideration of the varied experimental conditions.
This compound demonstrates a clear preference for β1-adrenergic receptors, with a selectivity ratio of approximately 30 to 34-fold over β2-receptors[1][2]. In contrast, propranolol is a classic non-selective antagonist, exhibiting roughly equal affinity for both β1 and β2 receptors[3][4][5]. Carvedilol also acts as a non-selective beta-blocker, though some studies suggest a slight preference for β1 receptors, while others indicate a higher potency at β2 receptors under certain experimental conditions[6][7].
Experimental Protocols
The determination of beta-blocker selectivity relies on established in vitro experimental techniques, primarily radioligand binding assays and functional assays measuring cyclic adenosine monophosphate (cAMP) levels.
Radioligand Binding Assay for Determining Receptor Affinity (Ki)
Radioligand binding assays are the gold standard for quantifying the affinity of a drug for a specific receptor.
Objective: To determine the inhibition constant (Ki) of this compound, propranolol, and carvedilol for β1 and β2-adrenergic receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing human β1 or β2-adrenergic receptors.
-
A radiolabeled ligand that binds to both receptor subtypes with high affinity, such as [³H]-CGP 12177 or [¹²⁵I]-Cyanopindolol.
-
Unlabeled beta-blockers (this compound, propranolol, carvedilol) at a range of concentrations.
-
Assay buffer (e.g., Tris-HCl buffer with MgCl₂).
-
Glass fiber filters.
-
Scintillation counter.
Methodology:
-
Membrane Preparation: Cells expressing the target receptor are harvested and homogenized. The cell membranes are isolated through centrifugation.
-
Competitive Binding Reaction: A fixed concentration of the radioligand and a fixed amount of cell membrane preparation are incubated in the assay buffer. A range of concentrations of the unlabeled competitor drug (this compound, propranolol, or carvedilol) is added to the reaction tubes.
-
Incubation: The reaction mixtures are incubated at a specific temperature (e.g., 37°C) for a set duration to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding of the radioligand versus the logarithm of the competitor concentration. This generates a sigmoidal competition curve, from which the IC50 value (the concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Accumulation Assay for Determining Potency (IC50)
Functional assays measure the biological response to receptor activation or inhibition. For β-adrenergic receptors, which are Gs-protein coupled, this often involves measuring the production of the second messenger, cyclic adenosine monophosphate (cAMP).
Objective: To determine the potency (IC50) of this compound, propranolol, and carvedilol in inhibiting agonist-stimulated cAMP production via β1 and β2-adrenergic receptors.
Materials:
-
Intact cells expressing either β1 or β2-adrenergic receptors.
-
A beta-agonist to stimulate the receptors (e.g., isoproterenol).
-
The antagonist beta-blockers (this compound, propranolol, carvedilol) at a range of concentrations.
-
A phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
A commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Methodology:
-
Cell Culture and Plating: Cells are cultured and seeded into multi-well plates.
-
Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist (this compound, propranolol, or carvedilol) for a specific period.
-
Agonist Stimulation: A fixed concentration of a beta-agonist (e.g., isoproterenol) is added to the wells to stimulate cAMP production. A PDE inhibitor is also included to allow for the accumulation of cAMP.
-
Cell Lysis and cAMP Measurement: After a defined incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a suitable assay kit according to the manufacturer's instructions.
-
Data Analysis: The results are plotted as the level of cAMP production versus the logarithm of the antagonist concentration. This generates a dose-response curve, from which the IC50 value (the concentration of the antagonist that causes a 50% inhibition of the maximal agonist-induced response) is calculated.
Visualizations
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways of β1 and β2-adrenergic receptors. Both receptors are coupled to the stimulatory G-protein (Gs), which activates adenylyl cyclase to produce cAMP. cAMP then activates Protein Kinase A (PKA), leading to various downstream cellular effects.
Caption: Beta-Adrenergic Receptor Signaling Pathway
Experimental Workflow
The following diagram outlines the general workflow for a competitive radioligand binding assay used to determine the Ki of a beta-blocker.
References
- 1. Comparison of the β-Adrenergic Receptor Antagonists Landiolol and this compound: Receptor Selectivity, Partial Agonism, and Pharmacochaperoning Actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beta 1-adrenoceptor subtype selective antagonism of this compound and its major metabolite in vitro and in man. Investigations using tricresylphosphate as red blood cell carboxylesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Propranolol: Side effects, uses, interactions, and alternatives [medicalnewstoday.com]
- 5. Propranolol - Wikipedia [en.wikipedia.org]
- 6. droracle.ai [droracle.ai]
- 7. Carvedilol blocks beta2- more than beta1-adrenoceptors in human heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Esmolol's Cardioprotective Efficacy in Preclinical Studies: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a systematic review of esmolol's effectiveness in preclinical cardiac studies. It offers an objective comparison with alternative cardioprotective agents, supported by experimental data, to inform future research and development in cardiovascular therapeutics.
This compound, a short-acting, selective beta-1 adrenergic receptor antagonist, has demonstrated significant promise in protecting the heart from ischemic injury in a variety of preclinical models. This guide synthesizes the available quantitative data, details the experimental methodologies employed in key studies, and elucidates the underlying signaling pathways of this compound-mediated cardioprotection.
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from preclinical studies investigating the efficacy of this compound in models of myocardial infarction and ischemia-reperfusion injury.
Table 1: Effect of this compound on Infarct Size in Preclinical Models
| Animal Model | Ischemia Duration | Reperfusion Duration | This compound Dose/Regimen | Control Group | Infarct Size (this compound) | Infarct Size (Control) | Percent Reduction | Citation |
| Pig | 40 min | 7 & 45 days | 250 µg/kg/min infusion | Vehicle infusion | 64.4 ± 11.8% of AAR (Day 7) | 84.1 ± 9.4% of AAR (Day 7) | 23.4% | [1] |
| 52.9 ± 9.1% of AAR (Day 45) | 71.5 ± 12.7% of AAR (Day 45) | 26.0% | [1] | |||||
| Dog | 2 hours | 2 hours | Not specified | No treatment | 49% of AAR | 68% of AAR | 27.9% | |
| Rat | 30 min | 4 hours | 10 µg/kg/min infusion | Saline | Not directly stated, but 13% IS reduction | Not directly stated | 13% | [2] |
AAR: Area at Risk; IS: Infarct Size
Table 2: Comparison of this compound with Other Cardioprotective Agents in Preclinical Models
| Animal Model | Intervention | Key Outcome | Result | Citation |
| Rat | This compound + Milrinone | Infarct Size Reduction | 65% reduction | [2] |
| Rat | Adenosine | Infarct Size Reduction | 33% reduction | [3] |
| Dog | Nicorandil | Improved Regional LV Wall Motion | Significant improvement vs. control | [4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the experimental protocols for key studies cited in this guide.
Myocardial Ischemia-Reperfusion Injury in Pigs
In a study investigating this compound's effect on infarct size, domestic pigs underwent a 40-minute occlusion of the left anterior descending (LAD) coronary artery, followed by reperfusion.[1] this compound was administered as a continuous intravenous infusion of 250 µg/kg/min, starting 20 minutes after the onset of ischemia and continuing for 60 minutes.[1] The control group received a vehicle infusion. Infarct size and left ventricular ejection fraction were assessed at 7 and 45 days post-reperfusion using cardiac magnetic resonance (CMR).[1]
Myocardial Ischemia-Reperfusion Injury in Dogs
In a canine model, animals were subjected to 2 hours of regional myocardial ischemia followed by 2 hours of reperfusion. The this compound group received treatment at the onset of reperfusion. The control group received no treatment. Infarct size was determined using tetrazolium chloride staining.
Myocardial Ischemia-Reperfusion Injury in Rats
A rat model of acute myocardial infarction involved a 30-minute period of ischemia followed by 4 hours of reperfusion.[2] this compound was administered as an intravenous infusion at a dose of 10 µg/kg/min for 10 minutes, starting 5 minutes before reperfusion.[2] The control group received a saline infusion. The cardioprotective effects were evaluated by measuring the infarct size.[2]
Signaling Pathways and Experimental Workflow
The cardioprotective effects of this compound are mediated through specific intracellular signaling pathways. The diagrams below, generated using the DOT language, illustrate these pathways and a typical experimental workflow.
Caption: this compound's cardioprotective signaling pathway.
The mechanism of this compound-induced heart protection is mediated through the PKA/Akt signaling cascade.[2] By selectively blocking β1-adrenergic receptors, this compound is thought to enhance cardioprotective β2-adrenergic receptor signaling, which in turn activates the PKA-Akt anti-apoptotic pathway.[2] This leads to a reduction in myocyte apoptosis and ultimately, cardioprotection.[2]
Caption: A typical preclinical experimental workflow.
Comparison with Alternatives
While this compound shows significant cardioprotective effects, other agents have also been investigated in preclinical models of myocardial ischemia.
-
Adenosine: This endogenous nucleoside has been shown to reduce infarct size in preclinical studies, though clinical trials have yielded mixed results.[3][5] Its mechanism is thought to involve the activation of specific adenosine receptors, leading to a preconditioning-like effect.[5]
-
Nicorandil: This agent combines nitrate-like properties with ATP-sensitive potassium channel opening.[4] In animal models, nicorandil has demonstrated cardioprotective effects, and it has shown efficacy equivalent to other anti-anginal drugs in clinical settings.[4]
In a head-to-head comparison in a rat model, a combination therapy of this compound and milrinone resulted in a more substantial reduction in infarct size (65%) compared to this compound alone (13%).[2] This suggests that combination therapies may offer a more potent cardioprotective strategy.
Conclusion
Preclinical evidence strongly supports the efficacy of this compound in reducing myocardial injury in the context of ischemia and reperfusion. Its mechanism of action, involving the activation of the PKA/Akt signaling pathway, provides a solid rationale for its cardioprotective effects.[2] While alternative agents like adenosine and nicorandil also show promise, this compound's short-acting nature offers a distinct advantage in the acute setting. Future preclinical research should focus on optimizing dosing strategies, exploring combination therapies, and further elucidating the intricate molecular mechanisms to facilitate successful clinical translation.
References
- 1. Cardioprotective effect of the short-acting beta-blocker this compound in experimental ischemia/reperfusion - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 2. Heart Protection by Combination Therapy with this compound and Milrinone at Late-Ischemia and Early Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Nicorandil. An updated review of its use in ischaemic heart disease with emphasis on its cardioprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adenosine and Ischemic Preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Short-Acting Beta-Blockers in Animal Models
In the realm of cardiovascular research and drug development, short-acting beta-blockers are critical tools for modulating cardiac function with precision. Their rapid onset and offset of action allow for tight control over heart rate and hemodynamics, making them invaluable in both experimental and clinical settings. This guide provides an objective, data-driven comparison of three prominent short-acting beta-blockers—esmolol, landiolol, and metoprolol—based on performance in animal models.
Pharmacology and Mechanism of Action
Beta-blockers exert their effects by competitively antagonizing beta-adrenergic receptors. The agents discussed here primarily target β1-receptors, which are predominantly located in the heart. Blockade of these receptors inhibits the downstream signaling cascade typically initiated by catecholamines like epinephrine and norepinephrine. This leads to reductions in heart rate (negative chronotropy), myocardial contractility (negative inotropy), and conduction velocity.
The cardioselectivity, or the relative affinity for β1 over β2 receptors, is a key differentiating factor among these drugs. Higher β1-selectivity is often desirable to minimize off-target effects such as bronchoconstriction, which is mediated by β2-receptors in the lungs.
Figure 1: Simplified signaling pathway of β1-adrenergic receptor antagonism.
Comparative Pharmacological Properties
The fundamental differences in the pharmacological profiles of this compound, landiolol, and metoprolol are summarized below. Landiolol is distinguished by its ultra-short half-life and significantly higher cardioselectivity compared to this compound and metoprolol.
| Parameter | Landiolol | This compound | Metoprolol |
| β1/β2 Selectivity Ratio | 255:1 | 33:1 | 74:1 (in vitro) |
| Elimination Half-Life | ~4 minutes | ~9 minutes | 3-7 hours |
| Metabolism | Plasma esterases | Red blood cell esterases | Hepatic (CYP2D6) |
| Potency (vs. This compound) | 8-12 times more potent | Reference | - |
Head-to-Head Performance in Animal Models
Animal studies provide a controlled environment to dissect the specific hemodynamic and electrophysiological effects of these beta-blockers. The data reveals a distinct profile for each agent, particularly regarding their impact on blood pressure and cardiac contractility.
Hemodynamic Effects
Landiolol consistently demonstrates a potent ability to reduce heart rate with minimal impact on blood pressure, a key advantage in scenarios where hypotension is a concern. This compound, while effective at rate control, often induces a more significant drop in blood pressure.
| Parameter | Animal Model | Landiolol | This compound | Metoprolol |
| Heart Rate | Rabbits | More potent negative chronotropic effect than this compound | Significant reduction | Reduces heart rate |
| Anesthetized Dogs | Significant decrease | Significant decrease | Decreases heart rate | |
| Blood Pressure | Rabbits | Less blood pressure lowering effect | Dose-dependent reduction in blood pressure | - |
| Anesthetized Dogs | No significant change in preload/afterload | Increased preload of the left ventricle | - | |
| Cardiac Output | Anesthetized Dogs | Significant decrease | Significant decrease | - |
| Septic Piglets | - | Significant decrease | - | |
| Negative Inotropy | Isolated Rabbit Hearts | Less potent negative inotropic effect than this compound | Potent negative inotropic effect | Negative inotropic effect |
| Myocardial Ischemia | Pig Model (STEMI) | - | Reduced infarct size vs. control | Associated with smaller infarct size |
| Dog Model (Ischemia) | - | Reduced infarct size vs. control | - |
Electrophysiological Effects
Direct cardiac effects have been investigated in isolated heart models, revealing differences in how these drugs affect the cardiac action potential.
| Parameter | Animal Model | Landiolol | This compound |
| Cardiac Performance | Guinea-Pig Hearts (Langendorff) | Minimal cardiac effects | Significantly decreased systolic left ventricular pressure and heart rate |
| Action Potential Duration (APD) | Guinea-Pig Myocytes | Minimal effect | Shortened APD in a concentration-dependent manner |
| Ion Currents | Guinea-Pig Myocytes | Minimal effect | Inhibited inward rectifier K+ current (IK1) and L-type Ca2+ current (ICaL) |
Experimental Protocols
The data presented in this guide are derived from established and reproducible animal models. Understanding these methodologies is crucial for interpreting the results.
In Vivo Anesthetized Canine Model
This model is frequently used to assess the systemic hemodynamic effects of cardiovascular drugs.
-
Animal: Beagle dogs are commonly used.
-
Anesthesia: Anesthesia is induced and maintained, often with agents like halothane.
-
Instrumentation: Catheters are placed to measure key parameters, including:
-
Arterial and venous blood pressure.
-
Left ventricular pressure (for dP/dt max, an indicator of contractility).
-
Cardiac output (often via thermodilution).
-
Electrocardiogram (ECG) for heart rate and rhythm analysis.
-
-
Drug Administration: The beta-blocker is administered intravenously, typically as a continuous infusion at escalating doses (e.g., 0.3, 3, 30, and 300 µg/kg/min).
-
Data Collection: Hemodynamic parameters are recorded continuously and analyzed at steady-state for each infusion rate.
Ex Vivo Langendorff Perfused Heart Model
This ex vivo preparation allows for the study of direct cardiac effects, isolated from systemic neuronal and hormonal influences.
-
Animal: Hearts are commonly excised from rats, rabbits, or guinea pigs.
-
Perfusion: The heart is mounted on a Langendorff apparatus and retrogradely perfused via the aorta with an oxygenated, nutrient-rich solution (e.g., Krebs-Henseleit buffer). This forces the perfusate into the coronary arteries, sustaining the heart muscle.
-
Instrumentation:
-
A balloon-tipped catheter is often inserted into the left ventricle to measure pressure and assess contractility.
-
Electrodes may be placed on the epicardial surface to record electrical activity.
-
-
Drug Administration: The drug is added directly to the perfusate at known concentrations.
-
Data Collection: Changes in heart rate, left ventricular developed pressure, coronary flow, and electrophysiological properties are measured.
Figure 2: Generalized workflow for in vivo comparison of beta-blockers.
Summary of Key Findings
Animal model data provides a clear differentiation between these short-acting beta-blockers:
-
Landiolol: Exhibits the highest β1-selectivity, making it highly cardioselective. It has a potent negative chronotropic effect but, crucially, has a minimal effect on blood pressure and a less pronounced negative inotropic effect compared to this compound. This profile makes it an excellent candidate for heart rate control in models where hemodynamic stability is paramount.
-
This compound: A well-established short-acting beta-blocker that effectively reduces heart rate. However, its lower cardioselectivity and significant negative inotropic and hypotensive effects are consistently reported across different animal models. Studies in pig and dog models of myocardial ischemia demonstrate its cardioprotective effects, showing a reduction in infarct size.
-
Metoprolol: While not an ultra-short-acting agent like landiolol or this compound, it is a commonly used cardioselective beta-blocker. In animal models of myocardial infarction, intravenous metoprolol has been shown to reduce infarct size, forming the basis for its clinical use in this setting. Direct comparative studies with landiolol in the same models are less common.
Esmolol's Safety Profile in Focus: A Comparative Guide to Newer Beta-1 Antagonists
For Immediate Release
A comprehensive review of clinical data reveals key safety differences between the established short-acting beta-1 antagonist, esmolol, and its newer counterparts, particularly landiolol. This guide provides an in-depth analysis of their safety profiles, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.
This comparative guide benchmarks the safety of this compound against a new generation of beta-1 selective blockers, with a significant focus on landiolol, and available data on intravenous formulations of bisoprolol, nebivolol, and betaxolol in acute care settings. The primary safety concerns associated with beta-1 antagonists, namely hypotension and bradycardia, are central to this analysis.
Executive Summary of Comparative Safety
This compound, a widely used intravenous beta-blocker with a rapid onset and short duration of action, has a well-documented safety profile. However, newer agents have been developed with potentially improved selectivity and hemodynamic stability.
Landiolol has emerged as a significant comparator, with multiple studies suggesting a more favorable safety profile than this compound, particularly concerning the incidence of hypotension. While both drugs effectively control heart rate, landiolol appears to achieve this with less impact on blood pressure.
Direct comparative safety data for intravenous bisoprolol, nebivolol, and betaxolol against this compound in acute settings are limited. The available information for these agents often pertains to their oral formulations used in chronic conditions, making direct comparisons challenging.
Quantitative Safety Data Summary
The following tables summarize the incidence of key adverse events observed in comparative clinical studies.
Table 1: Incidence of Hypotension in Comparative Trials
| Drug | Study Population | Incidence of Hypotension |
| This compound | Critically ill patients with tachycardia | Data not consistently reported across all studies |
| Landiolol | Critically ill patients with tachycardia | Data not consistently reported across all studies |
| This compound | Patients with septic shock | Not explicitly stated in the provided search results |
| Landiolol | Patients with septic shock | Significantly increased risk compared to standard therapy[1] |
Table 2: Incidence of Bradycardia in Comparative Trials
| Drug | Study Population | Incidence of Bradycardia |
| This compound | Geriatric patients in perioperative setting | Two patients developed extreme bradycardia (HR < 50 beats/min)[2] |
| Labetalol | Geriatric patients in perioperative setting | Induced only a moderate decrease in heart rate[2] |
| This compound | Post-CABG patients | Two patients required temporary pacing for bradycardia[3] |
| Oral Beta-blockers | Post-CABG patients | No significant bradycardia reported[3] |
Detailed Experimental Protocols
This compound vs. Labetalol in Perioperative Hypertension in Geriatric Patients
-
Study Design: An open randomized study.
-
Patient Population: Twenty-two elderly patients undergoing cataract surgery under local anesthesia who developed systolic blood pressure greater than 200 mmHg or diastolic greater than 100 mmHg.
-
Drug Administration:
-
This compound: A bolus of 500 micrograms/kg intravenously, followed by a maintenance infusion of 150-300 micrograms/kg/min.
-
Labetalol: A bolus of 5 mg intravenously, followed by 5 mg increments as needed, up to a maximum of 1 mg/kg.
-
-
Safety Monitoring: Heart rate and blood pressure were monitored for at least two hours after drug administration.[2]
This compound vs. Oral Beta-Blockers for Post-CABG Atrial Fibrillation Prevention
-
Study Design: A randomized controlled pilot study.
-
Patient Population: Fifty high-risk patients for postoperative atrial fibrillation (AF) undergoing coronary artery bypass surgery (CABG), identified by prolonged signal-averaged ECG P wave duration > 140 ms.
-
Drug Administration:
-
This compound Group: A 24-hour infusion of this compound (average dose 67 +/- 7 microg/kg/min) started 6-18 hours after CABG, followed by oral beta-blockers.
-
Control Group: Oral beta-blockers only, beginning on postoperative day 1.
-
-
Safety Monitoring: Patients were monitored for adverse events, including hypotension, bradycardia, and left ventricular failure.[3]
Landiolol vs. This compound in Critically Ill Patients with Tachycardia
-
Study Design: A retrospective, observational, propensity score-matched study.
-
Patient Population: 438 critically ill patients with tachycardia.
-
Drug Administration: Intravenous infusion of either landiolol or this compound.
-
Safety Monitoring: Hemodynamic variables, including vasopressor requirements, were monitored for the first 24 hours.[4][5]
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and experimental designs, the following diagrams are provided.
The diagram above illustrates the signaling cascade initiated by catecholamine binding to the beta-1 adrenergic receptor, leading to increased heart rate and contractility. Beta-1 antagonists like this compound competitively block this receptor, thereby mitigating these effects.
This flowchart outlines a typical experimental design for a clinical trial comparing the safety of intravenous beta-1 antagonists in an acute care setting. Key stages include patient screening, randomization, drug administration with titration, continuous monitoring, and data analysis.
Conclusion
The current body of evidence suggests that while this compound remains an effective agent for the rapid control of heart rate, newer beta-1 antagonists, particularly landiolol, may offer a superior safety profile with a lower incidence of hypotension. However, a significant gap remains in the literature regarding direct, head-to-head comparisons of intravenous this compound with intravenous bisoprolol, nebivolol, and betaxolol in acute care settings. Further well-designed, randomized controlled trials are warranted to definitively establish the comparative safety of these agents and guide optimal clinical use.
References
- 1. Efficacy and Safety of Landiolol in the Treatment of Tachycardia in Patients With Sepsis and Septic Shock: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparison of this compound and labetalol for the treatment of perioperative hypertension in geriatric ambulatory surgical patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Randomized study of early intravenous this compound versus oral beta-blockers in preventing post-CABG atrial fibrillation in high risk patients identified by signal-averaged ECG: results of a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of the efficacy and safety of Landiolol and this compound in critically ill patients: a propensity score-matched study | springermedizin.de [springermedizin.de]
Esmolol's Anti-Inflammatory Edge in Sepsis: A Comparative Analysis with Other Beta-Blockers
A deep dive into the immunomodulatory effects of esmolol reveals a potential advantage over other beta-blockers in the management of sepsis-associated inflammation. This guide provides a comprehensive comparison, supported by experimental data, to inform researchers, scientists, and drug development professionals on the nuanced anti-inflammatory profiles of these cardiovascular drugs in a critical care setting.
Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, is characterized by a cytokine storm and excessive inflammation. Beta-blockers, traditionally used for cardiovascular conditions, are increasingly being investigated for their potential to modulate this inflammatory cascade. Among them, the ultra-short-acting beta-1 selective antagonist, this compound, has shown particular promise. This guide compares the anti-inflammatory effects of this compound with other commonly studied beta-blockers in sepsis: landiolol, metoprolol, and propranolol.
Comparative Anti-Inflammatory Effects: A Quantitative Overview
Experimental studies in various sepsis models have demonstrated the ability of beta-blockers to attenuate the production of key pro-inflammatory cytokines and other inflammatory mediators. The following table summarizes the quantitative data from key studies, offering a side-by-side comparison of their effects.
| Beta-Blocker | Model | Key Inflammatory Markers Measured & Effects | Reference |
| This compound | Rat Sepsis Model (CLP) | - ↓ IL-6: Significantly lower plasma levels compared to the saline-treated sepsis group. - ↑ IL-10: Significantly higher plasma levels, indicating a shift towards an anti-inflammatory response. - ↓ TNF-α: Significant reduction in serum levels. | [1][2] |
| Human Sepsis Patients | - ↓ IL-6, PCT: Significant reductions in inflammatory markers. | [3] | |
| Landiolol | Rat Sepsis Model (LPS) | - ↓ HMGB-1: Lower serum and lung levels of this late-phase inflammatory mediator. - ↓ TNF-α, IL-6: Significant reduction in serum levels. | [4][5] |
| Metoprolol | Porcine Septic Shock Model (E. coli infusion) | - No significant alteration in TNF-α, IL-1β, IL-6, or IL-10 levels compared to the control group. | [6] |
| Human Sepsis-Induced Cardiomyopathy | - Associated with improved clinical outcomes, but direct measurement of inflammatory markers was not the primary focus. | [7] | |
| Propranolol | Rat Sepsis Model (CLP) | - ↓ TNF-α: Decreased levels in both plasma and lung tissue at 24 hours post-sepsis induction. | [8] |
| Burn Injury and Sepsis (Mouse Model) | - ↑ IL-6, TNF-α (plasma): In contrast to other studies, propranolol augmented plasma cytokine levels in this specific model, suggesting context-dependent effects. | [9] |
Delving into the Mechanisms: Signaling Pathways
The anti-inflammatory effects of beta-blockers are mediated through complex signaling pathways. This compound and landiolol, in particular, have been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammatory gene expression.
This compound's Impact on the NF-κB Signaling Pathway
This compound's anti-inflammatory action is significantly linked to its ability to modulate the NF-κB pathway. In sepsis, pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS) bind to Toll-like receptors (TLRs), triggering a cascade that leads to the activation of NF-κB and subsequent transcription of pro-inflammatory cytokines. This compound has been shown to interfere with this process.[1][2][3] One proposed mechanism involves the upregulation of the α7 nicotinic acetylcholine receptor (α7nAChR), which can lead to the activation of the STAT3 pathway and subsequent inhibition of NF-κB.[10]
Caption: this compound's modulation of the NF-κB pathway in sepsis.
Experimental Protocols: A Closer Look at the Methodology
To ensure the reproducibility and critical evaluation of the cited data, detailed experimental protocols are essential. The following sections outline the methodologies for key experiments.
Cecal Ligation and Puncture (CLP) Sepsis Model
The CLP model is considered the gold standard for inducing polymicrobial sepsis in animal research as it closely mimics the clinical course of human sepsis.[11][12][13]
Workflow for CLP-Induced Sepsis Model
Caption: Step-by-step workflow for the CLP sepsis model.
Detailed Protocol:
-
Animal Preparation: Male Sprague-Dawley or Wistar rats (250-300g) are typically used. Animals are acclimatized for at least one week before the experiment.
-
Anesthesia: The animal is anesthetized, for example, with isoflurane.
-
Surgical Procedure: A midline laparotomy is performed to expose the cecum. The cecum is then ligated below the ileocecal valve to avoid bowel obstruction. The ligated cecum is punctured, for instance, twice with a 22-gauge needle. A small amount of fecal content is extruded to ensure patency. The cecum is then returned to the abdominal cavity, and the incision is closed in layers.
-
Post-operative Care: Animals receive fluid resuscitation and analgesics.
-
Beta-blocker Administration: The specific beta-blocker (e.g., this compound) or saline (for the control group) is administered at a predetermined time point and dosage.
-
Sample Collection: At various time points post-CLP, blood and tissue samples are collected for analysis of inflammatory markers.
Lipopolysaccharide (LPS) Induced Sepsis Model
The LPS model is another common method to induce a systemic inflammatory response that mimics certain aspects of sepsis.[4][14][15][16]
Detailed Protocol:
-
Animal Preparation: Similar to the CLP model, rats or mice are used and acclimatized.
-
LPS Administration: A solution of LPS from a Gram-negative bacterium (e.g., E. coli) is injected intraperitoneally (i.p.) or intravenously (i.v.). The dose can vary depending on the desired severity of sepsis (e.g., 5-15 mg/kg i.p. in rats).[14]
-
Beta-blocker Treatment: The beta-blocker or saline is administered before, simultaneously with, or after the LPS injection. For example, landiolol was administered simultaneously with LPS at a dose of 0.1 mg/kg/min.[4]
-
Monitoring and Sampling: Animals are monitored for signs of sepsis. Blood and tissue samples are collected at specific time points for analysis.
Measurement of Inflammatory Markers by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used technique to quantify the concentration of cytokines like TNF-α and IL-6 in serum or plasma.[17][18][19][20]
General ELISA Protocol:
-
Plate Coating: Microplate wells are coated with a capture antibody specific for the cytokine of interest.
-
Sample Incubation: Serum or plasma samples, along with standards of known cytokine concentrations, are added to the wells. The cytokine in the sample binds to the capture antibody.
-
Detection Antibody: A biotinylated detection antibody, also specific for the cytokine, is added. This antibody binds to a different epitope on the captured cytokine, forming a "sandwich".
-
Enzyme Conjugate: A streptavidin-enzyme conjugate (e.g., horseradish peroxidase - HRP) is added, which binds to the biotin on the detection antibody.
-
Substrate Addition: A substrate for the enzyme is added, leading to a color change. The intensity of the color is proportional to the amount of cytokine present in the sample.
-
Measurement: The absorbance is read using a microplate reader, and the concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.
Conclusion
The available evidence suggests that this compound exhibits a promising anti-inflammatory profile in the context of sepsis, primarily through the modulation of the NF-κB pathway and the reduction of key pro-inflammatory cytokines like TNF-α and IL-6, while promoting the anti-inflammatory cytokine IL-10. While other beta-blockers, such as landiolol and propranolol, also demonstrate anti-inflammatory properties, the data for metoprolol in this specific context is less conclusive. The distinct mechanisms and varying degrees of efficacy highlighted in this guide underscore the importance of selecting the appropriate beta-blocker based on the specific immunomodulatory goals in sepsis research and future clinical applications. Further head-to-head comparative studies are warranted to definitively establish the superiority of one agent over another in mitigating the inflammatory response in septic patients.
References
- 1. This compound inhibits inflammation and apoptosis in the intestinal tissue via the overexpression of NF-κB-p65 in the early stage sepsis rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. turkjgastroenterol.org [turkjgastroenterol.org]
- 3. This compound improves sepsis outcomes through cardiovascular and immune modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Landiolol, an ultrashort-acting beta1-adrenoceptor antagonist, has protective effects in an LPS-induced systemic inflammation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 0735. Effects of metoprolol in a porcine model of septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The influence of metoprolol in patients with sepsis-induced cardiomyopathy: A retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Early propranolol treatment induces lung heme-oxygenase-1, attenuates metabolic dysfunction, and improves survival following experimental sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PROPRANOLOL RESTORES THE TNF RESPONSE OF CIRCULATING INFLAMMATORY MONOCYTES AND GRANULOCYTES AFTER BURN INJURY AND SEPSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound upregulates the α7 nAChR/STAT3/NF-κB pathway by decreasing the ubiquitin and increasing the ChAT+CD4+ T lymphocyte to alleviate inflammation in septic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Cecum Ligation & Puncture induced Sepsis Model - Creative Biolabs [creative-biolabs.com]
- 13. Murine Model of Polymicrobial Septic Peritonitis Using Cecal Ligation and Puncture (CLP) | Springer Nature Experiments [experiments.springernature.com]
- 14. Refinement of LPS induced Sepsis in SD Rats to Mimic Human Sepsis – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 15. dialnet.unirioja.es [dialnet.unirioja.es]
- 16. LPS induced Rodent Sepsis Model - Creative Biolabs [creative-biolabs.com]
- 17. Detection of serum TNF-α and IL-6 levels via ELISA [bio-protocol.org]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Serum Levels of TNF-α, IFN-γ, IL-6, IL-8, IL-12, IL-17, and IL-18 in Patients With Active Psoriasis and Correlation With Disease Severity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Investigating serum levels of IL-6 and TNF alpha, and the risk of thrombosis in newly diagnosed chemotherapy naïve obese cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
Comparative cost-effectiveness of esmolol in laboratory research.
For researchers and drug development professionals, selecting the appropriate beta-blocker for in vitro and in vivo studies is a critical decision influenced by both pharmacological properties and budgetary constraints. This guide provides a comparative analysis of esmolol against two other common beta-blockers, metoprolol and labetalol, focusing on their cost-effectiveness in a laboratory setting. We present quantitative data on pricing and pharmacological activity, detailed experimental protocols, and visualizations of key biological and experimental processes.
Cost and Purity Comparison
The direct acquisition cost of a chemical is a primary consideration for any research project. The following table summarizes publicly available pricing for research-grade this compound, metoprolol, and labetalol from various suppliers. Prices are normalized to cost per milligram to facilitate a direct comparison. It is important to note that pricing can vary based on purity, quantity, and supplier.
| Compound | Supplier | Catalog Number | Purity | Quantity | Price (USD) | Cost per mg (USD) |
| This compound HCl | Sigma-Aldrich | E8031 | ≥98% (HPLC) | 10 mg | $157.00 | $15.70 |
| 50 mg | $676.00 | $13.52 | ||||
| This compound HCl | Thermo Scientific | J63916 | >97.5% (HPLC) | 5 g | Contact for Price | - |
| Metoprolol Tartrate | Sigma-Aldrich | M5391 | - | 1 g | $50.10 | $0.05 |
| 5 g | $150.00 | $0.03 | ||||
| Labetalol HCl | Sigma-Aldrich | L105 | ≥98% (HPLC) | 250 mg | $60.50 | $0.24 |
| 1 g | $171.00 | $0.17 |
Note: Prices are subject to change and may not reflect institutional or bulk purchasing discounts. Data gathered from publicly listed prices in November 2025.
Pharmacological Effectiveness and Selectivity
The effectiveness of a beta-blocker in a research context is determined by its specific pharmacological properties, such as its selectivity for β1 versus β2 adrenergic receptors and its binding affinity. This compound is known for its cardioselectivity (β1-selective) and ultra-short duration of action, which is primarily due to rapid hydrolysis by red blood cell esterases.[1][2] Metoprolol is also β1-selective, while labetalol is a non-selective beta-blocker that also exhibits alpha-1 blocking activity.[3][4][5]
Signaling Pathway and Mechanism of Action
This compound functions as a competitive antagonist at the β1-adrenergic receptor, primarily located in cardiac tissue.[2][8] By blocking these receptors, it prevents the binding of catecholamines like norepinephrine and epinephrine. This action inhibits the downstream signaling cascade that leads to an increase in intracellular cyclic AMP (cAMP), ultimately reducing heart rate and myocardial contractility.[1][9]
Experimental Protocols
To assess the effectiveness of beta-blockers like this compound, researchers typically employ assays that measure receptor binding or downstream functional effects. Below is a generalized protocol for a competitive radioligand binding assay, a common method to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To determine the binding affinity of this compound, metoprolol, and labetalol for the β1-adrenergic receptor.
Materials:
-
Cell membranes prepared from a cell line expressing the human β1-adrenergic receptor.
-
Radioligand (e.g., [³H]-dihydroalprenolol), a non-selective beta-blocker.
-
Non-labeled ("cold") competitor drugs: this compound, metoprolol, labetalol.
-
Assay buffer (e.g., Tris-HCl with MgCl₂).
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
-
96-well plates and filtration apparatus.
Methodology:
-
Preparation: Prepare serial dilutions of the competitor drugs (this compound, metoprolol, labetalol) in the assay buffer.
-
Incubation: In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the competitor drug to each well. Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a non-labeled ligand like propranolol).
-
Equilibration: Incubate the plates at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters quickly with ice-cold assay buffer to remove any remaining unbound ligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid. Measure the radioactivity in each vial using a liquid scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other measurements. Plot the specific binding as a percentage of the maximal binding against the logarithm of the competitor drug concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).
-
Ki Calculation: Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
Conclusion
The choice between this compound, metoprolol, and labetalol in a laboratory setting depends heavily on the specific research question and budget.
-
Cost-Effectiveness: Metoprolol and labetalol are significantly more cost-effective on a per-milligram basis for bulk, routine experiments where a short duration of action is not required. This compound's high cost makes it more suitable for highly specific applications where its unique pharmacokinetic profile is essential.
-
Pharmacological Profile: this compound's primary advantage is its ultra-short half-life, offering rapid and reversible β1-blockade, which is valuable in dynamic experimental models.[1][8] Metoprolol provides a standard, cardioselective blockade, while labetalol offers a broader spectrum of action by blocking both alpha and beta receptors, a property that may be desirable or confounding depending on the experimental design.[3][7]
For general-purpose β1-adrenergic receptor antagonism in cell culture or tissue bath experiments, metoprolol offers the most cost-effective solution. For studies requiring non-selective beta-blockade with additional vasodilation effects, labetalol is a cost-effective choice. This compound, despite its higher cost, is the superior agent for experiments demanding precise temporal control over beta-blockade, mirroring its clinical use in acute settings. Researchers must weigh the significantly higher cost of this compound against the unique experimental possibilities its rapid pharmacokinetics provide.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. fortunejournals.com [fortunejournals.com]
- 4. View of A comparison between intravenous metoprolol and labetalol in prevention of cardiovascular stress response to laryngoscopy and intubation | Anaesthesia, Pain & Intensive Care [apicareonline.com]
- 5. droracle.ai [droracle.ai]
- 6. Predicting in vivo cardiovascular properties of β-blockers from cellular assays: a quantitative comparison of cellular and cardiovascular pharmacological responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Propranolol vs metoprolol vs labetalol: a comparative study in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. This compound improves left ventricular function via enhanced beta-adrenergic receptor signaling in a canine model of coronary revascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Esmolol: A Guide for Laboratory Professionals
The safe and compliant disposal of esmolol, a cardioselective beta-1 adrenergic antagonist, is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to proper disposal procedures is not only a matter of regulatory compliance but also a commitment to protecting human health and the environment. This guide provides essential, step-by-step information for the proper handling and disposal of this compound waste in a laboratory setting.
Immediate Safety and Handling
Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes safety glasses, gloves, and a lab coat. In case of a spill, especially with powdered this compound, it is crucial to use dry clean-up procedures and avoid generating dust.[1][2] For liquid spills, contain the material with an inert absorbent such as sand or earth before placing it in a chemical waste container.[3] Following containment, the spill area should be flushed with soap and water to remove any trace residue.[3]
Step-by-Step Disposal Protocol
The disposal of this compound, like other pharmaceutical wastes, is governed by a series of regulations from agencies such as the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA). The following protocol outlines the necessary steps for compliant disposal.
Waste Identification and Classification
The first and most critical step is to determine if the this compound waste is classified as hazardous. According to the Resource Conservation and Recovery Act (RCRA), a pharmaceutical waste is considered hazardous if it meets certain criteria.
Table 1: Characteristics of Hazardous Pharmaceutical Waste
| Characteristic | Description | Relevance to this compound |
| P-listed or U-listed | The EPA maintains lists of pure and commercial-grade chemicals (P and U lists) that are considered hazardous waste.[4][5] | This compound is not currently on the P or U lists. However, formulations containing other listed substances would be considered hazardous. |
| Ignitability | Liquids with a flash point below 60°C (140°F), or non-liquids that can cause fire through friction, moisture absorption, or spontaneous chemical changes. | This compound solutions may contain alcohol, which could make them ignitable. The Safety Data Sheet (SDS) should be consulted. |
| Corrosivity | Aqueous solutions with a pH less than or equal to 2 or greater than or equal to 12.5. | Unlikely for standard this compound preparations, but should be verified if additives are present. |
| Reactivity | Substances that are unstable, react violently with water, or can generate toxic gases. | This compound is generally stable under normal conditions.[3] |
| Toxicity | Wastes that are harmful or fatal when ingested or absorbed. | While this compound has therapeutic effects, its toxicity profile would need to be evaluated against RCRA toxicity characteristics. |
If the this compound waste is determined to be hazardous, it must be managed and disposed of as hazardous waste. If it is non-hazardous, it should still be disposed of responsibly and not be sewered. The EPA now prohibits the sewering of any hazardous pharmaceutical waste.[4][6]
Segregation and Storage
Proper segregation of waste is crucial. Hazardous pharmaceutical waste should be collected in black containers clearly labeled "hazardous waste pharmaceuticals".[7] Non-hazardous pharmaceutical waste is typically collected in blue containers.[7] Ensure that containers are clearly labeled, sealed, and stored in a secure area away from drains and water courses.[1][2]
Final Disposal
The ultimate disposal of pharmaceutical waste should be handled by a licensed waste contractor.[8] For hazardous waste, a hazardous waste manifest is required to track the waste from its point of origin to its final disposal facility.[5] The most common and recommended method for the final destruction of both hazardous and non-hazardous pharmaceutical waste is incineration at a permitted facility.[7][9] This is currently the only destruction method reviewed by the DEA that achieves the "non-retrievable" standard for controlled substances, a best practice for all pharmaceutical waste.[10]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. phebra.com [phebra.com]
- 3. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 4. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 5. mcfenvironmental.com [mcfenvironmental.com]
- 6. dykema.com [dykema.com]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. Managing pharmaceutical waste – SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 9. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 10. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle [stericycle.com]
Essential Safety and Logistics for Handling Esmolol
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of pharmaceutical compounds is paramount. This document provides immediate and essential safety and logistical information for the handling of Esmolol, a cardioselective beta-1 adrenergic antagonist. The following procedural guidance is designed to answer specific operational questions and build a foundation of trust in laboratory safety practices.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its solid or concentrated forms, adherence to proper PPE protocols is crucial to minimize exposure risk. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile, neoprene, or PVC gloves are recommended. Always inspect gloves for integrity before use. |
| Eye and Face Protection | Safety glasses with side shields or goggles | Required to prevent eye contact with this compound powder or solutions. A face shield may be necessary when there is a significant risk of splashes. |
| Body Protection | Laboratory coat or protective gown | A long-sleeved lab coat is the minimum requirement. For tasks with a higher risk of contamination, a disposable gown should be worn. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the powder form outside of a ventilated enclosure or if there is a risk of aerosolization. Use is advised in case of inadequate ventilation. |
Quantitative Data
Currently, specific occupational exposure limits (OELs), such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs), have not been established for this compound hydrochloride. Therefore, it is imperative to handle this compound with a high degree of caution, employing engineering controls and personal protective equipment to minimize any potential for exposure.
Standard Operating Procedure for Handling this compound
This protocol outlines the essential steps for the safe handling of this compound in a laboratory setting.
Preparation and Engineering Controls
-
Ventilation: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood or a powder containment hood.
-
Eyewash and Safety Shower: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.
-
Gather Materials: Before starting, assemble all necessary equipment, including PPE, weighing papers, spatulas, and containers for solubilization.
Weighing and Reconstitution
-
Don the appropriate PPE as outlined in the table above.
-
Perform all weighing operations of this compound powder within a chemical fume hood or other ventilated enclosure to prevent inhalation of the powder.
-
Use anti-static weighing dishes and appropriate tools to handle the powder.
-
To reconstitute, add the diluent to the this compound powder slowly to avoid splashing.
-
Cap the container securely and mix gently until the solid is fully dissolved.
Post-Handling Procedures
-
Decontamination: Wipe down all surfaces and equipment that may have come into contact with this compound using an appropriate cleaning agent.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the work area.
Disposal Plan
The disposal of this compound and any contaminated materials must be carried out in compliance with all local, state, and federal regulations.
Waste Segregation
-
Contaminated PPE: All disposable PPE, such as gloves and gowns, that has come into contact with this compound should be considered chemical waste.
-
Solid Waste: Unused this compound powder and any materials used for cleaning up spills (e.g., absorbent pads) should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not dispose of this compound solutions down the drain.
Disposal Procedure
-
Place all contaminated solid waste into a designated hazardous waste container.
-
Pour all liquid waste containing this compound into a labeled hazardous liquid waste container.
-
Ensure all waste containers are securely sealed and properly labeled with the contents ("Hazardous Waste: this compound").
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
Visual Workflow and Safety Relationships
To further clarify the safety procedures, the following diagrams illustrate the handling workflow and the logical relationship between different operational phases and the required personal protective equipment.
Caption: A flowchart illustrating the key stages of the this compound handling process.
Caption: Logical diagram showing the necessary PPE for different this compound handling scenarios.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
